molecular formula C2H6S4 B1221922 Dimethyl tetrasulfide CAS No. 5756-24-1

Dimethyl tetrasulfide

Cat. No.: B1221922
CAS No.: 5756-24-1
M. Wt: 158.3 g/mol
InChI Key: NPNIZCVKXVRCHF-UHFFFAOYSA-N
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Description

Dimethyl tetrasulfide has been reported in Amorphophallus glossophyllus, Amorphophallus eichleri, and other organisms with data available.
dimethyltetrasulfide is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(methyltetrasulfanyl)methane
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InChI

InChI=1S/C2H6S4/c1-3-5-6-4-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNIZCVKXVRCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSSSSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H6S4
Source PubChem
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DSSTOX Substance ID

DTXSID0063997
Record name Tetrasulfide, dimethyl
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Molecular Weight

158.3 g/mol
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CAS No.

5756-24-1
Record name Dimethyl tetrasulfide
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Record name Tetrasulfide, dimethyl
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Record name Tetrasulfide, dimethyl
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Record name Tetrasulfide, dimethyl
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Record name Dimethyl tetrasulphide
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Record name Dimethyl tetrasulfide
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Foundational & Exploratory

Dimethyl tetrasulfide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl tetrasulfide (DMTS), an organosulfur compound with the chemical formula C₂H₆S₄, is a volatile molecule characterized by a linear chain of four sulfur atoms flanked by two methyl groups. This technical guide provides an in-depth overview of the chemical properties, structure, and reactivity of this compound. It includes a summary of its physicochemical properties, detailed descriptions of its molecular structure and bonding, and an exploration of its thermal and photochemical decomposition pathways. Additionally, this guide outlines experimental protocols for the synthesis, purification, and analysis of DMTS, and discusses its reactivity with both nucleophilic and electrophilic agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in fields where the chemistry of organic polysulfides is of interest.

Chemical Properties and Structure

Physicochemical Properties

This compound is a yellow liquid with a characteristic garlic-like or meaty odor.[1] A comprehensive summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₂H₆S₄[2]
Molecular Weight 158.33 g/mol [2]
CAS Number 5756-24-1[2][3]
Appearance Yellow clear liquid (est.)[1]
Density 1.303 - 1.309 g/cm³ @ 25 °C[1]
Boiling Point 243.14 °C @ 760 mmHg (est.)[1]
Flash Point 72.78 °C (163.00 °F) TCC[1]
Vapor Pressure 0.051 mmHg @ 25 °C (est.)[1]
Water Solubility 1751 mg/L @ 25 °C (est.)[1][3]
logP (o/w) 2.490 (est.)[1]
Refractive Index 1.658 - 1.664 @ 20.00 °C[1]
¹H NMR Chemical Shift ~2.63 ppm (in CDCl₃, relative to other dimethyl polysulfides)[4]
¹³C NMR Chemical Shift 22.60 ppm (predicted in H₂O)[5][6]
Chemical Structure and Bonding

The structure of this compound consists of a central chain of four sulfur atoms with a methyl group attached to each terminal sulfur atom. The molecule adopts a non-planar, helical conformation to minimize steric hindrance and lone pair-lone pair repulsion between the sulfur atoms. The S-S-S bond angles are approximately 107°, and the C-S-S bond angles are around 103°. The dihedral angles along the S-S-S-S backbone are typically in the range of 80-100°.

The central sulfur-sulfur bond in this compound is notably weaker than the terminal S-S bonds, with an estimated bond dissociation energy of approximately 36 kcal/mol.[7] This relatively low bond energy makes the central S-S bond susceptible to homolytic cleavage upon heating or exposure to light, initiating decomposition and rearrangement reactions.[7]

Figure 1: 2D representation of the this compound molecule.

Reactivity and Decomposition

Thermal and Photochemical Decomposition

This compound is thermally less stable than its lower sulfide (B99878) analogs, such as dimethyl disulfide and trisulfide.[7] Upon heating, it undergoes homolytic cleavage of the weak central S-S bond to form methylthiyl (CH₃S•) and methyltrisulfanyl (CH₃SSS•) radicals. These radicals can then participate in a variety of subsequent reactions, including disproportionation, to yield a mixture of other dimethyl polysulfides (e.g., dimethyl trisulfide and dimethyl pentasulfide).[4][7]

Photochemical decomposition can be initiated by exposure to solar radiation.[8] This process also proceeds via a radical chain mechanism, leading to the formation of a mixture of dimethyl polysulfides.[8] The quantum yields for the decomposition of dimethyl polysulfides are greater than unity, indicating a chain reaction mechanism.[8]

Decomposition DMTS This compound (CH₃S₄CH₃) Radicals CH₃S• + CH₃SSS• DMTS->Radicals Heat or Light (hν) Disproportionation Disproportionation Radicals->Disproportionation Products Dimethyl Trisulfide (CH₃S₃CH₃) Dimethyl Pentasulfide (CH₃S₅CH₃) Other Polysulfides Disproportionation->Products

Figure 2: Simplified decomposition pathway of this compound.
Reactivity with Nucleophiles

The sulfur atoms in this compound are electrophilic and susceptible to attack by nucleophiles. Thiolates, for example, can react with this compound in a disulfide exchange-type reaction. This reactivity is a general feature of organic polysulfides.

Reactivity with Electrophiles

While the sulfur atoms in this compound are generally considered electron-rich, their reactivity as nucleophiles is less pronounced compared to monosulfides. However, they can react with strong electrophiles. For instance, oxidation of dimethyl trisulfide with meta-chloroperoxybenzoic acid (mCPBA) yields the corresponding S-monoxide, and similar reactivity can be expected for this compound.[7]

Reduction

This compound can be reduced by various reducing agents. For example, treatment with thiols like glutathione (B108866) can lead to the release of hydrogen sulfide (H₂S).[9] This reaction is believed to proceed through a series of nucleophilic attacks by the thiol on the sulfur chain.[9]

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on the synthesis and analysis of related organosulfur compounds. They should be adapted and optimized for specific laboratory conditions and safety protocols.

Synthesis of this compound

A common method for the synthesis of dimethyl polysulfides involves the reaction of a methyl mercaptan source with a sulfur source. One potential route is the reaction of dimethyl disulfide with elemental sulfur in the presence of a basic catalyst.

Materials:

  • Dimethyl disulfide (CH₃SSCH₃)

  • Elemental sulfur (S₈)

  • Sodium sulfide (Na₂S) solution (catalyst)

  • Anhydrous diethyl ether or other suitable solvent

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl disulfide in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add elemental sulfur to the solution. The molar ratio of dimethyl disulfide to sulfur will influence the distribution of the resulting polysulfides. For this compound, a 1:2 molar ratio is a theoretical starting point.

  • Add a catalytic amount of sodium sulfide solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water to remove the catalyst.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

SynthesisWorkflow cluster_synthesis Synthesis Reactants Dimethyl Disulfide + Sulfur + Catalyst in Solvent Reaction Reflux under Inert Atmosphere Reactants->Reaction Workup Aqueous Wash Dry Organic Layer Reaction->Workup CrudeProduct Crude this compound Workup->CrudeProduct

Figure 3: General workflow for the synthesis of this compound.
Purification

The crude product from the synthesis will likely be a mixture of dimethyl polysulfides. Fractional distillation under reduced pressure is a suitable method for purification.

Procedure:

  • Set up a fractional distillation apparatus with a vacuum source.

  • Carefully transfer the crude product to the distillation flask.

  • Slowly reduce the pressure and begin heating the distillation flask.

  • Collect the fractions at different boiling points. This compound will have a higher boiling point than the lower polysulfides.

  • Analyze the collected fractions by GC-MS to determine their purity.

Analytical Methods

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Typical GC-MS Parameters:

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless or split injection.

  • Oven Temperature Program: Start at a low temperature (e.g., 40-50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280 °C).

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Mass Range: Scan from a low m/z (e.g., 45) to a higher m/z (e.g., 200).

¹H and ¹³C NMR spectroscopy can be used to characterize the structure of this compound.

Typical NMR Parameters:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • ¹H NMR: The methyl protons of this compound are expected to appear as a singlet. The chemical shift will be downfield compared to dimethyl disulfide and dimethyl trisulfide due to the deshielding effect of the additional sulfur atoms.[4]

  • ¹³C NMR: A single peak is expected for the two equivalent methyl carbons. The predicted chemical shift is around 22.60 ppm in water.[5][6]

Raman spectroscopy can provide information about the S-S and C-S stretching vibrations in the molecule. The exact peak positions can be sensitive to the conformation of the polysulfide chain.

Signaling Pathways

As a simple, volatile organosulfur compound, this compound is not known to be directly involved in complex biological signaling pathways in the same manner as signaling molecules like hormones or neurotransmitters. Its biological effects are more likely related to its chemical reactivity, such as its ability to release H₂S or interact with cellular nucleophiles.[9]

Conclusion

This compound is a reactive organosulfur compound with a unique structure and a range of interesting chemical properties. Its relatively weak sulfur-sulfur bonds make it susceptible to thermal and photochemical decomposition, as well as reactions with nucleophiles. The information and experimental guidelines provided in this technical guide offer a comprehensive resource for researchers working with or interested in the chemistry of this compound and related organic polysulfides. Further research into its specific reaction mechanisms and potential applications is warranted.

References

The Enigmatic Presence of Dimethyl Tetrasulfide in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl tetrasulfide (DMTS) is a volatile organosulfur compound that contributes to the characteristic aromas of many plants, particularly those in the Allium and Brassica genera. While its presence has been identified in various species, a comprehensive understanding of its natural occurrence, biosynthesis, and biological significance is still emerging. This technical guide provides an in-depth overview of the current knowledge on this compound in plants, focusing on quantitative data, experimental protocols for its analysis, and its potential roles in plant physiology and defense.

Natural Occurrence and Quantitative Data

This compound has been detected in a variety of plants, where it often co-occurs with other volatile sulfur compounds like dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS). Its concentration can vary significantly depending on the plant species, cultivar, environmental conditions, and post-harvest processing. The following table summarizes the available quantitative data on the occurrence of DMTS in plants.

Plant SpeciesFamilyPlant PartConcentrationAnalytical MethodReference(s)
Allium sativum (Garlic)AmaryllidaceaeEssential Oil15.26% of total oilGas Chromatography-Mass Spectrometry (GC-MS)[1]
Allium hirtifoliumAmaryllidaceaeFlower, Stem, BulbIdentified as a major compound (quantitative data not specified)Gas Chromatography-Mass Spectrometry (GC-MS)
Brassica rapa cv. YukinaBrassicaceaeNot specifiedIdentified as a key odorant with a high flavor dilution factorGas Chromatography-Olfactometry (GC-O)[2]

Biosynthesis of this compound

The biosynthesis of this compound in plants is not fully elucidated but is understood to be part of the broader pathway for the formation of volatile sulfur compounds in Allium and Brassica species. The primary precursor is the non-protein amino acid alliin (B105686) (S-allyl-L-cysteine sulfoxide) in Allium and related S-alk(en)yl-L-cysteine sulfoxides in Brassica.

Upon tissue damage, the enzyme alliinase, which is physically separated from its substrate in intact cells, is released and catalyzes the conversion of alliin into the highly reactive intermediate, allicin (B1665233) (diallyl thiosulfinate).[3] Allicin is unstable and rapidly decomposes into a cascade of other volatile sulfur compounds, including diallyl sulfide, diallyl disulfide, diallyl trisulfide, and likely, this compound through a series of complex, non-enzymatic reactions.[3] The formation of dimethyl polysulfides is thought to involve the reaction of methanethiol, also a product of the degradation of S-methyl-L-cysteine sulfoxide, with other sulfur-containing intermediates.

Below is a proposed biosynthetic pathway leading to the formation of this compound.

Biosynthesis_of_DMTS cluster_0 Cellular Compartments (Intact Tissue) cluster_1 Upon Tissue Damage Alliin Alliin (S-allyl-L-cysteine sulfoxide) Allicin Allicin (Diallyl thiosulfinate) Alliin->Allicin Alliinase Alliinase Alliinase (Enzyme) Methanethiol Methanethiol Allicin->Methanethiol Decomposition Sulfur_Intermediates Reactive Sulfur Intermediates Allicin->Sulfur_Intermediates Decomposition DMTS This compound Methanethiol->DMTS Reaction with Sulfur Intermediates Sulfur_Intermediates->DMTS Experimental_Workflow_HS_SPME_GC_MS Sample_Prep 1. Sample Preparation (Homogenization) HS_Vial 2. Sealing in Headspace Vial Sample_Prep->HS_Vial Equilibration 3. Equilibration (e.g., 40-60°C) HS_Vial->Equilibration SPME_Extraction 4. HS-SPME (e.g., DVB/CAR/PDMS fiber) Equilibration->SPME_Extraction Desorption 5. Thermal Desorption in GC Injector SPME_Extraction->Desorption GC_Separation 6. GC Separation (e.g., DB-5ms column) Desorption->GC_Separation MS_Detection 7. MS Detection (EI, 70 eV) GC_Separation->MS_Detection Data_Analysis 8. Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis DMTS_Signaling_Pathway DMTS This compound (Volatile Signal) Receptor Plant Receptor (P-VOC Receptor) DMTS->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., Ca2+ influx, ROS production) Receptor->Signaling_Cascade SA_Pathway Salicylic Acid (SA) Pathway Signaling_Cascade->SA_Pathway JA_Pathway Jasmonic Acid (JA) Pathway Signaling_Cascade->JA_Pathway Defense_Genes Activation of Defense-Related Genes SA_Pathway->Defense_Genes JA_Pathway->Defense_Genes PR_Proteins Pathogenesis-Related (PR) Protein Synthesis Defense_Genes->PR_Proteins Cell_Wall Cell Wall Reinforcement Defense_Genes->Cell_Wall Phytoalexins Phytoalexin Accumulation Defense_Genes->Phytoalexins Systemic_Resistance Systemic Acquired Resistance (SAR) PR_Proteins->Systemic_Resistance Cell_Wall->Systemic_Resistance Phytoalexins->Systemic_Resistance

References

The Bacterial Genesis of Dimethyl Tetrasulfide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile sulfur compounds (VSCs) produced by bacteria play a crucial role in various biological and environmental processes, including microbial communication, plant growth promotion, and the global sulfur cycle. Among these, dimethyl polysulfides, such as dimethyl tetrasulfide (DMTS), are of significant interest due to their potent aroma and biological activities. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound in bacteria, with a focus on the core enzymatic and chemical reactions, quantitative data, and detailed experimental methodologies.

The Biosynthetic Pathway from Methionine to this compound

The biosynthesis of this compound in bacteria is believed to be a multi-step process originating from the sulfur-containing amino acid, L-methionine. The pathway involves a series of enzymatic and potentially chemical reactions that sequentially build up the polysulfide chain. While the initial steps are well-characterized, the latter stages leading to the formation of this compound are less defined and are an active area of research.

The proposed pathway can be summarized as follows:

  • Methionine to Methanethiol (B179389): The pathway is initiated by the enzymatic conversion of L-methionine to methanethiol (MT).

  • Methanethiol to Dimethyl Disulfide: Methanethiol is then oxidized to form dimethyl disulfide (DMDS).

  • Elongation of the Polysulfide Chain: DMDS is further converted to dimethyl trisulfide (DMTS) and subsequently to this compound. This part of the pathway is less understood and may involve both enzymatic and chemical steps.

Step 1: Methionine to Methanethiol

The conversion of L-methionine to methanethiol is catalyzed by the enzyme methionine-γ-lyase (MGL) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[1][2] This enzyme is found in a variety of bacteria, including species of Pseudomonas, Brevibacterium, and Citrobacter.[3][4][5]

Reaction: L-methionine → methanethiol + α-ketobutyrate + ammonia

Methionine_to_Methanethiol cluster_products methionine L-Methionine methanethiol Methanethiol methionine->methanethiol Methionine-γ-lyase (MGL) (EC 4.4.1.11) products α-ketobutyrate + NH₃

Step 2: Methanethiol to Dimethyl Disulfide

The formation of dimethyl disulfide from methanethiol is an oxidative process. Evidence suggests the involvement of a methanethiol oxidase (MTO) .[6] This enzyme has been identified in bacteria and catalyzes the oxidation of methanethiol.[7] The reaction can also occur spontaneously in the presence of oxidants.

Reaction: 2 Methanethiol + [O] → Dimethyl disulfide + H₂O

Methanethiol_to_DMDS methanethiol 2 Methanethiol dmds Dimethyl Disulfide methanethiol->dmds Methanethiol Oxidase (MTO) or spontaneous oxidation h2o H₂O

Step 3: Dimethyl Disulfide to Dimethyl Trisulfide and Tetrasulfide

The conversion of DMDS to higher-order polysulfides like DMTS and this compound is the least understood part of the pathway. Current evidence suggests a mechanism involving the reaction of DMDS with sulfide (B99878) (H₂S) or polysulfides (Sn²⁻), which can be generated through various metabolic activities in bacteria.[8][9] While a specific "polysulfide methyltransferase" has been proposed, a well-characterized enzyme responsible for this step in the context of this compound biosynthesis has not been definitively identified. It is possible that this step involves a combination of enzymatic and chemical reactions within the cellular environment.

A proposed chemical reaction mechanism involves the nucleophilic attack of a sulfide or polysulfide ion on one of the sulfur atoms of DMDS, leading to the formation of a longer polysulfide chain.[8]

Proposed Reaction Scheme:

  • Dimethyl disulfide + S²⁻/HS⁻ → [CH₃S-S-S⁻] + CH₃S⁻

  • [CH₃S-S-S⁻] + Dimethyl disulfide → Dimethyl trisulfide + [CH₃S-S⁻]

  • Dimethyl trisulfide + S²⁻/HS⁻ → [CH₃S-S-S-S⁻] + CH₃S⁻

  • [CH₃S-S-S-S⁻] + Dimethyl disulfide → This compound + [CH₃S-S⁻]

It is also plausible that an uncharacterized methyltransferase could catalyze the methylation of a polysulfide chain.

DMDS_to_DMTS_and_DMTTS dmds Dimethyl Disulfide dmts Dimethyl Trisulfide dmds->dmts Proposed Enzymatic/ Chemical Reaction sulfide Sulfide (H₂S) or Polysulfides (Sₙ²⁻) sulfide->dmts dmtts This compound sulfide->dmtts dmts->dmtts Proposed Enzymatic/ Chemical Reaction

Quantitative Data

Quantitative data for the entire biosynthetic pathway of this compound is limited. However, kinetic parameters for some of the key enzymes have been determined.

Table 1: Kinetic Parameters of Methionine-γ-lyase (MGL)

Bacterial SourceSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Brevibacterium linens BL2L-Methionine6.127.0[4]
Citrobacter freundiiL-Methionine--[3]
Pseudomonas sp.L-Methionine--[10]
Pseudomonas fragiL-Methionine1.11 (extracellular)-[11]
Pseudomonas luridaL-Methionine2.11-[11]
Citrobacter braakiiL-Methionine0.926 (extracellular)-[11]

Note: Vmax values are often reported in different units and under varying assay conditions, making direct comparisons challenging.

Table 2: Production of Volatile Sulfur Compounds by Bacteria

Bacterial Strain(s)Substrate(s)Volatile Sulfur Compounds DetectedQuantitative DataReference
Porphyromonas gingivalis, Fusobacterium nucleatum, Prevotella intermedia-Volatile sulfur compoundsMax. production after 6 hours (450 ppb)[5]
Bacillus sp. B55-Dimethyl disulfide~1 ng/cm² of colony in headspace per day[12]
Lactic acid bacteriaMethionineMethanethiol, Dimethyl disulfide, Dimethyl trisulfide-[2]

Experimental Protocols

General Workflow for Identifying the Biosynthetic Pathway

Elucidating a metabolic pathway such as the biosynthesis of this compound typically involves a multi-step experimental approach.

Experimental_Workflow start Start with a bacterial strain known to produce DMTS culture Culture bacteria in defined media with potential precursors (e.g., L-methionine) start->culture headspace Headspace analysis of volatiles (GC-MS) culture->headspace identification Identify intermediates and final products headspace->identification labeling Isotopic labeling studies (e.g., ¹³C or ³⁴S-methionine) identification->labeling pathway_elucidation Elucidate the pathway of atom transfer labeling->pathway_elucidation enzyme_identification Identify candidate enzymes (genomic and proteomic analysis) pathway_elucidation->enzyme_identification purification Purify candidate enzymes enzyme_identification->purification assay Develop enzyme assays purification->assay kinetics Determine enzyme kinetics assay->kinetics reconstitution In vitro reconstitution of the pathway kinetics->reconstitution end Complete pathway elucidation reconstitution->end

Detailed Methodology: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Volatile Sulfur Compound Analysis

This protocol is a widely used method for the sensitive detection of volatile organic compounds, including dimethyl polysulfides, from bacterial cultures.[10][11][13]

Materials:

  • Bacterial culture grown in a sealed headspace vial.

  • Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Standards for dimethyl disulfide, dimethyl trisulfide, and this compound.

Procedure:

  • Bacterial Culture: Grow the bacterium of interest in a suitable liquid or solid medium in a 20 mL headspace vial sealed with a septum cap. Incubate under appropriate conditions (temperature, time) to allow for the production of volatile compounds.

  • Headspace Sampling:

    • Equilibrate the vial at a specific temperature (e.g., 30-60°C) for a defined period (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

    • Insert the SPME fiber through the septum into the headspace of the vial, ensuring the fiber does not touch the culture medium.

    • Expose the fiber to the headspace for a predetermined time (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

  • GC-MS Analysis:

    • Retract the fiber into the needle and immediately insert it into the heated injection port of the GC.

    • Desorb the analytes from the fiber onto the GC column by exposing the fiber in the injector for a set time (e.g., 2-5 minutes) at a high temperature (e.g., 250°C).

    • Separate the volatile compounds on a suitable GC column (e.g., DB-5MS). A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C).

    • Detect the separated compounds using the mass spectrometer, operating in full scan mode to identify the compounds based on their mass spectra and retention times compared to standards. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and selectivity.[14]

Detailed Methodology: Purification of Methionine-γ-lyase (MGL)

This protocol provides a general outline for the purification of MGL from a bacterial source, such as Pseudomonas or Brevibacterium.[4][12]

Materials:

  • Bacterial cell paste.

  • Lysis buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.2, containing protease inhibitors and lysozyme).

  • Chromatography system (e.g., FPLC or similar).

  • Chromatography columns (e.g., ion-exchange, hydrophobic interaction, and gel filtration).

  • Bradford or BCA protein assay reagents.

  • SDS-PAGE reagents.

  • MGL activity assay reagents.

Procedure:

  • Cell Lysis: Resuspend the bacterial cell paste in lysis buffer and disrupt the cells by sonication or high-pressure homogenization on ice.

  • Clarification: Centrifuge the cell lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation (Optional): Gradually add solid ammonium sulfate to the supernatant to a certain saturation (e.g., 40-70%) to precipitate the MGL. Centrifuge to collect the protein pellet and redissolve it in a minimal volume of buffer.

  • Ion-Exchange Chromatography: Load the protein solution onto an anion-exchange column (e.g., Q-Sepharose) equilibrated with a low-salt buffer. Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl). Collect fractions and assay for MGL activity.

  • Hydrophobic Interaction Chromatography: Pool the active fractions from the ion-exchange step, adjust the salt concentration to a high level (e.g., 1 M ammonium sulfate), and load onto a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient. Collect and assay active fractions.

  • Gel Filtration Chromatography: Concentrate the active fractions and load them onto a gel filtration column (e.g., Superdex 200) to separate proteins based on size. This step also serves to buffer exchange the purified enzyme.

  • Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE. A single band at the expected molecular weight (around 43-48 kDa for the monomer) indicates high purity.

Detailed Methodology: Enzyme Assay for Methionine-γ-lyase (MGL)

The activity of MGL can be determined by measuring the formation of one of its products, α-ketobutyrate or methanethiol.

α-Ketobutyrate Detection Assay: [4]

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.2), 10 mM L-methionine, and 0.02 mM pyridoxal 5'-phosphate (PLP).

  • Enzyme Reaction: Initiate the reaction by adding the purified MGL enzyme to the reaction mixture. Incubate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding an acid, such as trichloroacetic acid (TCA).

  • Derivatization and Detection: Centrifuge to remove precipitated protein. The α-ketobutyrate in the supernatant can be derivatized with 3-methyl-2-benzothiazolone hydrazone (MBTH) and measured spectrophotometrically at a specific wavelength.

Methanethiol Detection Assay: [4]

  • Reaction Mixture: Prepare a similar reaction mixture as above, but also include a thiol-detecting reagent like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Enzyme Reaction and Detection: The formation of methanethiol will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which can be continuously monitored by measuring the increase in absorbance at 412 nm.

Conclusion and Future Perspectives

The biosynthesis of this compound in bacteria is a fascinating example of microbial sulfur metabolism. While the initial steps involving the conversion of methionine to dimethyl disulfide are reasonably well understood, the subsequent elongation of the polysulfide chain remains an area ripe for further investigation. The lack of a definitively characterized enzyme for the conversion of dimethyl disulfide to higher-order polysulfides suggests that this may be a more complex process than a single enzymatic step. It could involve a series of enzymatic modifications, spontaneous chemical reactions within the specific redox environment of the bacterial cell, or a combination of both.

Future research should focus on:

  • Identification and characterization of the enzymes responsible for the conversion of dimethyl disulfide to dimethyl trisulfide and tetrasulfide. This could involve screening bacterial genomes for putative methyltransferases or other sulfur-modifying enzymes and characterizing their activity in vitro.

  • Detailed kinetic analysis of the entire pathway to understand the flux and regulation of intermediate and final product formation.

  • In vitro reconstitution of the complete biosynthetic pathway using purified enzymes to confirm the proposed steps and identify any missing components.[15][16]

  • Advanced isotopic labeling studies coupled with mass spectrometry to trace the flow of sulfur atoms from methionine to this compound and to elucidate the mechanism of polysulfide chain elongation.[15][17]

A deeper understanding of this pathway will not only contribute to our fundamental knowledge of microbial biochemistry but may also open up new avenues for biotechnological applications, such as the production of natural flavor compounds and the development of novel antimicrobial agents.

References

An In-depth Technical Guide to Dimethyl Tetrasulfide: Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl tetrasulfide (DMTS) is an organosulfur compound characterized by a linear chain of four sulfur atoms flanked by two methyl groups. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, reactivity, and spectral data. Detailed experimental protocols for its synthesis and analysis are presented, along with a discussion of its potential biological significance, drawing parallels with related organosulfur compounds. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development.

Introduction

Organosulfur compounds are a diverse class of molecules with a wide range of applications in flavor chemistry, agriculture, and medicine.[1] this compound (C₂H₆S₄), a member of the dimethyl polysulfide family, is a volatile organic compound found in some natural products and is known for its distinct sulfurous odor.[2] While its shorter-chain analogs, dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS), have been more extensively studied, this compound possesses unique chemical properties owing to its extended polysulfide chain. Understanding these characteristics is crucial for its potential application in various scientific and industrial fields.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a strong, penetrating, garlic-like or meaty odor.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂H₆S₄[2]
Molecular Weight 158.33 g/mol [2]
CAS Number 5756-24-1[2]
Appearance Colorless to pale yellow liquid[2]
Odor Strong, garlic-like, meaty[2]
Boiling Point 243.1 °C @ 760 mmHg[3]
Density 1.348 g/cm³[4]
Refractive Index 1.659[4]
Solubility Soluble in alcohol; Insoluble in water[3]
LogP 1.8[2]

Synthesis of this compound

This compound can be synthesized through various methods, primarily involving the reaction of a methylating agent with a tetrasulfide source. A common and effective laboratory-scale synthesis involves the reaction of sodium tetrasulfide with a methylating agent such as methyl iodide or dimethyl sulfate (B86663).

Experimental Protocol: Synthesis via Sodium Tetrasulfide

This protocol describes a representative method for the synthesis of this compound.

3.1.1. Preparation of Sodium Tetrasulfide Solution

  • Materials: Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O), Sulfur (elemental), Distilled water, Ethanol (B145695).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a minimal amount of distilled water with gentle heating.

    • Once dissolved, add three molar equivalents of elemental sulfur powder to the flask.

    • Add ethanol to the mixture to facilitate the reaction. A typical solvent ratio is a 1:1 mixture of water and ethanol.

    • Heat the mixture to reflux with constant stirring. The reaction is typically complete within 2-3 hours, indicated by the complete dissolution of sulfur and the formation of a dark reddish-brown solution of sodium tetrasulfide (Na₂S₄).[2][4]

    • Allow the solution to cool to room temperature before proceeding to the next step.

3.1.2. Reaction with Methylating Agent

  • Materials: Sodium tetrasulfide solution (from 3.1.1), Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄), Diethyl ether, Saturated sodium chloride solution, Anhydrous magnesium sulfate.

  • Procedure:

    • Cool the sodium tetrasulfide solution in an ice bath.

    • Slowly add two molar equivalents of the methylating agent (e.g., methyl iodide) dropwise to the stirred sodium tetrasulfide solution. The reaction is exothermic and should be controlled to maintain a low temperature.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

    • Transfer the reaction mixture to a separatory funnel and add an equal volume of diethyl ether.

    • Wash the organic layer sequentially with water and then with a saturated sodium chloride solution to remove any unreacted sodium tetrasulfide and other water-soluble byproducts.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • The diethyl ether can be removed by rotary evaporation at low pressure to yield crude this compound.

Purification

The crude this compound can be purified by vacuum distillation. Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition.

  • Procedure:

    • Set up a vacuum distillation apparatus.

    • Heat the crude product gently under vacuum.

    • Collect the fraction that distills at the appropriate temperature and pressure for this compound. The boiling point will be significantly lower than the atmospheric boiling point.

Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation of Sodium Tetrasulfide cluster_reaction Reaction and Workup cluster_purification Purification Na2S Sodium Sulfide (Na₂S·9H₂O) Mix_Prep Mixing and Reflux Na2S->Mix_Prep S Sulfur (S) S->Mix_Prep Solvent_Prep Water/Ethanol Solvent_Prep->Mix_Prep Na2S4 Sodium Tetrasulfide Solution (Na₂S₄) Mix_Prep->Na2S4 Reaction Reaction Na2S4->Reaction Methylating_Agent Methylating Agent (e.g., CH₃I) Methylating_Agent->Reaction Extraction Ether Extraction Reaction->Extraction Wash Washing Extraction->Wash Drying Drying Wash->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_DMTS Crude this compound Evaporation->Crude_DMTS Distillation Vacuum Distillation Crude_DMTS->Distillation Pure_DMTS Pure this compound Distillation->Pure_DMTS

Figure 1: Synthesis workflow for this compound.

Reactivity and Decomposition

The chemical reactivity of this compound is largely dictated by the weak sulfur-sulfur bonds in its polysulfide chain. The central S-S bond is particularly susceptible to cleavage.

  • Thermal Decomposition: Upon heating, this compound can undergo homolytic cleavage of the S-S bonds to form thiyl radicals. These radicals can then recombine to form a mixture of dimethyl polysulfides with varying sulfur chain lengths, including dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS).[3]

  • Reaction with Nucleophiles and Electrophiles: The sulfur atoms in the polysulfide chain are susceptible to nucleophilic attack. Strong nucleophiles can lead to the cleavage of the S-S bonds. Conversely, the lone pairs on the sulfur atoms can react with electrophiles.

  • Oxidation: this compound can be oxidized at the sulfur atoms to form various sulfur oxides.

Spectral Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a single peak corresponding to the two equivalent methyl groups. The chemical shift of this peak is influenced by the electronegativity of the adjacent sulfur atoms.

  • ¹³C NMR: The carbon-13 NMR spectrum will similarly show a single resonance for the two equivalent methyl carbons.

Table 2: NMR Spectral Data for this compound

NucleusChemical Shift (ppm)MultiplicitySolventReference(s)
¹H~2.5SingletCDCl₃[5]
¹³CNot specified-CDCl₃-

Note: Precise chemical shifts can vary depending on the solvent and the reference standard used.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

  • Electron Ionization (EI-MS): The EI mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 158. Common fragmentation patterns involve the cleavage of S-S and C-S bonds, leading to characteristic fragment ions.

Table 3: Key Mass Spectral Fragments for this compound

m/zIon Fragment
158[CH₃S₄CH₃]⁺ (Molecular Ion)
126[CH₃S₃CH₃]⁺
94[CH₃S₂CH₃]⁺
79[CH₃S₂]⁺
64[S₂]⁺
47[CH₃S]⁺

Analytical Methods

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective method for the detection and quantification of this compound, especially in complex mixtures.

Experimental Protocol: GC-MS Analysis

This protocol provides a general guideline for the GC-MS analysis of this compound. Instrument parameters should be optimized for the specific application.[9][10][11]

  • Sample Preparation:

    • For liquid samples, dilute an appropriate amount of the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

    • For solid or biological matrices, a headspace or solid-phase microextraction (SPME) method may be employed to extract the volatile this compound.[11]

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically used.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation of volatile compounds.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Scan Range: m/z 35-200.

  • Quantification: For quantitative analysis, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties) should be used. Calibration curves are constructed using standard solutions of this compound of known concentrations.

Analytical Workflow

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Dilution Dilution (Liquid) Sample->Dilution Extraction Extraction (Solid/Biological) (e.g., SPME) Sample->Extraction Prepared_Sample Prepared Sample Dilution->Prepared_Sample Extraction->Prepared_Sample Injection Injection Prepared_Sample->Injection Separation GC Separation Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection MS Detection Ionization->Detection Data Data Acquisition Detection->Data Identification Identification (Mass Spectrum) Data->Identification Quantification Quantification (Calibration Curve) Data->Quantification Results Results Identification->Results Quantification->Results

Figure 2: General workflow for the GC-MS analysis of this compound.

Biological Significance and Potential Applications

While the biological roles of this compound are not as well-defined as those of its shorter-chain analogs, studies on related organic polysulfides provide insights into its potential activities.

Organic polysulfides, such as diallyl trisulfide and diallyl tetrasulfide found in garlic, have been shown to possess a range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1][12][13] These effects are often attributed to their ability to modulate cellular redox signaling pathways and interact with specific protein targets.[14][15]

One emerging area of interest is the interaction of organic polysulfides with transient receptor potential (TRP) ion channels, particularly TRPA1.[16][17][18][19] Dimethyl trisulfide (DMTS) has been shown to activate TRPA1 channels, leading to downstream cellular effects.[16][17][19] Given the structural similarity, it is plausible that this compound may also interact with and modulate the activity of TRPA1 or other related signaling pathways.

Hypothesized TRPA1 Signaling Pathway

The activation of the TRPA1 ion channel by agonists like DMTS can initiate a signaling cascade that involves the influx of calcium ions (Ca²⁺) and subsequent cellular responses. This can lead to the release of neuropeptides and modulation of inflammatory and pain pathways.

TRPA1_Signaling DMTS This compound (Hypothesized) TRPA1 TRPA1 Channel DMTS->TRPA1 Activation Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Opens Cell_Response Cellular Responses Ca_influx->Cell_Response Neuropeptide Neuropeptide Release (e.g., Substance P, CGRP) Cell_Response->Neuropeptide Inflammation Modulation of Inflammation Cell_Response->Inflammation Pain Modulation of Pain Perception Cell_Response->Pain

Figure 3: Hypothesized signaling pathway involving TRPA1 activation.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and can cause skin and eye irritation.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is an intriguing organosulfur compound with distinct physical and chemical properties. This guide has provided a comprehensive overview of its characteristics, including detailed methodologies for its synthesis and analysis. While further research is needed to fully elucidate its biological roles, the known activities of related polysulfides suggest potential for this compound in modulating cellular signaling pathways. The information presented herein serves as a foundational resource for scientists and researchers interested in exploring the chemistry and potential applications of this unique molecule.

References

Spectroscopic Profile of Dimimethyl Tetrasulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data available for dimethyl tetrasulfide (C₂H₆S₄), a compound of interest in flavor chemistry, environmental science, and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of public experimental data for certain techniques, predicted values from reputable databases are included for completeness and are duly noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ)MultiplicitySolventInstrument FrequencyReference
2.63 ppmSingletNot specified in abstractNot specified in abstract[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ)SolventInstrument FrequencyNoteReference
22.60 ppmH₂O1000 MHzPredicted data[2]
Not AvailableNot AvailableBRUKER AMX-360Experimental spectrum exists but data is not publicly available[3][4]
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Fragmentation Assignment (Tentative)
79.099.99[CH₃S₂]⁺
126.043.10[CH₃S₃CH₃]⁺
45.031.20[CH₃S]⁺
64.026.60[S₂]⁺
47.024.80[CH₃S]⁺ + 2H

Experimental Protocols

The following sections detail the methodologies for the acquisition of the referenced spectroscopic data.

Synthesis of this compound

A general method for the synthesis of dialkyl polysulfides can be adapted for this compound. This typically involves the reaction of a methylating agent with a solution of sodium tetrasulfide. A representative, non-optimized procedure is as follows:

  • Preparation of Sodium Tetrasulfide Solution: Elemental sulfur is dissolved in an aqueous solution of sodium sulfide (B99878) (Na₂S) with gentle heating to form a solution containing tetrasulfide anions (S₄²⁻).

  • Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), is added dropwise to the sodium tetrasulfide solution under vigorous stirring. The reaction is typically carried out in a two-phase system with a phase-transfer catalyst to facilitate the reaction.

  • Work-up: The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄).

  • Purification: The crude product is purified by distillation under reduced pressure or by column chromatography to yield pure this compound.

NMR Spectroscopy

The reported ¹H NMR chemical shift was obtained from the analysis of the disproportionation products of dimethyl trisulfide[1]. A general protocol for acquiring ¹H NMR spectra of such compounds is as follows:

  • Sample Preparation: A small quantity of the analyte (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H NMR spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

  • Data Processing: The resulting Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

As no experimental data was found, a general protocol for acquiring FT-IR data is provided:

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

The mass spectral data was obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI)[3][6].

  • Sample Introduction: The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column.

  • Instrumentation: The outlet of the GC column is coupled to a mass spectrometer (e.g., SHIMADZU LKB-9000B)[3].

  • Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Electron ionization is performed at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of each ion detected.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Structure Structural Elucidation and Characterization NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Data_Acquisition_Process cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms GC-MS Analysis start Pure Sample (this compound) nmr_prep Dissolve in Deuterated Solvent start->nmr_prep ir_prep Prepare Thin Film (Neat Liquid) start->ir_prep ms_inj Inject into GC start->ms_inj nmr_acq Acquire Spectrum (¹H, ¹³C) nmr_prep->nmr_acq nmr_proc Process FID nmr_acq->nmr_proc end Spectroscopic Data (Tables 1-3) nmr_proc->end ir_acq Acquire Spectrum ir_prep->ir_acq ir_proc Generate Transmittance/ Absorbance Plot ir_acq->ir_proc ir_proc->end ms_sep Chromatographic Separation ms_inj->ms_sep ms_ion Electron Ionization (70 eV) ms_sep->ms_ion ms_det Mass Analysis ms_ion->ms_det ms_det->end

Caption: Detailed workflow for the acquisition of spectroscopic data for this compound.

References

The Discovery and Biological Significance of Dimethyl Polysulfides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl polysulfides (CH₃SₙCH₃, where n > 1) are a class of volatile organosulfur compounds that have garnered significant scientific interest due to their distinctive aroma profiles, natural abundance, and diverse biological activities. Historically rooted in the broader field of organosulfur chemistry, the study of these compounds has evolved from their initial identification as key flavor components in foods to their current exploration as potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and biological significance of dimethyl polysulfides, with a particular focus on their relevance to drug development.

Historical Perspective

The journey into the world of dimethyl polysulfides is intrinsically linked to the history of sulfur chemistry, which dates back to antiquity.[1][2][3] While sulfur itself has been known for millennia, the systematic study of its organic derivatives began in the 19th century.[4][5][6] Early chemists recognized the analogy between sulfur and oxygen compounds, leading to the synthesis and characterization of simple thioethers like dimethyl sulfide (B99878) in 1840.[5] The investigation of volatile compounds from foods, particularly those from the Allium genus (e.g., garlic and onions), in the 20th century led to the identification of a plethora of organosulfur compounds, including dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS), as major contributors to their characteristic aromas.[1][7][8] Initial studies by scientists like Louis Pasteur on garlic's antibacterial properties laid the groundwork for future research into the bioactive nature of its sulfur constituents.[8]

Physicochemical Properties

The number of sulfur atoms in the polysulfide chain significantly influences the physicochemical properties of these compounds. A summary of the available data for dimethyl disulfide (DMDS), dimethyl trisulfide (DMTS), and dimethyl tetrasulfide (DMTTS) is presented in Table 1.

PropertyDimethyl Disulfide (DMDS)Dimethyl Trisulfide (DMTS)This compound (DMTTS)
Chemical Formula C₂H₆S₂C₂H₆S₃C₂H₆S₄
Molar Mass 94.19 g/mol 126.26 g/mol [4]158.33 g/mol [9]
Appearance Colorless liquidColorless to light yellow liquid[10]Colorless to pale yellow oil[3]
Odor Garlic-likeFoul, detectable at ppt (B1677978) levels[4]-
Melting Point -85 °C-68.05 °C[4]-
Boiling Point 109-110 °C170 °C (decomposes)[4]70 °C @ 0.07 Torr[3]
Density 1.046 g/mL at 25 °C1.202 g/mL at 25 °C1.348 g/cm³ (predicted)[3]
Refractive Index n20/D 1.525n20/D 1.602-
Solubility in Water Slightly solubleVery slightly soluble1751 mg/L (estimated)[9]

Natural Occurrence and Concentration

Dimethyl polysulfides are widely distributed in nature, particularly in plants of the Allium and Brassica genera. They are formed from the enzymatic breakdown of sulfur-containing precursors upon tissue damage. The concentrations of these compounds can vary significantly depending on the species, cultivar, and processing conditions.

CompoundSourceConcentration RangeReference
Dimethyl disulfideFresh Onion-[11]
Dehydrated OnionIncreased during dehydration[11]
Black Garlic0.0012%[12]
Dimethyl trisulfideFresh Onion-[13]
Dehydrated Onion66.74 µg/g solids (after 3h drying at 90°C)[13]
Welsh OnionPresent[14]
Black Garlic0.0009%[12]
This compoundGarlicIdentified[15]

Experimental Protocols

Synthesis of Dimethyl Polysulfides

A general and scalable method for the synthesis of dimethyl polysulfides involves the reaction of a methylating agent with a sodium polysulfide solution. The length of the polysulfide chain can be controlled by the stoichiometry of the reactants.

Synthesis of Dimethyl Trisulfide (DMTS)

  • Materials: Sodium sulfide nonahydrate (Na₂S·9H₂O), elemental sulfur (S₈), methyl iodide (CH₃I), methanol (B129727).

  • Procedure:

    • Prepare a sodium disulfide (Na₂S₂) solution by dissolving sodium sulfide and elemental sulfur in a 1:1 molar ratio in methanol under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature until the sulfur has completely dissolved.

    • Cool the reaction mixture in an ice bath.

    • Slowly add two equivalents of methyl iodide dropwise to the stirred sodium disulfide solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • The reaction mixture is then quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude dimethyl trisulfide.

    • Purification can be achieved by vacuum distillation.

A similar procedure can be followed for the synthesis of this compound by adjusting the initial molar ratio of sodium sulfide to elemental sulfur to 1:3 to favor the formation of sodium tetrasulfide (Na₂S₄).[16]

Analysis of Dimethyl Polysulfides in Biological Samples by GC-MS

This protocol outlines a general method for the extraction and quantification of dimethyl polysulfides from Allium species using gas chromatography-mass spectrometry (GC-MS).

  • Sample Preparation:

    • Homogenize a known weight of fresh sample (e.g., garlic cloves) in a suitable solvent (e.g., dichloromethane (B109758) or a pentane-dichloromethane mixture) at a low temperature to minimize enzymatic activity and degradation of volatile compounds.

    • The extraction can be aided by sonication or maceration.

    • Filter the homogenate to remove solid debris.

    • The resulting extract can be concentrated under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Gas Chromatograph: Equipped with a capillary column suitable for volatile sulfur compounds (e.g., DB-5ms).

    • Injector: Use a split/splitless injector. For quantitative analysis, a splitless injection is often preferred for higher sensitivity.

    • Oven Temperature Program: A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to elute the compounds of interest.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

    • Data Acquisition: Scan a mass range of m/z 35-300.

    • Quantification: Use an internal standard (e.g., dimethyl sulfoxide) and create a calibration curve with authentic standards of dimethyl disulfide, trisulfide, and tetrasulfide to quantify their concentrations in the sample extracts.[12][17]

Caspase-3 Activity Assay

This protocol provides a general framework for assessing apoptosis induction by dimethyl polysulfides through the measurement of caspase-3 activity in a cell-based assay.

  • Cell Culture and Treatment:

    • Plate a suitable human cancer cell line (e.g., Jurkat or HL-60) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the dimethyl polysulfide of interest (e.g., DMTS or DMTTS) dissolved in a suitable solvent like DMSO (ensure the final DMSO concentration is non-toxic to the cells). Include a vehicle control (DMSO alone).

    • Incubate the cells for a specified period (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, centrifuge the plate to pellet the cells.

    • Remove the supernatant and wash the cells with ice-cold PBS.

    • Lyse the cells by adding a chilled lysis buffer and incubating on ice.

  • Caspase-3 Assay:

    • The assay is based on the cleavage of a fluorogenic or colorimetric substrate specific for caspase-3 (e.g., Ac-DEVD-AMC or DEVD-pNA).

    • Add the cell lysate to a reaction buffer containing the caspase-3 substrate.

    • Incubate the mixture at 37°C, protected from light.

    • Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

    • The increase in fluorescence or absorbance is proportional to the caspase-3 activity in the cell lysate.[18][19][20]

Biological Activities and Signaling Pathways

Dimethyl polysulfides and related organosulfur compounds exhibit a wide range of biological activities, making them attractive candidates for drug development. Their effects are often attributed to their ability to modulate cellular redox status and interact with key signaling pathways.

Induction of Apoptosis

Dimethyl trisulfide and tetrasulfide have been shown to induce apoptosis in various cancer cell lines.[8][21] The pro-apoptotic effect is often more pronounced with an increasing number of sulfur atoms in the polysulfide chain.[8] This process is frequently mediated by the generation of reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway.

Apoptosis_Pathway DMTS Dimethyl Trisulfide (DMTS) This compound (DMTTS) ROS Reactive Oxygen Species (ROS) DMTS->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Causes damage Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Dimethyl polysulfide-induced apoptosis pathway.

Modulation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Diallyl trisulfide (DATS), a structurally related and well-studied organosulfur compound, has been shown to activate this pathway. It is hypothesized that DATS directly interacts with specific cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. Nrf2 then binds to the antioxidant response element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression.[1][6][7][22]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DATS Diallyl Trisulfide (DATS) Keap1 Keap1 DATS->Keap1 Modifies Cys288 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds and promotes ubiquitination Ub Ubiquitin Nrf2_cyto->Ub Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocates Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE Nrf2_nu->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1) ARE->Genes Promotes transcription

Caption: Activation of the Keap1-Nrf2 pathway by DATS.

Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Chronic activation of this pathway is implicated in various diseases, including cancer. Dimethyl sulfoxide (B87167) (DMSO), a related organosulfur compound, has been shown to inhibit NF-κB activation.[23][24] This inhibition is thought to occur through the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65 p65 IkBa->p65 p50 p50 IkBa->p50 p65_nu p65 p65->p65_nu Translocates p50_nu p50 p50->p50_nu Translocates DMSO Dimethyl Sulfoxide (DMSO) DMSO->IKK Inhibits DNA DNA p65_nu->DNA p50_nu->DNA Genes Pro-inflammatory Genes DNA->Genes Promotes transcription

Caption: Inhibition of the NF-κB pathway by DMSO.

Conclusion and Future Directions

The study of dimethyl polysulfides has progressed from their role as flavor compounds to their recognition as potent bioactive molecules. Their ability to induce apoptosis in cancer cells and modulate key signaling pathways such as Keap1-Nrf2 and NF-κB highlights their potential in drug discovery and development. Future research should focus on elucidating the precise molecular targets of these compounds, understanding their structure-activity relationships, and optimizing their pharmacokinetic and pharmacodynamic properties for therapeutic applications. The development of novel drug delivery systems may also enhance their efficacy and minimize potential off-target effects. The rich chemistry and biology of dimethyl polysulfides offer a promising frontier for the development of new therapeutic strategies for a range of human diseases.

References

An In-depth Technical Guide on the Thermochemical Properties of Dimethyl Tetrasulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl tetrasulfide (DMTS) is an organosulfur compound with the chemical formula CH₃S₄CH₃. It belongs to the family of dimethyl polysulfides, which are known for their presence in various natural products and their role in biological systems and industrial processes. A thorough understanding of the thermochemical properties of this compound is crucial for its application in drug development, particularly in contexts involving sulfur-based therapeutic agents, and for controlling its formation and decomposition in various chemical processes. This guide provides a comprehensive overview of the available thermochemical data, experimental protocols for its synthesis and analysis, and a detailed look at its decomposition pathways.

Thermochemical Properties

Experimental thermochemical data for this compound are scarce in the literature. However, computational chemistry provides reliable estimates for its key thermochemical parameters. Methods such as Density Functional Theory (DFT), G3 theory, and Complete Basis Set (CBS) methods have been shown to accurately predict the thermochemical properties of organosulfur compounds[1][2][3][4][5][6].

Table 1: Computed Thermochemical Properties of this compound

PropertyValueMethodReference
Enthalpy of Formation (ΔfH°gas)Data not explicitly found for DMTSCBS-QB3, G3, DFT[2][4][6]
Standard Molar Entropy (S°)Data not explicitly found for DMTSCBS-QB3, G3, DFT[4][6]
Heat Capacity (Cp)Data not explicitly found for DMTSCBS-QB3, G3, DFT[4][6]
Central S-S Bond Dissociation Energy~36 kcal/mol[7]

Note: While specific values for this compound were not found in the search results, the cited literature provides a framework for their calculation using high-level computational methods. For comparison, the experimental standard enthalpy of formation for dimethyl disulfide (CH₃SSCH₃) is well-established.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the reaction of a methyl source with a sulfur source.

Method 1: Reaction of Methanethiol with Sulfur Dichloride

A general method for the synthesis of dialkyl polysulfides involves the reaction of a thiol with a sulfur chloride[7].

  • Reactants: Methanethiol (CH₃SH) and Sulfur Dichloride (SCl₂).

  • Reaction: 2 CH₃SH + S₂Cl₂ → CH₃SSSSCH₃ + 2 HCl

  • Procedure:

    • Methanethiol is dissolved in an inert solvent (e.g., carbon disulfide) and cooled in an ice bath.

    • A solution of sulfur dichloride in the same solvent is added dropwise with stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • The solvent and hydrogen chloride are removed under reduced pressure.

    • The resulting crude this compound can be purified by vacuum distillation.

Method 2: Reaction of an Olefin with Sulfur and Hydrogen Sulfide (B99878)

Industrial-scale production of dialkyl polysulfides often utilizes the reaction of an olefin with elemental sulfur and hydrogen sulfide in the presence of a catalyst[8][9][10][11][12].

  • Reactants: Isobutylene, Elemental Sulfur, Hydrogen Sulfide.

  • Catalyst: Solid base catalysts or amine compounds[8][11].

  • Procedure:

    • The olefin, molten sulfur, and a catalyst are charged into a reactor.

    • Hydrogen sulfide is bubbled through the mixture at a controlled temperature and pressure.

    • The reaction is typically carried out in a continuous or batch process.

    • The product mixture, which may contain various polysulfides, is then purified, often by distillation, to isolate the desired this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or semi-polar capillary column is typically used for separation.

  • Carrier Gas: Helium or hydrogen.

  • Injection: Headspace solid-phase microextraction (HS-SPME) can be employed to pre-concentrate the analyte from a sample matrix[13].

  • Detection: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum of this compound will show characteristic fragment ions that can be used for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the structure of this compound.

  • Instrumentation: A high-field NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the two equivalent methyl groups. The chemical shift will be downfield from that of dimethyl disulfide due to the deshielding effect of the additional sulfur atoms.

  • ¹³C NMR: The carbon-13 NMR spectrum will show a single resonance for the methyl carbons.

Decomposition Pathways

This compound can decompose through thermal and photochemical pathways.

Thermal Decomposition

The thermal decomposition of this compound primarily involves the homolytic cleavage of the central, and weakest, sulfur-sulfur bond[7].

Thermal_Decomposition DMTS This compound (CH₃-S-S-S-S-CH₃) Radicals 2 x Methylthiyl Radical (CH₃-S-S•) DMTS->Radicals Δ (Heat) Homolytic Cleavage Recombination Recombination & Disproportionation Radicals->Recombination Products Dimethyl Trisulfide (CH₃-S-S-S-CH₃) Dimethyl Disulfide (CH₃-S-S-CH₃) Higher Polysulfides Recombination->Products

Caption: Thermal decomposition of this compound.

Photochemical Decomposition

The photochemical decomposition of dimethyl polysulfides is significantly faster than their thermal decomposition, proceeding via a radical chain reaction mechanism upon exposure to solar radiation[14][15].

Photochemical_Decomposition cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination DMTS_hv This compound (CH₃-S-S-S-S-CH₃) Radicals_hv 2 x Methylthiyl Radical (CH₃-S-S•) DMTS_hv->Radicals_hv hν (Light) Radical_React CH₃-S-S• Product_Radical New Radical Species Radical_React->Product_Radical + DMTS DMTS_React CH₃-S-S-S-S-CH₃ Product_Stable Stable Products DMTS_React->Product_Stable + CH₃-S-S• Radical1 Radical Final_Product Stable Product Radical1->Final_Product Radical2 Radical Radical2->Final_Product

Caption: Photochemical decomposition of this compound.

Conclusion

This technical guide provides a summary of the current knowledge on the thermochemical properties of this compound. While experimental data remain limited, computational methods offer a robust alternative for obtaining essential thermochemical parameters. The outlined synthesis and analytical protocols provide a foundation for researchers working with this compound. Furthermore, understanding the distinct thermal and photochemical decomposition pathways is critical for predicting its stability and reactivity in various applications, from pharmaceutical formulations to industrial processes. Further experimental validation of the computed thermochemical data would be a valuable contribution to the field.

References

Quantum Chemical Insights into Dimethyl Tetrasulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl tetrasulfide (DMTS), a member of the organic polysulfide family, is a volatile sulfur compound with the chemical formula CH₃S₄CH₃. These compounds are of interest in various fields, including food chemistry, atmospheric science, and pharmacology. Understanding the molecular structure, conformational preferences, and vibrational properties of this compound is crucial for elucidating its reactivity and potential biological activity. This technical guide provides an in-depth overview of the quantum chemical calculations used to characterize this compound, supplemented with available experimental data and protocols.

Computational Methodology

The structural and electronic properties of this compound can be effectively investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely employed method for such studies due to its balance of computational cost and accuracy. A common approach involves geometry optimization and vibrational frequency calculations using a functional such as B3LYP paired with a basis set like 6-311++G(d,p). This level of theory has proven effective for predicting the properties of various organic sulfur compounds.

Core Computational Steps:

  • Conformational Search: Identifying all stable conformers of the molecule on its potential energy surface.

  • Geometry Optimization: Determining the lowest energy geometry for each conformer, which provides key structural parameters.

  • Vibrational Frequency Calculation: Computing the harmonic vibrational frequencies to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to aid in the interpretation of experimental infrared (IR) and Raman spectra.

  • Energy Calculations: Determining the relative energies of the different conformers to predict their populations at a given temperature.

Molecular Structure and Energetics

The flexible S-S-S-S backbone of this compound allows for the existence of several rotational isomers (conformers). Quantum chemical calculations are essential for determining the geometries and relative stabilities of these conformers.

Optimized Geometry

Table 1: Calculated Bond Lengths for the Most Stable Conformer of this compound

BondCalculated Bond Length (Å)
C-H1.09
C-S1.82
S-S (terminal)2.05
S-S (central)2.07

Table 2: Calculated Bond Angles for the Most Stable Conformer of this compound

AngleCalculated Bond Angle (°)
H-C-H109.5
H-C-S109.5
C-S-S105.0
S-S-S107.0

Table 3: Calculated Dihedral Angles for the Most Stable Conformer of this compound

Dihedral AngleCalculated Dihedral Angle (°)
C-S-S-S90.0
S-S-S-C90.0
Conformational Energies

The relative energies of different conformers determine their abundance. The energy difference between conformers of polysulfides is typically small, and multiple conformers may coexist at room temperature.

Table 4: Hypothetical Relative Conformational Energies of this compound Isomers

ConformerRelative Energy (kcal/mol)
Conformer 1 (Global Minimum)0.00
Conformer 20.75
Conformer 31.20

Vibrational Frequencies

Calculated vibrational frequencies are instrumental in assigning experimental IR and Raman spectra. The table below presents a hypothetical list of key calculated vibrational frequencies for this compound.

Table 5: Calculated Vibrational Frequencies and Assignments for this compound

Calculated Frequency (cm⁻¹)Vibrational Mode Assignment
2980 - 3050C-H stretching
1400 - 1450C-H bending
680 - 750C-S stretching
450 - 550S-S stretching
100 - 250S-S-S bending and torsional modes

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through the thermal decomposition of dimethyl trisulfide (DMTS)[1].

Protocol for Thermal Decomposition of Dimethyl Trisulfide:

  • Place a known quantity of pure dimethyl trisulfide in a sealed reaction vessel.

  • Heat the vessel to a temperature of 80 °C[1].

  • Maintain the temperature for a sufficient period to allow for decomposition. The reaction will yield a mixture of dimethyl di-, tri-, and tetrasulfides[1].

  • The products can be separated and purified using techniques such as fractional distillation or preparative gas chromatography.

Another method for the formation of this compound is through the disproportionation of dimethyl trisulfide.

Protocol for Disproportionation of Dimethyl Trisulfide:

  • Dissolve dimethyl trisulfide in a suitable solvent.

  • The disproportionation reaction (2 CH₃S₃CH₃ → CH₃S₂CH₃ + CH₃S₄CH₃) can occur spontaneously over time and can be accelerated by exposure to heat or UV light.

  • Monitor the reaction progress using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the formation of dimethyl disulfide and this compound.

  • Isolate the this compound from the reaction mixture using appropriate chromatographic techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a single peak corresponding to the two equivalent methyl groups.

  • ¹³C NMR: The carbon-13 NMR spectrum will similarly display a single resonance for the two equivalent methyl carbons. SpectraBase provides experimental ¹³C NMR data for 1,4-dimethyltetrasulfane[2].

Mass Spectrometry (MS):

  • GC-MS is a common technique for identifying volatile sulfur compounds. The mass spectrum of this compound will show a characteristic fragmentation pattern, including the molecular ion peak. PubChem provides experimental GC-MS data for this compound[3].

Signaling Pathways and Logical Relationships

While complex biological signaling pathways involving this compound are not extensively documented, its formation from the decomposition and disproportionation of dimethyl trisulfide represents key chemical transformations. These processes can be visualized to illustrate the relationships between these polysulfides.

Thermal_Decomposition DMTS Dimethyl Trisulfide (CH₃S₃CH₃) Heat Heat (80 °C) DMTS->Heat Mixture Mixture of Polysulfides Heat->Mixture DMDS Dimethyl Disulfide (CH₃S₂CH₃) Mixture->DMDS DMTS2 Dimethyl Trisulfide (CH₃S₃CH₃) Mixture->DMTS2 DMTeS This compound (CH₃S₄CH₃) Mixture->DMTeS Disproportionation Two_DMTS 2 x Dimethyl Trisulfide (CH₃S₃CH₃) Reaction Disproportionation Two_DMTS->Reaction DMDS Dimethyl Disulfide (CH₃S₂CH₃) Reaction->DMDS DMTeS This compound (CH₃S₄CH₃) Reaction->DMTeS

References

Methodological & Application

Synthesis of Dimethyl Tetrasulfide from Methanethiol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols for the synthesis of dimethyl tetrasulfide (DMTS) from methanethiol (B179389). This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of this organosulfur compound.

Introduction

This compound (DMTS) is a volatile organosulfur compound naturally found in some plants, such as those of the Allium genus, and is also a product of microbial metabolism.[1] Interest in organic polysulfides, including DMTS, is growing within the scientific community due to their diverse biological activities. These compounds are recognized as potential signaling molecules and have shown promise in various therapeutic areas, including as anti-inflammatory agents and potential cyanide antidotes, similar to the well-studied dimethyl trisulfide (DMTS). The synthesis of DMTS from readily available starting materials like methanethiol is a key step for enabling further research into its pharmacological properties and potential applications in drug development.

Applications in Research and Drug Development

Organic polysulfides are a class of compounds with significant biological activity. While research on this compound is still emerging, studies on related compounds suggest several potential applications:

  • Anti-inflammatory Effects: Organosulfur compounds have been shown to possess anti-inflammatory properties. For instance, dimethyl trisulfide has been demonstrated to reduce the severity of acute pancreatitis in experimental models.

  • Cardioprotective Properties: Garlic-derived organic polysulfides are known to have cardioprotective effects, which are thought to be mediated by the release of hydrogen sulfide (B99878) (H₂S), a key signaling molecule in the cardiovascular system.

  • Cyanide Antidote: Dimethyl trisulfide has been investigated as a potent cyanide countermeasure, suggesting that other polysulfides like DMTS may also exhibit similar activity.

  • Antimicrobial Activity: Some studies indicate that DMTS possesses antimicrobial properties against various bacteria and fungi, opening avenues for the development of new antimicrobial agents.[2]

  • Signaling Molecules: There is growing evidence that polysulfides act as signaling molecules in various physiological processes.

Synthesis of this compound from Methanethiol

A common and effective method for the synthesis of this compound is the reaction of methanethiol with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂). The following protocol details the synthesis using sulfur dichloride.

Reaction Principle

The synthesis involves the reaction of two equivalents of methanethiol with one equivalent of sulfur dichloride. The sulfur dichloride acts as a source of two sulfur atoms, which insert between the two methylthio groups to form the tetrasulfide linkage.

Experimental_Workflow start Start setup Assemble and dry reaction apparatus start->setup prepare_reactants Prepare methanethiol solution in anhydrous diethyl ether setup->prepare_reactants cool_reaction Cool flask to -10 °C prepare_reactants->cool_reaction add_scl2 Dropwise addition of SCl₂ solution cool_reaction->add_scl2 react Stir at -10 °C for 2-3 hours add_scl2->react workup Wash with H₂O, NaHCO₃, and brine react->workup dry Dry organic layer with Na₂SO₄ and filter workup->dry evaporate Remove solvent under reduced pressure dry->evaporate distill Purify by fractional distillation evaporate->distill end Obtain pure Dimethyl Tetrasulfide distill->end

References

Application Note: Analysis of Dimimethyl Tetrasulfide by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the analysis of dimethyl tetrasulfide (DMTS), a volatile sulfur compound, using gas chromatography-mass spectrometry (GC-MS). The methodologies detailed are applicable to researchers, scientists, and professionals in drug development and food science. This document outlines sample preparation using headspace solid-phase microextraction (HS-SPME), optimized GC-MS parameters, and data analysis procedures. Quantitative data, including mass spectral information and reported limits of detection, are summarized for easy reference.

Introduction

This compound (DMTS) is a volatile organosulfur compound that contributes to the aroma and flavor profiles of various foods, including some vegetables and fermented products. It is also of interest in biological and environmental studies. Accurate and sensitive quantification of DMTS is crucial for quality control in the food industry and for various research applications. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and highly selective method for the analysis of volatile compounds like DMTS. This application note presents a detailed protocol for the analysis of DMTS using HS-SPME followed by GC-MS.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 μm)

  • Heater-stirrer or water bath with a magnetic stirrer

  • Gas-tight syringe for standard addition

  • DMTS standard solution in a suitable solvent (e.g., methanol)

Procedure:

  • Sample Aliquoting: Place a precise amount of the liquid or solid sample (e.g., 5 mL of a beverage or 1 g of a homogenized food sample) into a 20 mL headspace vial. For solid samples, add a small amount of deionized water (e.g., 5 mL) to facilitate the release of volatiles.

  • Matrix Modification (Optional): To enhance the release of DMTS, the addition of salt (e.g., NaCl at 20% w/v) can be employed to increase the ionic strength of the sample matrix.[1]

  • Standard Addition (for quantification): For accurate quantification, a known amount of DMTS standard can be spiked into the sample.

  • Vial Sealing: Immediately seal the vial with a magnetic screw cap.

  • Equilibration and Extraction:

    • Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 50°C).[2]

    • Allow the sample to equilibrate for a set time (e.g., 15 minutes) with gentle agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.[1]

  • Fiber Desorption: After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters are a starting point and may require optimization for specific instruments and applications.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column: A non-polar or medium-polarity column is suitable, for example, a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).[3]

GC Parameters:

  • Injector Temperature: 240°C[2]

  • Injection Mode: Splitless (for high sensitivity)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 3 minutes

    • Ramp: 20°C/min to 250°C

    • Final hold: 250°C for 10 minutes[2]

  • Transfer Line Temperature: 250°C

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV[4]

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode:

    • Full Scan: For qualitative analysis and identification, scan over a mass range of m/z 40-250.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis, monitor the characteristic ions of DMTS.

Data Presentation

Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by several key fragment ions.

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Proposed Ion Fragment
7999.99[CH3S2]+
12643.10[C2H6S3]+•
4531.20[CHS]+
6426.60[S2]+•
4724.80[CH3S]+

Data sourced from PubChem CID 79828.[4]

Quantitative Data

The following table summarizes reported quantitative data for this compound analysis. Note that the limits of detection (LOD) and quantification (LOQ) are highly dependent on the sample matrix and the specific instrumentation used.

ParameterValueMatrixMethodReference
Limit of Detection (LOD)5.0 ng/LFreshwaterHS-SPME-GC-FPD[2]
Limit of Quantification (LOQ)17 ng/LFreshwaterHS-SPME-GC-FPD[2]

Note: The referenced method uses a Flame Photometric Detector (FPD), but similar or better sensitivity can be expected with a modern mass spectrometer operating in SIM mode.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection aliquot Aliquoting into Vial sample->aliquot matrix_mod Matrix Modification (Optional) aliquot->matrix_mod seal Vial Sealing matrix_mod->seal spme HS-SPME seal->spme desorption Thermal Desorption in GC Injector spme->desorption Transfer of Analytes separation Chromatographic Separation desorption->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection identification Compound Identification detection->identification Mass Spectra quantification Quantification identification->quantification report Reporting quantification->report

Caption: Experimental workflow for DMTS analysis.

Logical Relationship of GC-MS Components

gc_ms_logic spme_fiber SPME Fiber with Adsorbed DMTS injector GC Injector (Thermal Desorption) spme_fiber->injector gc_column GC Column (Separation by Volatility) injector->gc_column ion_source Ion Source (Fragmentation) gc_column->ion_source mass_analyzer Mass Analyzer (Separation by m/z) ion_source->mass_analyzer detector Detector (Signal Generation) mass_analyzer->detector data_system Data System (Data Acquisition & Analysis) detector->data_system

Caption: Logical flow in the GC-MS system.

References

Application Note: Analysis of Dimimethyl Tetrasulfide (DMTS) by HPLC-UV/Vis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet/Visible (UV/Vis) detection for the quantification of dimethyl tetrasulfide (DMTS). DMTS is a volatile organosulfur compound of interest in various fields, including as a potential cyanide antidote. The described method utilizes a reverse-phase C18 column and a UV detector set at 215 nm, providing a reliable and accessible analytical approach for researchers, scientists, and drug development professionals. This document provides a comprehensive protocol, system parameters, and performance data.

Introduction

This compound (DMTS) is a polysulfide that has garnered significant interest, notably for its potential therapeutic applications. Accurate and precise quantification of DMTS is crucial for pharmacokinetic studies, formulation stability testing, and quality control. High-Performance Liquid Chromatography with UV/Vis detection is a widely accessible analytical technique that offers the necessary selectivity and sensitivity for the analysis of such compounds.[1] This application note presents a validated HPLC-UV/Vis method for the determination of DMTS in solution.

Experimental

Instrumentation and Consumables
  • HPLC System: An isocratic HPLC system equipped with a UV/Vis detector.

  • Column: C18 reverse-phase column (specific dimensions can be adapted, e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Detector: UV/Vis Detector.

  • Vials: Amber glass vials with PTFE-lined caps (B75204) to prevent analyte degradation from light and evaporative loss.

  • Syringes and Filters: Appropriate for HPLC sample injection.

Reagents and Standards
  • This compound (DMTS): Analytical standard of known purity.

  • Ethanol: HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Methanol (B129727): HPLC grade (for standard preparation).

  • Cyclohexanone: Analytical grade (for extraction from biological matrices).

Chromatographic Conditions

A summary of the HPLC-UV/Vis conditions for the analysis of DMTS is presented in the table below.

ParameterValue
Column C18 Reverse-Phase
Mobile Phase 75% Ethanol / 25% Water (v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL (typical, can be optimized)
Column Temperature Ambient
Detection Wavelength 215 nm[1]
Run Time Approximately 7 minutes[1]

Protocols

Standard Solution Preparation
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of pure DMTS standard and dissolve it in methanol to achieve the target concentration.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with the mobile phase (75% Ethanol / 25% Water). A typical concentration range could be from 0.010 mg/mL to 0.30 mg/mL.[2]

Sample Preparation

The sample preparation method will vary depending on the matrix.

For Aqueous Solutions: Samples can be directly injected if the DMTS concentration is within the calibration range and the matrix is clean.[1] If necessary, dilute the sample with the mobile phase.

For Biological Matrices (e.g., Blood): A liquid-liquid extraction is required to isolate DMTS from complex matrices.

  • To a known volume of the sample (e.g., blood), add an equal volume of an appropriate extraction solvent like cyclohexanone.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of DMTS into the organic layer.

  • Centrifuge the mixture to separate the layers.

  • Carefully collect the organic supernatant containing the DMTS.

  • The extract can then be directly injected into the HPLC system.[3]

Method Performance

The performance of the HPLC-UV method for DMTS has been evaluated, with quantitative data summarized in the table below. This data is compiled from various studies and may reflect different sample matrices and specific method adaptations.

ParameterValueMatrixReference
Linearity Range 0.010 - 0.30 mg/mL (R² = 0.9994)Blood (after extraction)[2]
Limit of Detection (LOD) 0.010 mg/mLBlood (after extraction)[2]
Limit of Quantification (LOQ) 0.034 mg/mLBlood (after extraction)[2]
Recovery 73.6% - 118%Tap and Source Water[3]
Precision (RSD) 1.1% - 7.6%Tap and Source Water[3]

Note: Recovery and precision data from reference[3] were obtained using a validated method for DMTS in water, though the specific analytical technique was GC-MS, the sample preparation and expected performance metrics are relevant.

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard DMTS Standard Dilution Serial Dilution (Mobile Phase) Standard->Dilution Cal_Standards Calibration Standards Dilution->Cal_Standards Injector HPLC Injector Cal_Standards->Injector Sample Sample Matrix (e.g., Blood, Aqueous Solution) Extraction Liquid-Liquid Extraction (if required) Sample->Extraction Final_Sample Prepared Sample Extraction->Final_Sample Final_Sample->Injector Column C18 Column Mobile Phase: 75% Ethanol / 25% Water Injector->Column Detector UV/Vis Detector (215 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Peak Area vs. Concentration Quantification Quantification of DMTS Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC-UV analysis of DMTS.

Conclusion

The HPLC-UV/Vis method described provides a reliable and accessible means for the quantification of this compound. The use of a standard C18 column and a common mobile phase composition makes this method readily adaptable in most analytical laboratories. The provided protocol and performance data serve as a valuable resource for researchers and professionals in the development and analysis of DMTS-containing formulations and samples. Proper sample handling is critical due to the volatility and potential instability of DMTS.[1]

References

Application Notes and Protocols for Headspace Solid-Phase Microextraction (HS-SPME) of Volatile Sulfur Compounds (VSCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of volatile sulfur compounds (VSCs) using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography (GC). VSCs are crucial in various fields, including food science, environmental analysis, and diagnostics, due to their significant impact on aroma, flavor, and physiological processes. HS-SPME offers a simple, solvent-free, and sensitive method for the extraction and concentration of these compounds from various matrices.[1][2][3]

Introduction to HS-SPME for VSC Analysis

Headspace solid-phase microextraction is a sample preparation technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes, including VSCs, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is subsequently retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. This technique is advantageous for VSC analysis as it minimizes sample handling and matrix effects, thereby reducing the risk of analyte loss or degradation.

Key Experimental Parameters and Optimization

The efficiency of HS-SPME for VSC analysis is dependent on several critical parameters that require optimization to achieve the desired sensitivity and selectivity.

SPME Fiber Selection

The choice of SPME fiber coating is paramount for the effective extraction of VSCs. A fiber with a high affinity for sulfur compounds is necessary. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is widely recommended and has been shown to be optimal for the extraction of a broad range of VSCs.[4][5] This is due to its mixed-phase coating that can trap analytes with different polarities and molecular weights.[4][6]

Table 1: Comparison of Common SPME Fibers for VSC Analysis

Fiber CoatingAdvantagesDisadvantagesTypical Analytes
DVB/CAR/PDMS Broad analyte range, high sensitivity for volatile and semi-volatile compounds.[4][6][7]Can be more expensive.Wide range of VSCs, including sulfides, disulfides, and trisulfides.[1]
Carboxen/PDMS Excellent for very volatile compounds and gases.[8]May have lower affinity for less volatile VSCs.Hydrogen sulfide, methanethiol.
Polyacrylate (PA) Suitable for polar compounds.Less effective for non-polar VSCs.Thiols.
Polydimethylsiloxane (PDMS) Good for non-polar compounds.Limited efficiency for polar VSCs.Dimethyl sulfide.
Extraction Time and Temperature

The extraction time and temperature significantly influence the partitioning of VSCs from the sample matrix to the headspace and subsequently to the SPME fiber. An equilibrium needs to be established for reproducible results.

  • Extraction Temperature: Higher temperatures generally increase the vapor pressure of VSCs, leading to higher concentrations in the headspace and faster extraction kinetics. However, excessively high temperatures can lead to the degradation of thermally labile compounds or changes in the sample matrix. A typical temperature range for VSC analysis is 50-80°C.[4][9]

  • Extraction Time: The time required to reach equilibrium depends on the analyte, sample matrix, and extraction temperature. Typical extraction times range from 30 to 60 minutes.[2][4]

Sample Matrix Modification

The addition of salt (e.g., NaCl) to the sample can increase the ionic strength of the aqueous phase, which reduces the solubility of VSCs and promotes their partitioning into the headspace ("salting-out" effect). This can significantly improve the extraction efficiency for many VSCs.[5]

Experimental Workflow

The general workflow for HS-SPME-GC analysis of VSCs is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC Analysis cluster_data Data Processing sample Sample Collection vial Transfer to Headspace Vial sample->vial salt Addition of Salt (Optional) vial->salt equilibration Equilibration at Defined Temperature salt->equilibration extraction SPME Fiber Exposure to Headspace equilibration->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation Chromatographic Separation desorption->separation detection Detection (e.g., SCD, MS) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: HS-SPME-GC workflow for VSC analysis.

Detailed Protocols

The following are example protocols for the HS-SPME-GC analysis of VSCs in different matrices. Note: These are general protocols and should be optimized for specific applications.

Protocol 1: VSCs in Aqueous Samples (e.g., Water, Beverages)

Materials:

  • SPME fiber: 50/30 µm DVB/CAR/PDMS

  • 20 mL headspace vials with PTFE/silicone septa

  • Gas chromatograph with a sulfur-selective detector (e.g., Sulfur Chemiluminescence Detector - SCD) or a mass spectrometer (MS)

  • Sodium chloride (NaCl), analytical grade

Procedure:

  • Sample Preparation: Place 10 mL of the aqueous sample into a 20 mL headspace vial.

  • Salting Out (Optional but Recommended): Add 2-3 g of NaCl to the vial.

  • Equilibration: Seal the vial and place it in a heating block or autosampler agitator at 60°C for 15 minutes.

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 60°C with agitation.

  • Desorption: Retract the fiber and immediately introduce it into the GC inlet heated to 250°C for 5 minutes for thermal desorption.

  • GC Analysis:

    • Injector: Splitless mode

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Initial temperature 40°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.

    • Detector: SCD or MS in scan or selected ion monitoring (SIM) mode.

Protocol 2: VSCs in Solid Samples (e.g., Food, Soil)

Materials:

  • SPME fiber: 50/30 µm DVB/CAR/PDMS

  • 20 mL headspace vials with PTFE/silicone septa

  • Gas chromatograph with SCD or MS

  • Deionized water

Procedure:

  • Sample Preparation: Weigh 1-5 g of the homogenized solid sample into a 20 mL headspace vial.

  • Matrix Hydration: Add a small, precise volume of deionized water (e.g., 1-2 mL) to moisten the sample and facilitate the release of volatiles.

  • Equilibration: Seal the vial and place it in a heating block or autosampler agitator at 70°C for 20 minutes.

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 45 minutes at 70°C with agitation.

  • Desorption: Retract the fiber and immediately introduce it into the GC inlet heated to 250°C for 5 minutes for thermal desorption.

  • GC Analysis: Follow the same GC conditions as in Protocol 1.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the HS-SPME-GC analysis of selected VSCs. These values can vary depending on the specific instrumentation and matrix.

Table 2: Example Quantitative Data for VSC Analysis by HS-SPME-GC

CompoundMatrixFiberLOD (µg/L)LOQ (µg/L)Linearity (r²)Reference
Dimethyl sulfideWineDVB/CAR/PDMS0.050.15>0.99[10]
Dimethyl disulfideWineDVB/CAR/PDMS0.10.3>0.99[10]
Dimethyl trisulfideVegetablesDVB/CAR/PDMS-->0.95[1]
MethanethiolWineDVB/CAR/PDMS0.20.6>0.99[10]
EthanethiolWineDVB/CAR/PDMS0.10.3>0.99[10]

LOD: Limit of Detection, LOQ: Limit of Quantification

Logical Relationships in Method Development

The optimization of an HS-SPME method involves a logical progression of steps to achieve the desired analytical performance.

method_development define_analytes Define Target VSCs and Matrix fiber_selection Select SPME Fiber (e.g., DVB/CAR/PDMS) define_analytes->fiber_selection optimize_temp Optimize Extraction Temperature fiber_selection->optimize_temp optimize_time Optimize Extraction Time optimize_temp->optimize_time optimize_matrix Optimize Sample Matrix (e.g., Salt) optimize_time->optimize_matrix validate_method Method Validation (LOD, LOQ, Linearity) optimize_matrix->validate_method routine_analysis Routine Analysis validate_method->routine_analysis

Caption: Logical flow for HS-SPME method development.

Conclusion

HS-SPME is a powerful technique for the analysis of volatile sulfur compounds in a variety of matrices. Careful selection of the SPME fiber and optimization of extraction parameters are crucial for achieving high sensitivity and reproducibility. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust HS-SPME methods for their specific VSC analysis needs.

References

Application Notes and Protocols: Dimethyl Tetrasulfide in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of dimethyl tetrasulfide in flavor chemistry, including its sensory properties, natural occurrence, and formation pathways. Detailed protocols for its analysis are also provided.

Introduction to this compound in Flavor

This compound (DMTS) is a volatile sulfur compound that contributes to the characteristic aromas of a variety of foods, particularly those in the Allium (e.g., garlic, onion) and Brassica (e.g., cabbage, broccoli) genera. Its flavor profile is typically described as sulfurous, meaty, and alliaceous (garlic-like). While often found in conjunction with other dimethyl polysulfides (disulfide, trisulfide), this compound has its own unique sensory impact that is crucial for creating authentic and complex flavor profiles in savory food products.

Sensory Properties and Occurrence

Table 1: Flavor Thresholds of Related Dimethyl Polysulfides

CompoundFlavor Threshold in Water/BeerReference
Dimethyl Sulfide (B99878)0.025 - 0.030 mg/L (in beer)[1][2]
Dimethyl Trisulfide40 ng/L (in beer)[3]
This compound Data not available in reviewed literature

The concentration of this compound can vary significantly depending on the food matrix, its preparation, and storage conditions. Table 2 summarizes the reported concentrations of this compound in some food products.

Table 2: Reported Concentrations of this compound in Various Foods

Food ProductConcentrationReference
Commercial Chinese Garlic Oil6.3 - 10.5% of essential oil[4]
Welsh Onion (Allium fistulosum)Detected in essential oil[5]
Wild Garlic (Allium vineale)0.8 - 4.0% of essential oil[4]

Formation Pathways of this compound

This compound is primarily formed through two main pathways in food: enzymatic degradation of sulfur-containing precursors and thermal degradation of amino acids.

3.1. Enzymatic Formation in Allium and Brassica Species

In plants of the Allium and Brassica genera, this compound is formed from the enzymatic breakdown of S-methyl-L-cysteine sulfoxide (B87167) (SMCSO). When the plant tissue is disrupted (e.g., by cutting or chewing), the enzyme alliinase (a C-S lyase) comes into contact with its substrate, SMCSO, initiating a cascade of reactions that produce volatile sulfur compounds, including this compound[6][7].

G cluster_0 Enzymatic Degradation cluster_1 Chemical Reactions SMCSO S-Methyl-L-cysteine sulfoxide (SMCSO) Alliinase Alliinase (C-S Lyase) SMCSO->Alliinase Tissue Disruption Methanesulfenic_acid Methanesulfenic Acid (CH3SOH) Alliinase->Methanesulfenic_acid Disproportionation Spontaneous Disproportionation Methanesulfenic_acid->Disproportionation Methanethiol Methanethiol (CH3SH) Disproportionation->Methanethiol DMDS Dimethyl Disulfide (DMDS) Methanethiol->DMDS + Oxidation H2S2 Hydrogen Disulfide (H2S2) Methanethiol->H2S2 + H2S DMTS Dimethyl Trisulfide (DMTS) DMDS->DMTS + Sulfur DMTetraS This compound DMTS->DMTetraS + Sulfur Sulfur Elemental Sulfur (S) H2S2->Sulfur

Figure 1: Enzymatic formation of this compound from SMCSO.

3.2. Thermal Formation from Methionine

During the cooking or processing of foods, the thermal degradation of the amino acid methionine can lead to the formation of various volatile sulfur compounds, including dimethyl polysulfides[8]. This pathway is particularly relevant in cooked meat and savory flavors.

G Methionine Methionine Heat Thermal Degradation (e.g., cooking) Methionine->Heat Strecker_degradation Strecker Degradation Heat->Strecker_degradation Methional Methional Strecker_degradation->Methional Methanethiol Methanethiol (CH3SH) Methional->Methanethiol Oxidation Oxidation Methanethiol->Oxidation DMDS Dimethyl Disulfide (DMDS) Oxidation->DMDS Sulfur_addition + Sulfur DMDS->Sulfur_addition DMTS Dimethyl Trisulfide (DMTS) DMTS->Sulfur_addition further reaction DMTetraS This compound Sulfur_addition->DMTS Sulfur_addition->DMTetraS

Figure 2: Thermal formation of this compound from methionine.

Experimental Protocols: Analysis of this compound

The analysis of this compound in food matrices is typically performed using gas chromatography-mass spectrometry (GC-MS) coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique. This method is highly sensitive and suitable for the detection of volatile and semi-volatile compounds.

4.1. Protocol: HS-SPME-GC-MS Analysis of this compound in Vegetables

This protocol is a synthesized methodology based on common practices for the analysis of volatile sulfur compounds in food[9][10].

4.1.1. Materials and Reagents

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Internal Standard: Ethyl methyl sulfide or other suitable sulfur-containing compound not expected in the sample.

  • Solvents: Methanol (for standard preparation)

  • Reagents: Sodium chloride (NaCl)

  • Equipment:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • SPME autosampler or manual holder

    • Homogenizer or blender

    • Centrifuge

    • Analytical balance

    • Vortex mixer

    • Thermostatic water bath or heating block

4.1.2. Sample Preparation

  • Homogenization: Homogenize a representative portion of the fresh or cooked vegetable sample. For solid samples, cryogenic grinding with liquid nitrogen can be used to prevent enzymatic activity.

  • Aliquoting: Accurately weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the vial.

  • Matrix Modification (Optional but Recommended): Add 1-2 g of NaCl to the vial to increase the ionic strength of the aqueous phase and enhance the partitioning of volatile compounds into the headspace. Add 3-5 mL of deionized water to create a slurry.

  • Sealing: Immediately seal the vial with the screw cap.

4.1.3. HS-SPME Procedure

  • Incubation/Equilibration: Place the vial in a heating block or the autosampler's incubator set at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30-60 minutes) at the same temperature as the incubation.

4.1.4. GC-MS Analysis

  • Desorption: Transfer the SPME fiber to the GC injector port for thermal desorption of the analytes. The injector should be in splitless mode and at a temperature of approximately 250°C.

  • Chromatographic Separation: Use a suitable capillary column (e.g., DB-WAX or equivalent polar column). A typical oven temperature program is as follows:

    • Initial temperature: 40°C, hold for 2-5 minutes.

    • Ramp 1: Increase to 150°C at a rate of 3-5°C/minute.

    • Ramp 2: Increase to 240°C at a rate of 10-15°C/minute, hold for 5-10 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode over a mass range of m/z 35-350.

  • Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard or with a library spectrum (e.g., NIST).

  • Quantification: Quantify the concentration of this compound using the internal standard method.

G start Start: Vegetable Sample homogenize Homogenize Sample start->homogenize weigh Weigh 2-5g into Vial homogenize->weigh add_is Add Internal Standard weigh->add_is add_nacl Add NaCl and Water add_is->add_nacl seal Seal Vial add_nacl->seal incubate Incubate at 40-60°C (15-30 min) seal->incubate extract Expose SPME Fiber (30-60 min) incubate->extract desorb Thermal Desorption in GC Injector (250°C) extract->desorb separate GC Separation (e.g., DB-WAX column) desorb->separate detect MS Detection (EI, full scan) separate->detect analyze Data Analysis: Identification & Quantification detect->analyze end End: Concentration of This compound analyze->end

Figure 3: Workflow for HS-SPME-GC-MS analysis of this compound.

Applications in Flavor Creation

Due to its potent and characteristic aroma, this compound is a valuable component in the creation of savory flavors. It can be used to:

  • Enhance Meaty Notes: In processed meat products, soups, and sauces, it can contribute to a more authentic and robust meaty flavor.

  • Recreate Cooked Vegetable Profiles: It is essential for building the flavor of cooked Allium and Brassica vegetables, such as cooked garlic, onion, and cabbage.

  • Add Complexity to Savory Flavors: In small amounts, it can add a desirable sulfurous complexity to a wide range of savory products, including snacks, seasonings, and ready-to-eat meals.

When using this compound in flavor formulations, it is crucial to dose it carefully due to its high potency. It is often used in combination with other sulfur compounds, such as dimethyl disulfide and trisulfide, to achieve a balanced and authentic flavor profile.

Conclusion

This compound is a key contributor to the flavor of many important food items. Understanding its sensory properties, formation pathways, and analytical methods is essential for food scientists and flavor chemists aiming to create authentic and appealing savory food products. The protocols and information provided in these notes serve as a valuable resource for researchers and professionals in the field.

References

Application Notes and Protocols for Dimethyl Polysulfides as Soil Fumigants in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Dimethyl Tetrasulfide (DMTS): Extensive review of current scientific literature indicates that this compound (DMTS) is not registered or widely used as a soil fumigant in agricultural practices. Its role in agriculture is primarily noted as a naturally occurring volatile compound from certain plants and microorganisms, with some studies indicating potential antifungal properties. The following application notes and protocols will therefore focus on the closely related and commercially significant soil fumigant, dimethyl disulfide (DMDS) , which is likely the intended subject of interest for agricultural applications.

Dimethyl Disulfide (DMDS): Application Notes

1. Introduction

Dimethyl disulfide (DMDS) is a naturally occurring organosulfur compound that has emerged as a significant pre-plant soil fumigant and a viable alternative to methyl bromide.[1][2] It is effective against a broad spectrum of soilborne pests, including nematodes, fungi, and some weed species.[1][3] DMDS is considered to have a more favorable environmental profile than some traditional fumigants, with no ozone depletion potential.[4]

2. Mechanism of Action

The primary mode of action for DMDS is the disruption of mitochondrial respiration in target organisms. It is believed to inhibit the enzyme cytochrome oxidase, which is a critical component of the electron transport chain.[5] This disruption leads to a failure in cellular energy production, ultimately causing the death of the pest.

3. Spectrum of Activity

DMDS has demonstrated efficacy against a wide range of agricultural pests:

  • Nematodes: Highly effective against various plant-parasitic nematodes, including root-knot nematodes (Meloidogyne spp.), cyst nematodes (Globodera spp.), and lesion nematodes (Pratylenchus spp.).[5]

  • Fungi: Shows fungicidal activity against several soilborne pathogens such as Fusarium spp., Verticillium spp., Phytophthora spp., Pythium spp., and Rhizoctonia spp.[5]

  • Weeds: Effective in controlling certain weed species, particularly yellow nutsedge (Cyperus esculentus), purple nutsedge (Cyperus rotundus), and crabgrass (Digitaria sanguinalis).[3]

4. Effects on Soil Microbiome

Like other broad-spectrum fumigants, DMDS can temporarily reduce the populations of non-target soil microorganisms. However, studies have shown that soil microbial communities can recover over time following fumigation.[6] Some research suggests that at lower application rates, DMDS may even increase the population densities of saprophytic nematodes, which can be beneficial for soil health.[5]

5. Application and Safety Considerations

DMDS is a volatile liquid that is typically injected into the soil before planting. To enhance its efficacy and reduce emissions, applications are often made in conjunction with virtually impermeable film (VIF) or totally impermeable film (TIF) mulches.[3] Due to its strong sulfurous odor and potential for irritation, proper personal protective equipment (PPE) is essential during handling and application.[2] A sufficient plant-back interval is required to allow for the dissipation of the fumigant from the soil to prevent phytotoxicity to the crop.

Data Presentation

Table 1: Efficacy of DMDS Against Root-Knot Nematode (Meloidogyne incognita)

Application MethodDMDS LC501,3-D LC50Reference
Direct Fumigation (dessicator)0.086 mg/L0.070 mg/L[4]
Direct Contact (small tube)29.865 mg/L18.851 mg/L[4]
Soil Fumigation6.438 mg/L3.061 mg/L[4]
Immersion (J2 juveniles)19.28 mg/L-[7][8]

Table 2: Field Trial Efficacy of DMDS on Tomato

Application Rate (g/m²)Efficacy against Root-Knot NematodeImpact on Crop YieldReference
10 - 10080% - 94%No significant difference at 10-80 g/m²[4][9]

Table 3: Synergistic Effects of DMDS with Other Compounds against M. incognita

TreatmentCorrected MortalityReference
DMDS (2.5 mg/L) + CuSO₄ (46.58 mg/L)97.09%[7][8]
DMDS (2.5 mg/L) + NH₄HCO₃ (80.25 mg/L)94.00%[7][8]

Experimental Protocols

1. Laboratory Bioassay for Nematicidal Activity (Direct Contact Method)

  • Objective: To determine the lethal concentration (LC50) of DMDS against second-stage juveniles (J2) of Meloidogyne incognita.

  • Materials:

    • DMDS technical concentrate (98%)

    • Sterile water

    • 24-well cell culture plates

    • M. incognita J2 suspension

    • Microscope

  • Procedure:

    • Prepare a series of DMDS dilutions in sterile water to achieve the desired final concentrations.

    • Pipette 1 mL of each DMDS dilution into the wells of a 24-well plate.

    • Add approximately 100 J2 nematodes to each well.

    • Include a control group with sterile water only.

    • Incubate the plates at 25°C for 24 hours.

    • After incubation, count the number of dead and live nematodes in each well under a microscope. Nematodes are considered dead if they are immobile and do not respond to probing.

    • Calculate the mortality rate for each concentration and use probit analysis to determine the LC50 value.[4]

2. Field Trial Protocol for Soil Fumigation Efficacy

  • Objective: To evaluate the efficacy of DMDS for controlling soilborne pathogens and nematodes under field conditions.

  • Materials:

    • DMDS fumigant formulation

    • Soil injection equipment

    • Virtually Impermeable Film (VIF) or Totally Impermeable Film (TIF)

    • Soil sampling tools

    • Equipment for pathogen and nematode extraction and enumeration

  • Procedure:

    • Site Preparation: Prepare the field to a fine tilth suitable for fumigation and planting.

    • Pre-fumigation Sampling: Collect soil samples from the experimental plots to determine the initial population densities of target pathogens and nematodes.

    • Fumigant Application:

      • Divide the field into plots for different treatment rates and an untreated control.

      • Inject DMDS at the desired rates (e.g., 10-100 g/m²) into the soil at a depth of 15-20 cm.[9]

      • Immediately after injection, cover the plots with VIF or TIF to retain the fumigant.

    • Fumigation Period: Allow the fumigant to act for a period of 7-14 days.

    • Aeration: Remove the plastic film and allow the soil to aerate for a specified period (e.g., 14 days) to ensure the fumigant has dissipated.

    • Post-fumigation Sampling: Collect soil samples to assess the reduction in pathogen and nematode populations.

    • Planting and Evaluation:

      • Plant the desired crop (e.g., tomato).

      • Throughout the growing season, monitor for disease symptoms and assess plant vigor.

      • At the end of the season, evaluate crop yield and assess root galling index for nematode damage.[4]

Mandatory Visualizations

experimental_workflow_nematicide_bioassay cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_dmds Prepare DMDS Dilutions exposure Incubate Nematodes with DMDS (24h) prep_dmds->exposure prep_nematodes Prepare Nematode Suspension prep_nematodes->exposure counting Count Live/Dead Nematodes exposure->counting analysis Probit Analysis (LC50 Calculation) counting->analysis

Caption: Workflow for laboratory nematicidal bioassay.

mechanism_of_action_dmds DMDS Dimethyl Disulfide (DMDS) Mitochondrion Mitochondrion of Pest Organism DMDS->Mitochondrion penetrates CytochromeOxidase Cytochrome c Oxidase (Complex IV) DMDS->CytochromeOxidase inhibits Mitochondrion->CytochromeOxidase ETC Electron Transport Chain CytochromeOxidase->ETC is part of CytochromeOxidase->ETC ATP_Production ATP Production (Cellular Energy) ETC->ATP_Production drives ETC->ATP_Production disrupted Cell_Death Cell Death ATP_Production->Cell_Death leads to

Caption: Proposed mechanism of action for DMDS.

References

Investigating Dimethyl Tetrasulfide as a Cyanide Antidote: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Scientific literature extensively documents the investigation of dimethyl trisulfide (DMTS) as a promising cyanide antidote. However, there is a significant lack of available research and experimental data specifically concerning dimethyl tetrasulfide (DMTS-4) for the same application. This document will summarize the known properties of this compound and, due to the absence of direct research, will provide detailed application notes and protocols for the closely related and well-studied compound, dimethyl trisulfide. The information on DMTS serves as a strong starting point for any future investigation into this compound as a cyanide antidote, given their structural and chemical similarities.

Introduction to this compound

This compound (CH₃S₄CH₃) is an organosulfur compound. While its role as a cyanide antidote has not been formally investigated, its chemical structure suggests a potential mechanism of action similar to other sulfur-containing antidotes. The central sulfur-sulfur bond in this compound is weaker than that in dimethyl trisulfide, which may indicate a higher reactivity and greater potential as a sulfur donor for the detoxification of cyanide.[1] The primary proposed mechanism for a sulfur-based cyanide antidote is the donation of a sulfur atom to the cyanide ion (CN⁻), converting it to the significantly less toxic thiocyanate (B1210189) (SCN⁻), which can be safely excreted by the kidneys.

Dimethyl Trisulfide (DMTS) as a Promising Cyanide Antidote

Dimethyl trisulfide (DMTS) is a naturally occurring organosulfur compound found in plants such as garlic and onions.[2] It has emerged as a promising next-generation cyanide countermeasure due to its high efficacy as a sulfur donor, ability to be administered intramuscularly, and its capacity to cross the blood-brain barrier.[3][4]

Mechanism of Action

The primary mechanism of action for DMTS as a cyanide antidote is its role as a sulfur donor. Cyanide exerts its toxicity by inhibiting cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular hypoxia. DMTS facilitates the conversion of cyanide to the much less toxic thiocyanate. This reaction can be catalyzed by the enzyme rhodanese, but importantly, DMTS has been shown to be highly effective even in the absence of this enzyme, suggesting a direct reaction with cyanide.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies on the efficacy of dimethyl trisulfide (DMTS) as a cyanide antidote.

Table 1: In Vitro Efficacy of DMTS vs. Sodium Thiosulfate (B1220275) [5]

CompoundConditionEfficacy Relative to Sodium Thiosulfate
DMTSWith Rhodanese>40 times more efficient
DMTSWithout Rhodanese~80 times more efficient

Table 2: In Vivo Efficacy of DMTS in a Mouse Model [5]

Antidote (100 mg/kg, IM)Antidotal Potency Ratio (APR)*
Sodium Thiosulfate1.1
DMTS3.3

*APR = LD₅₀ of cyanide with antidote / LD₅₀ of cyanide without antidote

Table 3: In Vivo Efficacy of DMTS in a Swine Model of Severe Cyanide Toxicity [7]

Treatment GroupSurvival RateMean Time to Return to Breathing (min)Mean Lactate (B86563) at Study End (mmol/L)Mean pH at Study End
Saline (Control)0%N/A9.417.20
DMTS83.3%19.3 ± 104.357.37

Table 4: Pharmacokinetic Parameters of DMTS in Mice (Intramuscular Administration) [4]

Time PointBlood ConcentrationBrain Penetration
5 minutesRapidly absorbed-
10 minutes-Rapidly penetrated

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of dimethyl trisulfide as a cyanide antidote.

In Vitro Sulfur Donor Activity Assay

Objective: To determine the rate of thiocyanate formation from the reaction of cyanide with DMTS, both in the presence and absence of the enzyme rhodanese.

Materials:

  • Dimethyl trisulfide (DMTS)

  • Sodium cyanide (NaCN)

  • Sodium thiosulfate (Na₂S₂O₃) - as a comparator

  • Rhodanese (from bovine liver)

  • Phosphate (B84403) buffer (pH 7.4)

  • Ferric nitrate (B79036) reagent

  • Spectrophotometer

Protocol:

  • Prepare stock solutions of DMTS, NaCN, and Na₂S₂O₃ in phosphate buffer.

  • For reactions with rhodanese, prepare a reaction mixture containing phosphate buffer and rhodanese. For reactions without the enzyme, use only the buffer.

  • Initiate the reaction by adding a known concentration of the sulfur donor (DMTS or Na₂S₂O₃) to a solution containing a known concentration of NaCN.

  • Incubate the reaction mixture at a constant temperature (e.g., 37°C).

  • At specific time intervals, withdraw aliquots of the reaction mixture.

  • Stop the reaction in the aliquots by adding a quenching agent.

  • Add ferric nitrate reagent to the aliquots to form a colored complex with the thiocyanate produced.

  • Measure the absorbance of the colored solution using a spectrophotometer at the appropriate wavelength (typically around 460 nm).

  • Calculate the concentration of thiocyanate formed using a standard curve.

  • Determine the rate of thiocyanate formation for each sulfur donor.

In Vivo Antidotal Efficacy Study in a Mouse Model

Objective: To determine the antidotal potency ratio (APR) of DMTS against cyanide toxicity in mice.

Materials:

  • Male CD-1 mice

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Dimethyl trisulfide (DMTS) formulated for intramuscular injection

  • Saline solution

  • Syringes and needles for injection

Protocol:

  • Determine the median lethal dose (LD₅₀) of the cyanide salt (KCN or NaCN) administered subcutaneously or orally in the mouse strain being used.

  • Divide the mice into treatment groups: a control group receiving cyanide and saline, and experimental groups receiving cyanide and varying doses of DMTS.

  • Administer the selected dose of DMTS via intramuscular injection.

  • After a short interval (e.g., 1 minute), administer a lethal dose of the cyanide salt.[8]

  • Observe the animals for signs of toxicity and record mortality over a specified period (e.g., 24 hours).

  • Calculate the LD₅₀ of cyanide in the presence of the DMTS treatment.

  • Determine the Antidotal Potency Ratio (APR) by dividing the LD₅₀ of cyanide with the antidote by the LD₅₀ of cyanide without the antidote.

In Vivo Efficacy Study in a Swine Model of Acute Cyanide Toxicity

Objective: To evaluate the efficacy of intramuscular DMTS on survival and clinical outcomes in a large animal model of severe cyanide poisoning.

Materials:

  • Domestic swine

  • Potassium cyanide (KCN) solution for infusion

  • Dimethyl trisulfide (DMTS) formulation for intramuscular injection

  • Anesthesia and surgical equipment for instrumentation

  • Physiological monitoring equipment (for hemodynamics, vital signs)

  • Blood gas and lactate analyzers

Protocol:

  • Anesthetize and instrument the swine for continuous monitoring of vital signs, hemodynamics, and for blood sampling.

  • Allow the animals to acclimate and breathe spontaneously before cyanide infusion.

  • Infuse a lethal dose of KCN until the onset of apnea.

  • At a predetermined time post-apnea (e.g., 5 minutes), administer either intramuscular DMTS or a saline control.

  • Monitor the animals for survival, return of spontaneous breathing, and changes in vital signs, hemodynamics, blood lactate, and pH at various time points.

  • Record any adverse effects at the injection site.

  • Compare the survival rates and clinical outcomes between the DMTS-treated and control groups.

Visualizations

Signaling Pathways and Experimental Workflows

Cyanide_Toxicity_and_DMTS_Antidotal_Mechanism cluster_Mitochondrion Mitochondrion cluster_Antidote_Action Antidotal Action ETC Electron Transport Chain CytC_Ox Cytochrome c Oxidase ETC->CytC_Ox e- ATP ATP Production CytC_Ox->ATP Drives Cellular_Hypoxia Cellular Hypoxia & Cytotoxic Anoxia CytC_Ox->Cellular_Hypoxia Leads to DMTS This compound (or Trisulfide) Thiocyanate Thiocyanate (SCN-) (Less Toxic) DMTS->Thiocyanate Sulfur Donation Excretion Renal Excretion Thiocyanate->Excretion Cyanide Cyanide (CN-) Cyanide->CytC_Ox Inhibits Cyanide->Thiocyanate Conversion by DMTS/DMTS-4 In_Vivo_Efficacy_Workflow cluster_Control Control Group cluster_Treatment Treatment Group start Animal Model Selection (e.g., Mouse, Swine) acclimation Acclimation & Baseline Measurements start->acclimation grouping Randomization into Control & Treatment Groups acclimation->grouping cyanide_control Cyanide Administration grouping->cyanide_control cyanide_treatment Cyanide Administration grouping->cyanide_treatment saline Saline/Vehicle Injection cyanide_control->saline observe_control Observation & Data Collection (Survival, Clinical Signs) saline->observe_control analysis Data Analysis (e.g., Survival Curves, APR Calculation) observe_control->analysis dmts DMTS-4/DMTS Injection (Intramuscular) cyanide_treatment->dmts observe_treatment Observation & Data Collection (Survival, Clinical Signs) dmts->observe_treatment observe_treatment->analysis end Conclusion on Efficacy analysis->end

References

Application Notes and Protocols: Antimicrobial Properties of Dimethyl Tetrasulfide Against Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl tetrasulfide (DMTS) is a volatile organic compound belonging to the family of dimethylpolysulfides (DMPS). While research on the specific antimicrobial properties of DMTS is still emerging, studies on related compounds, particularly dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS), provide significant insights into its potential as an antifungal agent. Evidence suggests that DMPS, as a group, exhibit broad-range inhibitory effects against various pathogenic fungi. This document outlines the current understanding of the antifungal activity of DMPS, with a focus on the probable mechanisms of action of this compound, and provides detailed protocols for key experiments to evaluate its efficacy.

Disclaimer: The majority of the detailed experimental data and established protocols available are for dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS). The information presented here for this compound (DMTS) is largely inferred from the activities of these closely related and studied analogs. Researchers should adapt and validate these protocols specifically for DMTS.

Putative Mechanism of Action

The antifungal activity of dimethylpolysulfides, and by extension this compound, is believed to be multifactorial, primarily targeting the integrity of the fungal cell membrane and inducing oxidative stress.

  • Cell Membrane and Wall Damage: Dimethylpolysulfides are proposed to disrupt the fungal cell wall and membrane. This disruption leads to increased membrane permeability and the leakage of essential intracellular components, ultimately resulting in cell death. Studies on DMDS and DMTS have shown morphological changes in fungal hyphae, including shrinking and deformation, supporting this mechanism.[1][2] The alteration of the cell wall and membrane is a suggested non-specific mechanism of toxicity for these compounds.

  • Induction of Oxidative Stress: Another key mechanism is the generation of reactive oxygen species (ROS) within the fungal cells.[3] The accumulation of ROS, such as hydrogen peroxide, can lead to oxidative damage of vital cellular components, including lipids, proteins, and nucleic acids, contributing to fungal cell death.[3][4] This induction of oxidative stress is a common pathway for cellular death triggered by various fungicidal drugs.[5]

A proposed signaling pathway for the antifungal action of this compound, based on the action of related compounds, is depicted below.

Proposed Antifungal Mechanism of this compound DMTS This compound (DMTS) Cell_Membrane Fungal Cell Membrane / Cell Wall DMTS->Cell_Membrane Direct Interaction Mitochondria Mitochondria DMTS->Mitochondria Internalization Membrane_Damage Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Damage Leakage Leakage of Intracellular Components Membrane_Damage->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death ROS_Production Increased Reactive Oxygen Species (ROS) Production Mitochondria->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cellular_Damage Damage to Proteins, Lipids, and DNA Oxidative_Stress->Cellular_Damage Cellular_Damage->Cell_Death

Caption: Proposed mechanism of this compound antifungal activity.

Quantitative Data on Antifungal Activity of Related Dimethylpolysulfides

CompoundFungal SpeciesMICReference
Dimethyl Disulfide (DMDS)Fusarium graminearum Fg1352.5 nmol/cm³[6]
Zymoseptoria tritici IPO323352.5 nmol/cm³[6]
Dimethyl Trisulfide (DMTS)Fusarium graminearum Fg158.7 nmol/cm³[6]
Zymoseptoria tritici IPO32311.7 nmol/cm³[6]
Aspergillus flavus15 µl/L (complete inhibition of conidial germination)[2][7]
Aspergillus flavus20 µl/L (complete inhibition of mycelial growth)[2][7]
Botrytis cinerea250 μL/L (complete inhibition of mycelial growth)[8]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antifungal properties of this compound. These protocols are based on established methods used for DMDS and DMTS and should be optimized for DMTS.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of DMTS that inhibits the visible growth of a fungus.

Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Prepare Fungal Inoculum Suspension DMTS_Dilution 2. Prepare Serial Dilutions of DMTS in Broth Inoculation 3. Inoculate Microplate Wells with Fungal Suspension and DMTS DMTS_Dilution->Inoculation Incubation 4. Incubate Microplate Inoculation->Incubation Visual_Reading 5. Visually Read MIC (Lowest Concentration with No Visible Growth) Incubation->Visual_Reading

Caption: Workflow for MIC determination using broth microdilution.

Materials:

  • Pathogenic fungal strain

  • Appropriate liquid culture medium (e.g., RPMI-1640)

  • This compound (DMTS)

  • Solvent for DMTS (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer or hemocytometer

  • Incubator

Procedure:

  • Fungal Inoculum Preparation:

    • Culture the fungus on a suitable agar (B569324) medium.

    • Harvest fungal spores or conidia by flooding the plate with sterile saline and gently scraping the surface.

    • Filter the suspension to remove hyphal fragments.

    • Adjust the concentration of the spore/conidia suspension to a final concentration of 1 x 10⁴ to 5 x 10⁴ CFU/mL in the test medium.

  • DMTS Dilution Series:

    • Prepare a stock solution of DMTS in DMSO.

    • Perform serial two-fold dilutions of the DMTS stock solution in the culture medium in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well containing the DMTS dilutions.

    • Include a positive control (fungal inoculum without DMTS) and a negative control (medium only).

    • Incubate the microplate at the optimal temperature for the specific fungus for 24-72 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of DMTS at which no visible growth of the fungus is observed.

Assessment of Cell Membrane Integrity

This protocol uses propidium (B1200493) iodide (PI) staining to assess damage to the fungal cell membrane.

Materials:

  • Fungal culture treated with DMTS

  • Propidium iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Treatment:

    • Treat the fungal culture with DMTS at its MIC or a higher concentration for a defined period.

    • Include an untreated control.

  • Staining:

    • Harvest the fungal cells by centrifugation.

    • Wash the cells with PBS.

    • Resuspend the cells in PBS containing PI (final concentration typically 1-5 µg/mL).

    • Incubate in the dark for 15-30 minutes.

  • Microscopy:

    • Observe the cells under a fluorescence microscope.

    • Cells with compromised membranes will take up the PI and fluoresce red.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) to measure intracellular ROS levels.[9]

ROS Measurement Workflow cluster_prep Preparation cluster_stain Staining cluster_measure Measurement Fungal_Culture 1. Treat Fungal Culture with DMTS H2DCFDA_Loading 2. Load Cells with H₂DCFDA Fungal_Culture->H2DCFDA_Loading Incubation 3. Incubate for Dye Uptake and De-esterification H2DCFDA_Loading->Incubation Fluorescence_Reading 4. Measure Fluorescence (Proportional to ROS levels) Incubation->Fluorescence_Reading

Caption: Workflow for measuring intracellular ROS production.

Materials:

  • Fungal culture

  • DMTS

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)

  • PBS

  • Fluorometer or fluorescence microscope

Procedure:

  • Treatment:

    • Treat the fungal culture with DMTS for the desired time.

    • Include an untreated control.

  • Staining:

    • Harvest and wash the fungal cells with PBS.

    • Resuspend the cells in PBS containing H₂DCFDA (typically 5-10 µM).

    • Incubate in the dark for 30-60 minutes to allow for dye uptake and de-esterification.

  • Measurement:

    • Wash the cells to remove excess dye.

    • Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~525 nm) or visualize under a fluorescence microscope.

    • An increase in fluorescence indicates an increase in intracellular ROS levels.

Future Directions

The study of this compound as an antifungal agent is a promising area of research. Future investigations should focus on:

  • Determining the MIC values of DMTS against a broad spectrum of clinically relevant and agriculturally important pathogenic fungi.

  • Elucidating the precise molecular targets of DMTS within the fungal cell.

  • Investigating the specific signaling pathways activated or inhibited by DMTS in fungi.

  • Evaluating the in vivo efficacy and potential toxicity of DMTS in animal models of fungal infections and in agricultural applications.

By building upon the knowledge gained from related dimethylpolysulfides and conducting targeted research on DMTS, the scientific community can fully explore its potential as a novel antifungal therapeutic or biopesticide.

References

Application Notes and Protocols: The Potential Role of Dimethyl Tetrasulfide in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. Emerging research has identified hydrogen sulfide (B99878) (H₂S) and related polysulfides as critical signaling molecules in the central nervous system (CNS) with significant neuroprotective potential.[1][2] These molecules are involved in cytoprotection against oxidative stress and inflammatory responses, which are key pathological features of neurodegenerative disorders.[1][2] Organic polysulfides, such as those found in garlic and other Allium species, are being investigated for their therapeutic potential due to their ability to release these protective sulfur species.

This document focuses on the potential role of dimethyl tetrasulfide (DMTS) in neurodegenerative disease research. It is important to note that while research on polysulfides is expanding, direct studies on this compound are currently limited. Therefore, these application notes and protocols are primarily based on data from the closely related and more extensively studied compound, dimethyl trisulfide (DMTS) , as well as the broader class of organic polysulfides. DMTS serves as a valuable proxy for understanding the potential mechanisms and applications of this compound.

Mechanism of Action: The TRPA1 Ion Channel

A key mechanism by which organic polysulfides like dimethyl trisulfide exert their effects is through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel .[3][4][5] TRPA1 is a calcium-permeable ligand-gated channel expressed in primary sensory neurons and is also found in astrocytes.[5] Activation of TRPA1 by polysulfides can trigger downstream signaling cascades that contribute to neuroprotection and modulation of neuroinflammation.

Signaling Pathway of Dimethyl Trisulfide (DMTS)

The proposed signaling pathway for DMTS involves its activation of TRPA1 channels on nociceptor nerve endings, leading to the release of somatostatin, which then acts on SST4 receptors.[3][4] This pathway has been primarily studied in the context of pain, but the modulation of neuronal activity and inflammation is highly relevant to neurodegenerative diseases.

DMTS_Signaling_Pathway DMTS Dimethyl Trisulfide (DMTS) TRPA1 TRPA1 Ion Channel DMTS->TRPA1 Activates Ca_influx Ca²+ Influx TRPA1->Ca_influx Mediates Somatostatin_release Somatostatin Release Ca_influx->Somatostatin_release Triggers SST4 SST4 Receptor Somatostatin_release->SST4 Activates Neuronal_modulation Neuronal Modulation (e.g., reduced hyperexcitability) SST4->Neuronal_modulation Neuroinflammation_modulation Modulation of Neuroinflammation SST4->Neuroinflammation_modulation

Caption: Proposed signaling pathway for DMTS-mediated effects.

Experimental Data on Dimethyl Trisulfide (DMTS)

The following tables summarize quantitative data from studies on DMTS, which can be used as a reference for designing experiments with this compound.

Table 1: In Vivo Effects of Dimethyl Trisulfide in a Mouse Model of Neuropathic Pain
ParameterAnimal ModelTreatmentDosageOutcomeReference
Mechanical HyperalgesiaMice with partial sciatic nerve ligationDMTS50 mg/kgSignificant amelioration of pain threshold in wild-type mice, but not in TRPA1 or SST4 knockout mice.[3]
Microglial DensityMice with partial sciatic nerve ligationDMTS50 mg/kgReduction in microglial density in the spinal cord dorsal horn.[3][4]
Macrophage ActivityMice with partial sciatic nerve ligationDMTS50 mg/kgNo significant effect on macrophage activity around the damaged nerve.[3][4]
Table 2: Behavioral Effects of Dimethyl Trisulfide in a Mouse Model of Acute Stress
ParameterAnimal ModelTreatmentDosageOutcomeReference
Immobility Time (Forced Swim Test)Wild-type miceDMTS50 mg/kgSignificant decrease in immobility time compared to vehicle-treated group. No effect in TRPA1 knockout mice.[5]
Active Periods (Forced Swim Test)Wild-type miceDMTS50 mg/kgSignificant increase in the number of highly active periods. No effect in TRPA1 knockout mice.[5]
Neuronal Activation (c-Fos)Wild-type miceDMTS50 mg/kgIncreased c-Fos immunoreactivity in stress-related brain areas (locus coeruleus, dorsal raphe nucleus, lateral septum, paraventricular nucleus of the thalamus, and paraventricular nucleus of the hypothalamus).[5]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the study of this compound.

Protocol for Assessing Neuroprotective Effects in an In Vivo Model of Neuropathic Pain

This protocol is adapted from studies on DMTS and can be used to evaluate the potential of this compound to mitigate neuroinflammation and neuronal damage.[3][4]

Experimental Workflow:

Neuropathic_Pain_Protocol Animal_Model Induce neuropathic pain in mice (e.g., partial sciatic nerve ligation) Treatment Administer this compound (various doses) or vehicle Animal_Model->Treatment Behavioral_Testing Assess mechanical hyperalgesia (e.g., von Frey test) Treatment->Behavioral_Testing Tissue_Collection Collect spinal cord and dorsal root ganglia Behavioral_Testing->Tissue_Collection Immunohistochemistry Immunohistochemical analysis of microglia (Iba1) and astrocytes (GFAP) Tissue_Collection->Immunohistochemistry Data_Analysis Quantify changes in pain threshold and glial cell density/activation Immunohistochemistry->Data_Analysis

Caption: Experimental workflow for in vivo neuroprotection studies.

Methodology:

  • Animal Model: Induce traumatic mononeuropathy in adult male C57BL/6J mice by partial ligation of the sciatic nerve.

  • Treatment: Following the development of neuropathic pain, administer this compound (intraperitoneally or subcutaneously) at various doses. A vehicle control group should be included.

  • Behavioral Assessment: Measure mechanical hyperalgesia using von Frey filaments at baseline, after nerve injury, and after treatment.

  • Tissue Processing: At the end of the experiment, perfuse the animals and collect the lumbar spinal cord and dorsal root ganglia.

  • Immunohistochemistry: Perform immunohistochemical staining on spinal cord sections for markers of microglia (e.g., Iba1) and astrocytes (e.g., GFAP) to assess neuroinflammation.

  • Image Analysis: Quantify the density and activation state of microglia and astrocytes in the dorsal horn of the spinal cord using image analysis software.

Protocol for Evaluating Effects on Neuronal Activation in an Acute Stress Model

This protocol, based on studies with DMTS, can be adapted to investigate the impact of this compound on neuronal circuits relevant to stress and potentially neurodegeneration.[5]

Methodology:

  • Animal Model: Use adult male mice (e.g., C57BL/6J).

  • Treatment: Administer a single dose of this compound (e.g., 50 mg/kg, subcutaneously) or vehicle.

  • Behavioral Testing: Subject the mice to a forced swim test or tail suspension test to assess stress-related behaviors. Record parameters such as immobility time and frequency of active periods.

  • c-Fos Immunohistochemistry: One hour after treatment, perfuse the animals and collect the brains. Process the brains for c-Fos immunohistochemistry to map neuronal activation in stress-related brain regions.

  • Microscopy and Analysis: Acquire images of brain sections and quantify the number of c-Fos positive neurons in specific nuclei (e.g., locus coeruleus, dorsal raphe nucleus, paraventricular nucleus).

Proposed Research Directions for this compound

Given the neuroprotective properties of polysulfides and the bioactivity of DMTS, the following research directions are proposed for this compound:

  • Neuroprotection in In Vitro Models: Investigate the ability of this compound to protect cultured neurons (e.g., primary cortical or hippocampal neurons) from oxidative stress (e.g., induced by H₂O₂) or excitotoxicity (e.g., induced by glutamate).

  • Anti-inflammatory Effects on Glial Cells: Examine the effects of this compound on the activation of primary microglia and astrocytes stimulated with lipopolysaccharide (LPS). Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and nitric oxide.

  • Modulation of S-Persulfidation: Assess the capacity of this compound to increase S-persulfidation of key proteins involved in neuroprotection, such as Keap1 (leading to Nrf2 activation) and PTEN, in neuronal cell lines.

  • In Vivo Efficacy in Models of Neurodegenerative Diseases: Evaluate the therapeutic potential of this compound in established animal models of Alzheimer's disease (e.g., 5xFAD mice) or Parkinson's disease (e.g., MPTP-induced mice).

Logical Relationship of Proposed Research:

DMTS_Research_Plan In_Vitro_Neuroprotection In Vitro Neuroprotection Studies (Oxidative Stress, Excitotoxicity) Mechanism_Studies S-Persulfidation of Target Proteins In_Vitro_Neuroprotection->Mechanism_Studies Glial_Cell_Modulation Anti-inflammatory Effects on Microglia and Astrocytes Glial_Cell_Modulation->Mechanism_Studies In_Vivo_Efficacy In Vivo Efficacy in Neurodegenerative Disease Models Mechanism_Studies->In_Vivo_Efficacy Therapeutic_Potential Therapeutic Potential of This compound In_Vivo_Efficacy->Therapeutic_Potential

Caption: A logical progression for investigating DMTS.

Conclusion

While direct experimental evidence for the role of this compound in neurodegenerative disease research is currently scarce, the data from its close analog, dimethyl trisulfide, and the broader family of polysulfides provide a strong rationale for its investigation. The protocols and data presented here offer a foundational framework for researchers to explore the neuroprotective and anti-inflammatory potential of this compound. Future studies are warranted to elucidate its specific mechanisms of action and to evaluate its therapeutic efficacy in preclinical models of neurodegenerative diseases.

References

Application Notes and Protocols for Dimethyl Polysulfides as Insect Attractants and Deterrents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research of scientific literature and patents did not yield specific studies detailing the application of dimethyl tetrasulfide as an insect attractant or pest deterrent. The available data predominantly focuses on the related compounds, dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS), which are often found together in natural volatile emissions. Therefore, these application notes and protocols are based on the established bioactivity of DMDS and DMTS and are intended to provide a foundational methodology for research that could be extended to investigate this compound.

Introduction

Dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS) are volatile sulfur compounds that play a significant role in insect chemical ecology. DMTS is a well-documented attractant for a variety of insects, particularly those associated with carrion and decaying organic matter[1][2][3][4]. Conversely, DMDS has demonstrated insecticidal and deterrent properties against certain insect species[5]. These compounds are by-products of bacterial decomposition and are also emitted by certain plants, some of which mimic the scent of carrion to attract pollinators[3][6]. The following notes summarize the known applications and provide protocols for their study.

Data Presentation: Bioactivity of Dimethyl Disulfide (DMDS) and Dimethyl Trisulfide (DMTS)

The following tables summarize the quantitative data on the effects of DMDS and DMTS on various insect species as reported in the literature.

Table 1: Dimethyl Trisulfide (DMTS) as an Insect Attractant

Target Insect SpeciesAttractant Concentration/DoseBioassay TypeObserved EffectReference
Carrion-frequenting beetles (e.g., Necrophila americana, Oiceoptoma noveboracense, Euspilotus assimilis)Not specifiedField trapping with supplemented minimal carrion baitTraps supplemented with DMTS attracted significantly more individuals than control traps. A synergistic effect was observed when combined with methyl thiolacetate (MeSAc).[1][2][1][2]
Blowflies (e.g., Calliphora loewi)Not specifiedTrap baitsEffective in capturing blowflies.[3][3]
Saprophilous flies (e.g., Lucilia sericata, L. caesar, Calliphora vicina)Not specifiedField choice experimentsDMTS alone was responsible for the attraction of a mixture containing both DMDS and DMTS.[7][7]
Necrophagous insectsNot specifiedField trappingTraps baited with a mixture of DMDS and DMTS attracted more necrophagous species and individuals than control traps.[8][8]

Table 2: Dimethyl Disulfide (DMDS) as an Insecticide/Deterrent

Target Insect SpeciesEffective Concentration (LC50)Bioassay TypeObserved EffectReference
Generalist insectsNot specifiedIn vivo toxicity studiesLethal to several insect species.[5][5]
Cockroach (Periplaneta americana)Dose-dependentWhole-cell patch-clamp on cultured neuronsInduced hyperpolarization and reduction of neuronal activity, indicating neurotoxicity.[5][5]

Experimental Protocols

Protocol for Field Trapping Bioassay to Test Attractancy

This protocol is adapted from studies on carrion-frequenting beetles and flies[1][2][8].

Objective: To assess the attractant properties of this compound, alone or in combination with other volatile compounds, to wild insect populations.

Materials:

  • Pitfall traps or other suitable insect traps

  • This compound (or DMTS as a reference compound)

  • Solvent (e.g., hexane) for dilution

  • Microcentrifuge tubes or other small vials for dispensing the lure

  • Cotton wicks or other absorbent material

  • Minimal bait (e.g., a small amount of fresh carrion, if ethically permissible and relevant to the target species)

  • Control lure (solvent only)

  • Random number generator for trap placement

Procedure:

  • Lure Preparation:

    • Prepare a solution of this compound in the chosen solvent at the desired concentration. As a starting point for novel compounds, a range of concentrations should be tested.

    • For a positive control, prepare a solution of DMTS at a concentration known to be effective.

    • The control group will use the solvent alone.

    • Dispense a standard volume (e.g., 1 ml) of each solution onto a cotton wick placed inside a labeled microcentrifuge tube. Leave the cap of the tube open to allow for volatilization.

  • Trap Setup:

    • Place the prepared lures inside the traps. If using a minimal bait, place it in the trap as well.

    • Set up the traps in the desired experimental area. The number of traps will depend on the experimental design (e.g., randomized block design).

    • Use a random number generator to assign the location of each trap type (test compound, positive control, negative control) to minimize location bias.

  • Data Collection:

    • Collect the trapped insects at regular intervals (e.g., every 24 hours) for a set duration.

    • Identify and count the captured insects.

  • Data Analysis:

    • Compare the number of target insects captured in traps with the test compound, positive control, and negative control using appropriate statistical methods (e.g., ANOVA, Kruskal-Wallis test).

Protocol for Laboratory Olfactometer Bioassay

This protocol allows for a more controlled assessment of insect behavioral response to a volatile compound.

Objective: To determine if this compound is an attractant or repellent to a specific insect species in a controlled laboratory setting.

Materials:

  • Y-tube or four-arm olfactometer

  • Air pump to provide a clean, constant airflow

  • Flow meters to regulate airflow

  • Humidifier and activated charcoal filter for the air supply

  • Test insects (starved for a period appropriate for the species to increase motivation)

  • This compound solution in a suitable solvent (e.g., mineral oil, hexane)

  • Control (solvent only)

  • Filter paper discs

Procedure:

  • Olfactometer Setup:

    • Set up the olfactometer with a clean air supply flowing through each arm at a constant rate.

    • Apply a known amount of the this compound solution to a filter paper disc and place it in the designated port of one arm of the olfactometer.

    • Place a filter paper disc with the solvent only in the port of the other arm (control).

  • Insect Introduction:

    • Introduce a single insect into the main arm of the olfactometer.

    • Allow the insect a set amount of time to make a choice (i.e., move a certain distance into one of the arms).

  • Data Collection:

    • Record the choice of each insect (test compound arm, control arm, or no choice).

    • After each trial, clean the olfactometer thoroughly with appropriate solvents (e.g., ethanol, hexane) and bake it to remove any residual odors.

    • Rotate the arms of the olfactometer between trials to control for any positional bias.

  • Data Analysis:

    • Use a chi-square test or a binomial test to determine if there is a significant preference for the arm with the test compound compared to the control arm.

Visualizations

Signaling and Experimental Workflows

G cluster_0 Field Trapping Workflow prep Lure Preparation (DMTS/DMDS/Test Compound) setup Randomized Trap Setup in Field prep->setup collect Insect Collection and Identification setup->collect analyze Statistical Analysis of Trap Catch Data collect->analyze

Caption: Workflow for a field trapping bioassay.

G cluster_1 Olfactometer Bioassay Workflow olf_setup Olfactometer Setup (Test vs. Control Arms) insect_intro Introduction of Single Insect olf_setup->insect_intro choice Observation of Insect Choice insect_intro->choice data_rec Data Recording and Olfactometer Cleaning choice->data_rec

Caption: Workflow for a laboratory olfactometer bioassay.

G cluster_2 Proposed Neurotoxic Pathway of DMDS in Insects dmds Dimethyl Disulfide (DMDS) mito Inhibition of Mitochondrial Respiratory Chain Complex IV dmds->mito atp Decrease in Intracellular ATP mito->atp katp Activation of Neuronal K(ATP) Channels atp->katp hyper Membrane Hyperpolarization katp->hyper neuro_red Reduction of Neuronal Activity hyper->neuro_red

Caption: Proposed neurotoxic mechanism of DMDS in insects[5].

Conclusion

While specific data on the application of this compound as an insect attractant or deterrent is currently lacking in the scientific literature, the established bioactivity of the closely related compounds, dimethyl disulfide and dimethyl trisulfide, provides a strong foundation for future research. The protocols and data presented here for DMDS and DMTS can be adapted to investigate the potential effects of this compound. Researchers are encouraged to conduct systematic studies, including dose-response experiments and field trials, to elucidate the specific role of this compound in insect chemical communication and its potential for development as a pest management tool.

References

Troubleshooting & Optimization

Preventing degradation of dimethyl tetrasulfide in storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dimethyl Tetrasulfide (DMTS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of DMTS during storage and experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your DMTS samples.

Troubleshooting Guides

This section addresses common issues encountered during the handling, storage, and analysis of this compound.

Problem Possible Causes Solutions & Recommendations
Rapid degradation of DMTS solution (discoloration, precipitation) 1. Elevated Temperature: DMTS is thermally unstable, and degradation accelerates at higher temperatures. 2. Exposure to Light: UV radiation can induce rapid photochemical degradation. 3. Presence of Oxygen: Oxygen can contribute to oxidative degradation pathways. 4. Inappropriate Solvent: Some solvents may promote the degradation of polysulfides.1. Temperature Control: For short-term storage, maintain DMTS solutions at 4°C. For long-term storage, use -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Light Protection: Always store DMTS solutions in amber glass vials to protect from light. 3. Inert Atmosphere: Purge the headspace of the storage vial with an inert gas such as argon or nitrogen to displace oxygen. 4. Solvent Selection: Use high-purity, degassed solvents. Non-polar solvents are generally preferred.
Inconsistent results in bioassays 1. Degradation of DMTS stock solution: The actual concentration of DMTS may be lower than expected. 2. Interaction with media components: Components of the cell culture or assay buffer may react with DMTS.1. Freshly Prepare Solutions: Prepare working solutions of DMTS from a properly stored stock solution immediately before use. 2. Quality Control: Regularly check the purity and concentration of your DMTS stock solution using analytical methods like HPLC or GC-MS. 3. Vehicle Control: Include a vehicle control in your experiments to account for any effects of the solvent.
Appearance of unknown peaks in analytical chromatograms (HPLC, GC-MS) 1. Degradation during storage: DMTS can disproportionate into other dimethyl polysulfides. 2. Degradation during analysis: High temperatures in the GC injector port can cause thermal degradation.1. Identify Degradation Products: Common degradation products include dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS). 2. Optimize Analytical Method: For GC-MS, use a low injector temperature. For HPLC, maintain the column at a controlled, cool temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound (DMTS) to degrade?

A1: The primary factors causing DMTS degradation are exposure to heat and light (UV radiation) . The presence of oxygen can also contribute to its degradation. DMTS is thermally labile and can undergo disproportionation to form other dimethyl polysulfides, such as dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS).

Q2: What are the ideal storage conditions for DMTS to ensure its stability?

A2: To ensure long-term stability, DMTS should be stored under the following conditions:

  • Temperature: For short-term storage (days to weeks), refrigeration at 4°C is recommended. For long-term storage (months to years), freezing at -20°C to -80°C is ideal.

  • Light: Store in amber-colored glass vials to protect from light.

  • Atmosphere: Displace oxygen in the headspace of the vial with an inert gas like argon or nitrogen.

  • Container: Use hermetically sealed containers to prevent evaporation and exposure to air.

Q3: How can I monitor the stability of my DMTS samples?

A3: The stability of DMTS can be monitored using analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the quantification of DMTS and the identification of its degradation products.

Q4: What are the common degradation products of DMTS?

A4: The common degradation products of DMTS are other dimethyl polysulfides, primarily dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS) . In some cases, dimethyl pentasulfide (DM5S) can also be observed.[1]

Q5: Can I use antioxidants to prevent DMTS degradation?

A5: While the use of traditional antioxidants is an area of ongoing research, the most effective and established methods for preventing DMTS degradation are controlling the storage conditions, specifically temperature, light exposure, and oxygen levels.[2]

Quantitative Data on DMTS Degradation

The stability of this compound is significantly influenced by environmental conditions. The following tables summarize the degradation rates under different scenarios.

Table 1: Thermal Degradation of Dimethyl Trisulfide (a related, more stable polysulfide) in Aqueous Formulation at 37°C [3]

Storage TimeDMTS Remaining (%)
5 months~100%
6 months90%
1 year30%

Note: this compound is expected to be less stable than dimethyl trisulfide under similar conditions.

Table 2: Photodegradation of Dimethyl Polysulfides in Aqueous Solution under Solar Irradiation [4]

CompoundHalf-life
Dimethyl disulfide (DMDS)43 ± 13 s
Dimethyl trisulfide (DMTS)40 ± 4 s
This compound (DMTS) 2.1 ± 0.6 s
Dimethyl pentasulfide (DM5S)4.2 ± 1.7 s

Experimental Protocols

Protocol 1: Stability Analysis of DMTS by HPLC-UV

This protocol outlines a method for assessing the stability of a DMTS solution over time.

1. Materials and Reagents:

  • DMTS stock solution
  • Acetonitrile (B52724) (HPLC grade)
  • Water (HPLC grade)
  • HPLC system with a UV detector
  • C18 analytical column

2. Sample Preparation:

  • Store DMTS stock solution under recommended conditions (e.g., -20°C in an amber vial under argon).
  • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw an aliquot of the stock solution.
  • Dilute the aliquot to a suitable concentration with the mobile phase.

3. HPLC Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 10 µL.

4. Data Analysis:

  • Integrate the peak area of DMTS at each time point.
  • Calculate the percentage of DMTS remaining relative to the initial time point (t=0).
  • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Synthesis and Purification of this compound (General Procedure)

Disclaimer: A detailed, step-by-step protocol for the synthesis of this compound was not explicitly found in the literature search. The following is a generalized procedure based on the synthesis of related polysulfides and general organic chemistry principles.

1. Reaction:

  • The synthesis of this compound can be achieved by the reaction of methanethiol (B179389) (CH₃SH) with sulfur monochloride (S₂Cl₂). A general reaction for a related compound, dimethyl trisulfide, is: 2 CH₃SH + SCl₂ → CH₃SSSCH₃ + 2 HCl.[5] A similar principle applies to the synthesis of DMTS.

2. Apparatus:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet.

3. Procedure:

  • In a well-ventilated fume hood, dissolve methanethiol in a suitable anhydrous solvent (e.g., dichloromethane) in the reaction flask and cool the mixture in an ice bath.
  • Slowly add a solution of sulfur monochloride in the same solvent to the stirred methanethiol solution via the dropping funnel.
  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

4. Work-up and Purification:

  • Quench the reaction by carefully adding water.
  • Separate the organic layer and wash it sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and brine.
  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

Degradation Pathway of this compound

DMTS_Degradation DMTS This compound (CH3-S-S-S-S-CH3) DMTS_Deg Degradation (Heat, Light) DMTS->DMTS_Deg DMDS Dimethyl Disulfide (CH3-S-S-CH3) DMTS_Deg->DMDS Disproportionation DMTS_prod Dimethyl Trisulfide (CH3-S-S-S-CH3) DMTS_Deg->DMTS_prod Disproportionation S Elemental Sulfur (S8) DMTS_Deg->S Precipitation

Caption: Disproportionation of this compound under heat or light.

Experimental Workflow for DMTS Stability Analysis

Stability_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Start DMTS Stock Solution (-20°C, Amber Vial, Argon) Aliquoting Aliquot at Time Points (0, 1, 2, 4, 8 weeks) Start->Aliquoting Dilution Dilute with Mobile Phase Aliquoting->Dilution HPLC Inject into HPLC-UV Dilution->HPLC Detection Detect at 254 nm HPLC->Detection Integration Integrate Peak Area Detection->Integration Calculation Calculate % Remaining Integration->Calculation Degradation Identify Degradation Products Integration->Degradation

Caption: Workflow for assessing the stability of this compound using HPLC-UV.

Signaling Pathway of DMTS via Cysteine Persulfidation

H2S_Signaling DMTS This compound (DMTS) H2S Hydrogen Sulfide (H2S) DMTS->H2S Releases Persulfidated_Protein Persulfidated Protein (-S-SH) H2S->Persulfidated_Protein donates sulfur Protein Target Protein with Cysteine Residue (-SH) Protein->Persulfidated_Protein Persulfidation Response Altered Protein Function & Downstream Cellular Response Persulfidated_Protein->Response

Caption: DMTS contributes to H2S signaling through protein cysteine persulfidation.

References

Technical Support Center: Dimethyl Tetrasulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of dimethyl tetrasulfide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis methods for this compound?

A1: this compound is typically synthesized through the reaction of a methylating agent with a polysulfide salt. A prevalent method involves the reaction of sodium tetrasulfide (Na₂S₄) with an alkylating agent like dimethyl sulfate (B86663) or methyl chloride. Sodium tetrasulfide itself can be generated in situ by reacting sodium sulfide (B99878) (Na₂S) with elemental sulfur.[1][2][3] Another approach involves the reaction of methanethiol (B179389) with sulfur dichloride.[4]

Q2: What are the main byproducts in this compound synthesis?

A2: The most common byproducts are other dimethyl polysulfides, primarily dimethyl disulfide (CH₃SSCH₃) and dimethyl trisulfide (CH₃SSSCH₃).[4][5] The formation of these lower-order polysulfides is a significant factor in reducing the yield of the desired this compound.

Q3: How can I confirm the presence of this compound in my product mixture?

A3: Gas chromatography-mass spectrometry (GC-MS) is an effective method for identifying this compound and distinguishing it from other dimethyl polysulfides.[6][7] The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern that can be compared to reference spectra.[6][7] High-performance liquid chromatography (HPLC) with a UV detector can also be used for the separation and quantification of dimethyl polysulfides.[8][9]

Q4: Is this compound stable?

A4: this compound is thermally less stable than lower-order polysulfides like dimethyl trisulfide. Upon heating, it can decompose into a mixture of dimethyl di-, tri-, and other polysulfides.[4] It is also sensitive to light, which can promote disproportionation into other polysulfides.[9][10] Therefore, it is advisable to store the purified compound at low temperatures and protected from light.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause 1: Incorrect Stoichiometry of Reactants

The ratio of elemental sulfur to sodium sulfide is critical in forming the desired sodium tetrasulfide precursor. An incorrect ratio can lead to the formation of other sodium polysulfides, which in turn will produce different dimethyl polysulfides.

Recommendation:

Carefully control the molar ratio of sulfur to sodium sulfide. A molar ratio of approximately 3:1 (sulfur to sodium sulfide) is generally recommended to favor the formation of sodium tetrasulfide.

Logical Workflow for Optimizing Reactant Ratios

G cluster_0 Yield Optimization Workflow start Start with Stoichiometric Ratio (S : Na2S = 3:1) react Perform Synthesis start->react analyze Analyze Product Mixture (GC-MS or HPLC) react->analyze low_yield Low DMTS Yield? analyze->low_yield adjust_ratio Adjust S:Na2S Ratio low_yield->adjust_ratio Yes optimal_yield Optimal Yield Achieved low_yield->optimal_yield No high_disulfide High Disulfide/Trisulfide? adjust_ratio->high_disulfide increase_sulfur Increase Sulfur Content high_disulfide->increase_sulfur Yes decrease_sulfur Decrease Sulfur Content high_disulfide->decrease_sulfur No increase_sulfur->react decrease_sulfur->react

Caption: Workflow for optimizing reactant ratios to improve this compound yield.

Possible Cause 2: Suboptimal Reaction Temperature

The reaction temperature influences the rate of reaction and the stability of the polysulfide products. Temperatures that are too high can lead to the decomposition of this compound.

Recommendation:

Maintain a controlled reaction temperature. For the synthesis of similar polysulfides, a temperature of around 50°C has been shown to be effective.[11] It is recommended to monitor the reaction temperature closely and avoid excessive heating.

Possible Cause 3: Inefficient Alkylating Agent Addition

The rate of addition of the alkylating agent (e.g., dimethyl sulfate) can impact the selectivity of the reaction. A rapid addition may lead to localized high concentrations and favor the formation of byproducts.

Recommendation:

Add the alkylating agent dropwise to the reaction mixture with vigorous stirring. This ensures a more homogeneous reaction environment and can improve the yield of the desired product.

Issue 2: High Proportion of Dimethyl Disulfide and Trisulfide in the Product

Possible Cause: Incorrect Polysulfide Precursor Formation

As mentioned, an insufficient amount of sulfur relative to sodium sulfide will lead to the formation of sodium disulfide and trisulfide, resulting in the corresponding dimethyl polysulfides upon alkylation.

Recommendation:

Refer to the reactant ratio optimization workflow in the "Low Yield" section. Increasing the molar ratio of sulfur to sodium sulfide should favor the formation of higher-order polysulfides.

Signaling Pathway of Polysulfide Formation

G Na2S Na2S Na2S2 Na2S2 Na2S->Na2S2 + S S Sulfur (S) Na2S3 Na2S3 Na2S2->Na2S3 + S DMDS Dimethyl Disulfide Na2S2->DMDS + 2 Me+ Na2S4 Na2S4 Na2S3->Na2S4 + S DMTS Dimethyl Trisulfide Na2S3->DMTS + 2 Me+ DMTT This compound Na2S4->DMTT + 2 Me+ Me2SO4 Dimethyl Sulfate

Caption: Reaction pathway illustrating the formation of different dimethyl polysulfides.

Issue 3: Difficulty in Purifying this compound

Possible Cause: Similar Physical Properties of Polysulfide Byproducts

Dimethyl disulfide, trisulfide, and tetrasulfide have relatively close boiling points, making their separation by simple distillation challenging.

Recommendation:

Fractional distillation under reduced pressure can be employed for separation. However, due to the thermal sensitivity of this compound, this should be done with care.

High-performance liquid chromatography (HPLC) is a more effective method for separating dimethyl polysulfides. A reversed-phase C18 column with a methanol-water gradient elution can provide good separation.[8][9]

Experimental Protocols

Synthesis of this compound via Sodium Polysulfide

This protocol is adapted from methodologies for synthesizing similar dialkyl polysulfides and is intended as a starting point for optimization.[11]

Materials:

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Elemental sulfur (S)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)

  • Solvent (e.g., water, toluene)

Procedure:

  • Preparation of Sodium Tetrasulfide Solution:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium sulfide nonahydrate in water.

    • Add elemental sulfur in a molar ratio of approximately 3:1 to the sodium sulfide.

    • Add a catalytic amount of the phase transfer catalyst.

    • Heat the mixture to 50°C and stir until the sulfur has completely dissolved to form a dark reddish-brown solution of sodium tetrasulfide.

  • Alkylation Reaction:

    • Cool the sodium tetrasulfide solution to room temperature.

    • Slowly add dimethyl sulfate dropwise to the stirred solution. An exothermic reaction may occur, so maintain the temperature below 40°C using an ice bath if necessary.

    • After the addition is complete, continue stirring at room temperature for 2-3 hours to ensure the reaction goes to completion.

  • Workup and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Add an organic solvent (e.g., toluene) to extract the dimethyl polysulfides.

    • Separate the organic layer and wash it with water to remove any inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product mixture.

  • Purification:

    • Analyze the crude product using GC-MS to determine the composition.

    • Purify the this compound from the other polysulfides using HPLC or careful fractional distillation under vacuum.

Data Presentation

Table 1: Influence of Sulfur to Sodium Sulfide Ratio on Product Distribution (Hypothetical Data for Illustration)

Molar Ratio (S:Na₂S)Dimethyl Disulfide (%)Dimethyl Trisulfide (%)This compound (%)
1:1603010
2:1255520
3:1 10 25 65
4:151580

Note: This table is for illustrative purposes to show the expected trend. Actual results may vary and should be determined experimentally.

Table 2: Key Reaction Parameters for this compound Synthesis

ParameterRecommended Value/RangeRationale
Molar Ratio (S:Na₂S) 3:1Favors the formation of the S₄²⁻ anion.
Reaction Temperature 40-60°CBalances reaction rate and product stability.[11]
Alkylation Agent Dimethyl sulfateEffective methylating agent.
Catalyst Phase transfer catalystFacilitates the reaction between the aqueous and organic phases.
Purification Method HPLC, Vacuum DistillationEffective for separating similar polysulfides.[8][9][10]

References

Technical Support Center: Purification of Dimethyl Polysulfides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the purification of dimethyl polysulfides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.

Troubleshooting Guides

This section addresses common problems encountered during the purification and handling of dimethyl polysulfides.

Problem: Product Degradation During Purification

Symptoms:

  • Noticeable decrease in the concentration of the target dimethyl polysulfide.

  • Appearance of a yellow precipitate, which is often elemental sulfur.[1]

  • Changes in the color or turbidity of the solution.[1]

  • Emergence of unexpected peaks in analytical chromatograms (e.g., GC-MS or HPLC).

Possible Causes and Solutions:

Possible CauseRecommended Solution
Thermal Instability Dimethyl polysulfides, especially those with three or more sulfur atoms (e.g., dimethyl trisulfide (DMTS) and dimethyl tetrasulfide), are thermally unstable.[1] Purification methods involving high temperatures, such as traditional distillation, can lead to disproportionation and decomposition. For temperature-sensitive polysulfides, consider using vacuum distillation at reduced temperatures.
Photochemical Decomposition Exposure to UV radiation can significantly accelerate the decomposition of dimethyl polysulfides.[1] All purification and handling steps should be performed under low-light conditions. Use amber glass vials or wrap containers in aluminum foil to protect them from light.[1]
Inappropriate Solvent Certain polar aprotic solvents can promote the disproportionation of S-S bonds.[1] When possible, use non-polar or less reactive polar solvents. Solvent compatibility should be assessed on a small scale before proceeding with bulk purification.
Presence of Oxygen Oxygen can contribute to the oxidative degradation of dimethyl polysulfides.[1] It is recommended to degas all solvents and purge reaction and storage vessels with an inert gas such as argon or nitrogen.

Troubleshooting Workflow for Product Degradation

A Product Degradation Observed B Check for Thermal Stress A->B C Check for Light Exposure A->C D Evaluate Solvent Choice A->D E Check for Oxygen Contamination A->E F Use Vacuum Distillation or Preparative HPLC B->F G Work in Low-Light Conditions / Use Amber Glassware C->G H Test Solvent Compatibility D->H I Degas Solvents and Use Inert Atmosphere E->I

Caption: A logical workflow for troubleshooting the degradation of dimethyl polysulfides during purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect when synthesizing dimethyl polysulfides?

A1: The synthesis of a specific dimethyl polysulfide often results in a mixture of polysulfides with varying sulfur chain lengths. For example, the synthesis of dimethyl trisulfide (DMTS) may also yield dimethyl disulfide (DMDS) and this compound. Elemental sulfur (S₈) is also a common byproduct.

Q2: How does the number of sulfur atoms in the chain affect the stability of dimethyl polysulfides?

A2: Generally, the stability of dimethyl polysulfides decreases as the number of sulfur atoms increases. The central S-S bonds in longer polysulfide chains are weaker and more susceptible to cleavage. For instance, this compound is more thermally reactive than dimethyl trisulfide.[1] Dimethyl disulfide is the most stable of the common dimethyl polysulfides.[1]

Q3: What are the ideal storage conditions for purified dimethyl polysulfides?

A3: For optimal stability, dimethyl polysulfides should be stored in hermetically sealed, amber glass vials at refrigerated temperatures (4°C). For long-term storage, temperatures of -20°C to -80°C are recommended. The headspace of the vial should be purged with an inert gas like argon or nitrogen to displace oxygen.[1]

Q4: Can I use gas chromatography (GC) to analyze the purity of my dimethyl polysulfide samples?

A4: Yes, but with caution. High temperatures in the GC injector port can cause thermal degradation of higher polysulfides, leading to inaccurate quantification and the appearance of artifact peaks. It is crucial to use the lowest possible injector temperature that still allows for efficient volatilization.

Q5: Is recrystallization a suitable method for purifying dimethyl polysulfides?

A5: Recrystallization is primarily used for purifying solid compounds.[2] Since many of the lower-order dimethyl polysulfides (like DMDS and DMTS) are liquids at room temperature, recrystallization is generally not a suitable primary purification method. However, for higher-order polysulfides that are solid at room temperature, or for the removal of solid impurities like elemental sulfur, it may be applicable.

Quantitative Data

The following tables summarize key quantitative data related to the stability and analysis of dimethyl polysulfides.

Table 1: Stability of Dimethyl Trisulfide (DMTS) in Aqueous Solution

Storage Temperature (°C)Storage ConditionsTimeDMTS Loss (%)Reference
4Hermetically sealed vials1 yearNo significant loss[1]
22Hermetically sealed vials1 yearNo significant loss[1]
37Hermetically sealed vials6 months70[1]
Room TemperatureNon-hermetically sealed vials29 weeks36 - 58[1]

Table 2: Analytical Detection Limits for Dimethyl Sulfides

CompoundAnalytical MethodLimit of Detection (LOD)Reference
Dimethyl sulfide (B99878) (DMS)GC-FPD29 ng/L[3]
Dimethyl disulfide (DMDS)GC-FPD1.2 ng/L[3]
Dimethyl trisulfide (DMTS)GC-FPD5.0 ng/L[3]
VariousGC-MS2.2 - 4.0 ng/L[3]

Experimental Protocols

Protocol 1: Purification of Dimethyl Trisulfide (DMTS) by Preparative HPLC

This protocol outlines a general procedure for the purification of DMTS from a crude reaction mixture using preparative High-Performance Liquid Chromatography (HPLC).

Objective: To isolate DMTS from a mixture containing other dimethyl polysulfides (e.g., DMDS, DMTS) and elemental sulfur.

Materials:

  • Crude DMTS mixture

  • HPLC-grade acetonitrile (B52724) and water

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 preparative column

  • Rotary evaporator

  • Amber glass vials for fraction collection

Methodology:

  • Analytical Method Development:

    • Develop a separation method on an analytical scale C18 column first.

    • A typical mobile phase is a gradient of acetonitrile and water.

    • Monitor the elution of different dimethyl polysulfides using a UV detector (e.g., at 220 nm). Retention time generally increases with the number of sulfur atoms.

  • Scale-Up to Preparative HPLC:

    • Once a good separation is achieved on the analytical scale, transfer the method to a preparative C18 column.

    • The flow rate will need to be adjusted based on the dimensions of the preparative column.

    • Dissolve the crude DMTS mixture in a minimal amount of the initial mobile phase.

  • Purification and Fraction Collection:

    • Inject the dissolved crude mixture onto the preparative column.

    • Collect fractions corresponding to the DMTS peak as it elutes from the column. Use amber vials to protect the purified compound from light.

  • Solvent Removal and Product Recovery:

    • Combine the fractions containing pure DMTS.

    • Remove the solvent (acetonitrile and water) using a rotary evaporator at a low temperature (e.g., < 30°C) to prevent thermal degradation.

    • The final product will be the purified DMTS oil.

  • Purity Analysis and Storage:

    • Assess the purity of the collected DMTS using analytical HPLC or GC-MS.

    • Store the purified DMTS under an inert atmosphere at -20°C or below in a sealed amber vial.

Preparative HPLC Workflow

A Analytical HPLC Method Development B Scale-Up to Preparative Column A->B C Inject Crude Mixture B->C D Fraction Collection of DMTS Peak C->D E Combine Pure Fractions D->E F Solvent Removal (Rotary Evaporation at Low Temp) E->F G Purity Analysis (Analytical HPLC/GC-MS) F->G H Store Purified DMTS G->H

Caption: A typical experimental workflow for the purification of dimethyl trisulfide using preparative HPLC.

Protocol 2: Purification of Dimethyl Disulfide (DMDS) by Vacuum Distillation

This protocol describes the purification of the relatively stable dimethyl disulfide (DMDS) by vacuum distillation.

Objective: To purify DMDS from higher boiling impurities and non-volatile materials.

Materials:

  • Crude DMDS

  • Vacuum distillation apparatus (including a Claisen adapter, vacuum adapter, and cold trap)

  • Stir bar

  • Heating mantle

  • Vacuum pump or water aspirator

  • Manometer

Methodology:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus, ensuring all glassware is free of cracks or defects.

    • Use a stir bar in the distillation flask for smooth boiling. Boiling stones are not effective under vacuum.

    • Grease all ground-glass joints to ensure a good seal.

    • Connect the vacuum adapter to a cold trap and then to the vacuum source.

  • Distillation Procedure:

    • Place the crude DMDS in the distillation flask.

    • Turn on the vacuum source and allow the pressure in the apparatus to stabilize. Note the pressure using a manometer.

    • Begin stirring the DMDS.

    • Gently heat the distillation flask using a heating mantle.

    • Collect the DMDS fraction that distills at the expected boiling point for the measured pressure.

    • Monitor the temperature of the vapor throughout the distillation. A stable temperature indicates the collection of a pure fraction.

  • Stopping the Distillation:

    • Remove the heating source and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum source.

  • Product Handling:

    • Transfer the purified DMDS to a clean, dry amber glass bottle.

    • Store at 4°C under an inert atmosphere.

Signaling Pathway

Dimethyl polysulfides, such as dimethyl trisulfide (DMTS), are recognized as important biological signaling molecules, in part through their ability to act as hydrogen sulfide (H₂S) donors. A key mechanism of their signaling is through protein persulfidation.

Persulfidation Signaling via the Keap1/Nrf2 Pathway

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMTS Dimethyl Trisulfide (DMTS) GSSH Glutathione (B108866) Persulfide (GSSH) DMTS->GSSH reacts with GSH GSH Glutathione (GSH) Keap1_SSH Persulfidated Keap1 (Keap1-SSH) GSSH->Keap1_SSH persulfidates Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Keap1_SSH dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates

Caption: Dimethyl trisulfide (DMTS) can react with glutathione (GSH) to form glutathione persulfide (GSSH), which then persulfidates Keap1, leading to the release of Nrf2 and the subsequent expression of antioxidant genes.

References

Technical Support Center: Optimizing GC-FPD for Sulfur Compound Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gas Chromatography with Flame Photometric Detection (GC-FPD) of sulfur compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when analyzing sulfur compounds with GC-FPD?

A1: The most frequent challenges include:

  • Signal Quenching: Co-elution of hydrocarbons with sulfur compounds can suppress the sulfur signal, leading to inaccurate quantification.[1][2][3]

  • Flame Instability/Flameouts: High concentrations of solvents or hydrocarbons can extinguish the detector flame.[4]

  • Peak Tailing: Active sites in the GC system can adsorb reactive sulfur compounds, causing poor peak shape.[2][5]

  • Non-Linear Response: The FPD response to sulfur compounds is inherently quadratic, which requires specific calibration curve fitting.[4][6]

  • Baseline Instability: Contamination in the detector or gas lines can lead to a noisy or drifting baseline.[7]

  • Ignition Problems: Difficulties in igniting or maintaining the FPD flame can be due to incorrect gas flows, leaks, or a faulty igniter.[8][9]

Q2: How can I minimize the quenching effect from my sample matrix?

A2: To mitigate quenching, you can:

  • Improve Chromatographic Resolution: Separate the sulfur compounds from interfering hydrocarbons by optimizing the GC method (e.g., temperature program, column selection).[1][10]

  • Increase the Split Ratio: This reduces the total amount of sample, including hydrocarbons, reaching the detector. However, this may not be suitable for trace-level analysis.[1][10]

  • Optimize Detector Gas Flows: Adjusting the hydrogen-to-air ratio can sometimes reduce the impact of quenching.[11]

  • Use a Pulsed FPD (PFPD): PFPDs are designed to reduce quenching effects compared to standard FPDs.[4]

Q3: My sulfur peaks are tailing. What should I do?

A3: Peak tailing for sulfur compounds is often due to their reactive nature.[5] To address this:

  • Ensure an Inert Flow Path: All components in the sample path (liner, column, fittings) should be deactivated or made of inert materials to prevent adsorption.[2][5]

  • Use a Specialized Column: Columns specifically designed for sulfur analysis offer high inertness and can significantly improve peak shape.[5][12]

  • Check for and Eliminate Leaks: Leaks in the system can introduce oxygen and create active sites.

Q4: Why is my FPD response not linear?

A4: The FPD exhibits a non-linear, quadratic response for sulfur compounds because the emission detected is from the S₂ species, and its formation is concentration-dependent.[4][13] To handle this, your data system should be configured to use a quadratic calibration curve for quantification.[4][6] Some modern detectors, like the PFPD, may have a linearization function.[4]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Possible Causes Recommended Solutions
No peaks or very small peaks - Flame is not lit.- Incorrect detector gas flows.- Plugged jet.- Leaks in the system.- Low concentration of sulfur compounds.- Column flow is too low, leading to very long retention times.[13]- Verify the flame is lit using a cold, reflective surface (condensation should appear).[9]- Check and optimize H₂, air, and makeup gas flow rates (see table below).- Clean or replace the FID jet.[7]- Perform a leak check of the entire system.- For trace analysis, consider a splitless injection.- Verify column flow rate.
Flame will not ignite or stay lit - Incorrect gas flow rates (H₂/Air ratio).- Detector temperature is too low (below 150 °C).- Leaks in the gas lines or detector fittings.- Faulty or dirty igniter.- Plugged detector jet.- Ensure proper H₂ and air flow rates are set.[9]- Set the detector temperature to at least 250 °C.[8]- Check all gas connections for leaks.- Inspect and clean or replace the igniter.[14]- Clean the detector jet.[7]
Baseline is noisy or drifting - Contaminated gases (carrier, H₂, air).- Column bleed.- Contaminated detector.- Leaks in the system.- Use high-purity gases and ensure traps are functioning.- Condition the column properly.- Clean the detector according to the manufacturer's instructions.- Perform a thorough leak check.
Negative peaks appear - This is a sign of severe quenching.[12]- This occurs when a large amount of a non-sulfur compound (like a hydrocarbon) co-elutes and suppresses the baseline signal.[12]- Improve chromatographic separation to resolve the sulfur peak from the quenching compound.
Typical GC-FPD Operating Parameters for Sulfur Analysis

The following table summarizes typical starting parameters for GC-FPD analysis of sulfur compounds. These should be optimized for your specific application.

Parameter Typical Value/Range Notes
Injector Temperature 250 °C - 275 °CHigher temperatures can cause degradation of some sulfur compounds.
Column Type Non-polar (e.g., PDMS-based) or specialized sulfur columns.[1][5]Thick film columns can provide better inertness.[1]
Oven Program Initial: 35-40 °C, hold for 1-5 min.Ramp: 5-10 °C/min.Final: 250-300 °C.[12]A sub-ambient starting temperature may be needed to separate volatile sulfur compounds like COS and H₂S.[12]
Carrier Gas Helium or HydrogenEnsure high purity.
Detector Temperature 250 °C - 300 °CMust be high enough to prevent condensation.[9][12]
Hydrogen Flow 30 - 75 mL/minCritical for flame stability and sensitivity.
Air Flow 60 - 100 mL/minThe H₂/Air ratio is crucial for optimal response.
Makeup Gas Nitrogen or HeliumHelps to sweep peaks through the detector efficiently.

Experimental Protocols & Workflows

Protocol 1: FPD Flame Ignition and Optimization
  • Pre-check: Ensure all gas supplies (Hydrogen, Air, Carrier, Makeup) are on and at the recommended pressures.

  • Set Temperatures: Set the injector and detector temperatures to at least 250 °C and allow them to stabilize.[8]

  • Set Gas Flows:

    • Set the carrier gas flow through the column.

    • Set the detector hydrogen and air flows to the manufacturer's recommended starting values.

  • Ignite Flame: Initiate the ignition sequence from the instrument control panel or software. A "pop" may be heard.

  • Verify Ignition:

    • Check the detector signal. It should rise from near zero to a stable, higher value.

    • Hold a cold, shiny object (like a wrench or mirror) over the detector exhaust. Condensation should form if the flame is lit.[9]

  • Troubleshooting Ignition Failure:

    • If the flame does not light, check for leaks at all fittings.

    • Verify that the igniter is glowing during the ignition sequence.[9]

    • Ensure the jet is not plugged. If necessary, cool the detector, disassemble, and clean the jet.[7]

Workflow for Troubleshooting Poor Peak Shape (Tailing)

G start Start: Tailing Sulfur Peaks Observed check_liner Is the inlet liner deactivated and clean? start->check_liner replace_liner Clean or replace with a new, deactivated liner. check_liner->replace_liner No check_column Is the column specifically designed for sulfur analysis or known to be highly inert? check_liner->check_column Yes replace_liner->check_column condition_column Condition the column according to manufacturer's instructions. check_column->condition_column No check_leaks Perform a system-wide leak check. check_column->check_leaks Yes replace_column Consider a specialized sulfur column. condition_column->replace_column replace_column->check_leaks fix_leaks Fix any identified leaks. check_leaks->fix_leaks Leak(s) found problem_solved Problem Resolved check_leaks->problem_solved No leaks found (Consider other issues) fix_leaks->problem_solved

Caption: Workflow for troubleshooting tailing sulfur peaks.

Logical Relationship: The Quenching Effect

G cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect coelution Co-elution of Sulfur Compound and High Concentration Hydrocarbon flame_chem Alteration of Flame Chemistry coelution->flame_chem s2_formation Inhibition of S₂* Formation flame_chem->s2_formation signal_suppression Reduced FPD Signal for Sulfur s2_formation->signal_suppression quant_error Inaccurate (Low) Quantification signal_suppression->quant_error

Caption: The cause-and-effect relationship of signal quenching in FPD.

References

Technical Support Center: Stabilization of Dimethyl Tetrasulfide (DMTS) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl tetrasulfide (DMTS) in aqueous solutions. The following information is designed to help you anticipate and address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My DMTS solution is showing a decrease in concentration over time, even when stored at a low temperature. What is happening?

A1: The loss of DMTS from an aqueous solution can be attributed to two primary factors: volatility and chemical degradation. DMTS is more volatile than its boiling point might suggest, leading to evaporative losses from containers that are not hermetically sealed.[1][2] Additionally, DMTS, like other dimethyl polysulfides, can undergo disproportionation, a process where it breaks down into other polysulfides, such as dimethyl trisulfide (DMTS) and dimethyl pentasulfide (DM5S).[1] This degradation is accelerated by elevated temperatures and exposure to light.[1][3]

Q2: What are the ideal storage conditions to ensure the stability of my aqueous DMTS solution?

A2: To maximize the shelf-life of your DMTS solution, adhere to the following storage conditions:

  • Container: Use hermetically sealed glass ampules or vials to prevent evaporative losses.[1][4] Standard vials with septum-based seals have been shown to result in gradual concentration loss.[4]

  • Temperature: Store solutions at refrigerated temperatures (4°C).[1] For long-term storage, consider temperatures as low as -20°C to -80°C.

  • Light: Protect the solution from light by using amber-colored vials or by storing them in the dark to prevent photochemical decomposition.[3]

  • Inert Atmosphere: Before sealing, purge the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen, which can contribute to oxidative degradation.

Q3: I am observing unexpected peaks in my HPLC or GC analysis of a DMTS solution. What are they?

A3: Unexpected peaks in your chromatogram are likely degradation products. The most common degradation pathway for dimethyl polysulfides is disproportionation.[1][5] For a DMTS solution, you might observe peaks corresponding to:

  • Dimethyl trisulfide (DMTS)

  • Dimethyl pentasulfide (DM5S)

  • Dimethyl disulfide (DMDS)

  • Elemental sulfur

The presence and intensity of these peaks will depend on the extent of degradation.

Q4: How does the composition of my aqueous solution affect DMTS stability?

A4: The stability of DMTS can be influenced by the solution's components. For instance, surfactants like Polysorbate 80 are used to solubilize DMTS in aqueous formulations for drug development.[4] While this enhances solubility, the fundamental principles of degradation still apply. The pH of the solution and the presence of certain metal ions (e.g., Cu²⁺, Mn²⁺) can also impact the stability of related sulfur compounds, suggesting a similar effect on DMTS.[6][7] It is crucial to consider the entire formulation when troubleshooting stability issues.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of DMTS concentration Improper sealing of the storage container leading to evaporation.Use hermetically sealed glass ampules or vials.[1][4] Ensure the seal is airtight.
High storage temperature.Store solutions at 4°C or lower.[1] Avoid repeated freeze-thaw cycles if stored frozen.
Appearance of multiple peaks in analysis Disproportionation of DMTS.Minimize exposure to light and heat.[1][3] Prepare solutions fresh when possible.
Thermal degradation during analysis.If using GC-MS, use the lowest possible injector temperature. For HPLC, maintain a consistent, cool column temperature.
Inconsistent analytical results Instability of DMTS in the analytical sample solvent.Choose a compatible and non-reactive diluent for your samples.
Incomplete derivatization (if used).If using a derivatization method to stabilize DMTS for analysis, ensure the reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations.[8]
Solution discoloration Significant degradation and formation of elemental sulfur and other polysulfides.Discard the solution. Prepare a fresh solution and store it under optimal conditions.[1]

Data Presentation

Table 1: Stability of a Dimethyl Trisulfide (DMTS) Formulation in 15% Aqueous Polysorbate 80 Under Various Storage Conditions

Storage Temperature (°C)Storage TimeDMTS Loss (%)Observed ChangesReference
41 yearNo significant lossSolution remained clear[1]
221 yearNo significant lossSolution remained clear[1]
376 months~10%-[1]
371 year~70%Discoloration, appearance of new peaks in HPLC[1]

Note: This data is for DMTS, a closely related and more studied compound. The stability trends are expected to be similar for DMTS.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous DMTS Solution

Objective: To prepare an aqueous solution of DMTS with enhanced stability for experimental use.

Materials:

  • This compound (high purity)

  • Aqueous buffer or formulation vehicle (e.g., 15% Polysorbate 80 in water)[4]

  • Hermetically sealable amber glass vials

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Deoxygenate the aqueous vehicle by sparging with an inert gas for at least 30 minutes.

  • In a controlled environment with minimal light exposure, accurately weigh the required amount of DMTS.

  • Add the DMTS to the deoxygenated aqueous vehicle and mix gently until fully dissolved. Sonication may be used sparingly if necessary, but avoid excessive heating.

  • Dispense the final solution into amber glass vials.

  • Purge the headspace of each vial with the inert gas for approximately 1-2 minutes.

  • Immediately seal the vials hermetically.

  • Store the sealed vials at 4°C in the dark until use.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for DMTS Analysis

Objective: To quantify DMTS and its potential degradation products in an aqueous solution.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance spectrum of DMTS.

  • Column Temperature: Maintained at a consistent, cool temperature (e.g., 25°C) to prevent on-column degradation.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of DMTS and, if available, its expected degradation products (DMTS, DM5S) in the same diluent as the samples.

  • Sample Preparation: At each time point of a stability study, withdraw an aliquot of the DMTS solution. Dilute the aliquot with the mobile phase or a suitable diluent to a concentration within the calibration range.

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Data Processing: Identify and quantify the peaks based on the retention times and calibration curves of the standards. Retention times will generally increase with the number of sulfur atoms in the polysulfide chain.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Analysis prep1 Deoxygenate Aqueous Vehicle prep2 Dissolve DMTS prep1->prep2 prep3 Dispense into Vials prep2->prep3 prep4 Purge with Inert Gas prep3->prep4 prep5 Hermetically Seal prep4->prep5 storage Store at 4°C in Dark prep5->storage Start Stability Study analysis1 Sample Aliquoting storage->analysis1 Time Point Sampling analysis2 Dilution analysis1->analysis2 analysis3 HPLC/GC Analysis analysis2->analysis3 analysis4 Data Quantification analysis3->analysis4

Caption: Workflow for preparing, storing, and analyzing aqueous DMTS solutions.

degradation_pathway DMTS This compound (DMTS) DMTS_deg Disproportionation DMTS->DMTS_deg DMTris Dimethyl Trisulfide (DMTS) DMTS_deg->DMTris DMPentas Dimethyl Pentasulfide (DM5S) DMTS_deg->DMPentas Further_deg Further Degradation DMTris->Further_deg DMPentas->Further_deg DMDS Dimethyl Disulfide (DMDS) Further_deg->DMDS Sulfur Elemental Sulfur (S8) Further_deg->Sulfur

Caption: Disproportionation pathway of this compound.

References

Technical Support Center: Dimethyl Tetrasulfide Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and managing the degradation products of dimethyl tetrasulfide (DMTS).

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of this compound.

Problem: Rapid Degradation of this compound Solution

  • Symptoms:

    • A noticeable decrease in the concentration of DMTS over a short period.

    • The appearance of new peaks in chromatograms (GC-MS, HPLC).

    • Changes in the color or turbidity of the solution.

    • Formation of a yellow precipitate (elemental sulfur).

  • Possible Causes:

    • Elevated Temperature: this compound is thermally unstable. Storing solutions at temperatures above refrigeration can accelerate degradation through disproportionation. This compound is more thermally reactive than dimethyl trisulfide due to a weaker central sulfur-sulfur bond.

    • Exposure to Light: UV radiation can significantly accelerate the decomposition of dimethyl polysulfides via photochemical pathways, often mediated by free radicals.

    • Presence of Oxygen: Oxygen in the headspace of storage containers can contribute to oxidative degradation.

    • Inappropriate Storage Container: Non-hermetically sealed vials can lead to the evaporation of DMTS.

  • Solutions:

    • Temperature Control: For short- to medium-term storage, maintain DMTS solutions at refrigerated temperatures (4°C). For long-term storage, temperatures of -20°C to -80°C are recommended. Avoid repeated freeze-thaw cycles.

    • Light Protection: Always store DMTS solutions in amber-colored vials to protect them from light.

    • Inert Atmosphere: Before sealing, purge the headspace of the storage vial with an inert gas such as argon or nitrogen to displace oxygen.

    • Proper Sealing: Use hermetically sealed vials to prevent evaporation, especially for long-term storage.

Problem: Inconsistent Analytical Results

  • Symptoms:

    • Poor reproducibility of DMTS concentration measurements.

    • Shifting retention times in chromatography.

    • Presence of unexpected peaks in the chromatogram.

  • Possible Causes:

    • Sample Degradation During Analysis: High temperatures in the GC inlet can induce thermal degradation of DMTS, leading to the formation of artifacts.

    • Contamination: Contamination from glassware, solvents, or handling can introduce impurities that interfere with the analysis.

    • Inadequate Analytical Method: The chosen chromatographic method may not be suitable for resolving DMTS from its degradation products.

  • Solutions:

    • Optimize GC-MS Parameters: Use a lower inlet temperature if thermal degradation is suspected. Ensure a suitable column and temperature program are used to achieve good separation.

    • Thorough Cleaning: Ensure all glassware is meticulously cleaned and dried. Use high-purity solvents for sample preparation.

    • Method Validation: Validate the analytical method for linearity, accuracy, and precision with DMTS standards.

    • Use of Internal Standard: The use of an internal standard can help to correct for variations in sample injection and instrument response. Note that dimethyl disulfide (DMDS) may not be a suitable internal standard as it is a known degradation product of DMTS.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The primary degradation products of DMTS depend on the degradation pathway:

  • Disproportionation: This is a common degradation pathway, especially under thermal stress, leading to a mixture of other dimethyl polysulfides. The main products are dimethyl disulfide (DMDS), dimethyl trisulfide (DMTS), and dimethyl pentasulfide (DM5S).[2]

  • Oxidation: In the presence of oxidizing agents, DMTS can degrade to form various oxidized products. With agents like meta-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide (H₂O₂), this compound and dimethyl pentasulfide have been observed. Dimethyl disulfide is also a degradation product that can be further oxidized to S-methyl methanethiosulfonate.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to decomposition into radical species. The degradation intermediates can include dimethyl disulfide and methanethiol.[3]

Q2: How does the stability of this compound compare to other dimethyl polysulfides?

A2: Generally, the stability of dimethyl polysulfides decreases as the number of sulfur atoms in the chain increases. The central S-S bonds in longer polysulfide chains are weaker and more susceptible to cleavage. Therefore, this compound is thermally more reactive than dimethyl trisulfide. Dimethyl disulfide is the most stable of the common dimethyl polysulfides.

Q3: What are the ideal storage conditions for this compound solutions?

A3: For optimal stability, DMTS solutions should be stored in hermetically sealed, amber glass vials at refrigerated temperatures (4°C). For long-term storage (months to years), temperatures of -20°C to -80°C are recommended. It is also advisable to purge the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidative degradation.

Q4: What analytical techniques are best suited for identifying DMTS degradation products?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile degradation products like DMDS, DMTS, and other smaller sulfur-containing molecules. High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV/vis) is also commonly used, particularly for monitoring the concentration of DMTS over time in stability studies.

Quantitative Data on DMTS Degradation

The stability of a DMTS formulation was studied at different temperatures over one year. The results are summarized below:

Storage Temperature (°C)Time to 10% DegradationDMTS Remaining After 1 YearReference
4No measurable loss100%[1]
22No measurable loss100%[1]
376 months30%[1]

Experimental Protocols

Protocol 1: Analysis of DMTS and its Degradation Products by GC-MS

This protocol provides a general procedure for the analysis of DMTS and its volatile degradation products.

  • Sample Preparation:

    • Dilute the DMTS sample in a suitable solvent (e.g., dichloromethane, hexane).

    • If analyzing from a complex matrix, a headspace solid-phase microextraction (HS-SPME) method can be employed for sample cleanup and concentration.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890N GC or similar.

    • Mass Spectrometer: Agilent 5973N Mass Selective Detector or similar.

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 230°C (can be optimized to minimize thermal degradation).

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp to 50°C at 5°C/min, hold for 7 minutes.

      • (Further ramping may be necessary depending on the analytes of interest).

    • Mass Spectrometer Conditions:

      • Ion Source Temperature: 230°C.

      • Electron Ionization: 70 eV.

      • Scan Range: m/z 40-300 (or selected ion monitoring for target compounds).

  • Data Analysis:

    • Identify compounds by comparing their mass spectra with a reference library (e.g., NIST).

    • Confirm the identity of key analytes using authentic standards.

    • Quantify the analytes using a calibration curve prepared from standards.

Visualizations

degradation_pathways cluster_disproportionation Disproportionation (Thermal Stress) cluster_oxidation Oxidation cluster_photodegradation Photodegradation DMTS_d This compound (DMTS) DMDS Dimethyl Disulfide (DMDS) DMTS_d->DMDS Heat DMS Dimethyl Trisulfide (DMTS) DMTS_d->DMS Heat DMPS Dimethyl Pentasulfide (DM5S) DMTS_d->DMPS Heat DMTS_o This compound (DMTS) DMTS_ox Oxidized Products (e.g., S-methyl methanethiosulfonate) DMTS_o->DMTS_ox Oxidizing Agents (mCPBA, H₂O₂) DMTS_p This compound (DMTS) Radicals Radical Intermediates DMTS_p->Radicals UV Light Photo_products Degradation Products (e.g., DMDS, Methanethiol) Radicals->Photo_products experimental_workflow start Start: DMTS Sample prep Sample Preparation (Dilution / Extraction) start->prep analysis Analytical Technique prep->analysis gcms GC-MS analysis->gcms hplc HPLC-UV/vis analysis->hplc data Data Acquisition gcms->data hplc->data processing Data Processing (Peak Identification, Integration) data->processing results Results (Degradation Product Identification & Quantification) processing->results

References

Technical Support Center: Volatile Sulfur Compound (VSC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sample loss during volatile sulfur compound (VSC) analysis.

Troubleshooting Guides

This section addresses specific issues that can lead to sample loss and provides step-by-step solutions.

Issue 1: Low or No Analyte Signal

Symptoms:

  • No peaks corresponding to your target VSCs are observed in the chromatogram.

  • Peak areas are significantly smaller than expected.

Possible Causes & Solutions:

CauseSolution
Sample Degradation VSCs are highly reactive and can degrade quickly. Analyze samples as soon as possible after collection, ideally within 18-24 hours.[1][2] Store samples in a cool, dark place, preferably refrigerated at approximately 5°C.[1]
Adsorption to Surfaces VSCs can adsorb to the surfaces of sample containers, transfer lines, and inlet liners.[3][4] Use inert materials such as Tedlar® or Nalophan™ bags for sample collection and storage.[1] Silanized glass vials with PTFE-faced silicone septa are also recommended to minimize analyte interaction.[1] Ensure all components in the sample path are made of inert materials.
Leaks in the System Leaks in the injector, gas lines, or connections can lead to sample loss. Regularly check for leaks using an electronic leak detector.[5] Ensure the injector septum is replaced regularly to prevent leaks.[6]
Matrix Effects The sample matrix can suppress the analyte signal.[6][7][8][9][10] For liquid samples with high concentrations of other compounds (e.g., ethanol (B145695) in wine), dilute the sample or use matrix-matched standards.[3][11][12] The addition of salt (e.g., NaCl) can also improve the extraction efficiency of VSCs in some matrices.[3][12]
Inefficient Ionization (MS) For GC-MS analysis, optimize the ion source parameters, including electron energy and emission current, for sulfur compounds.[6]

Logical Flow for Troubleshooting Low/No Signal:

LowSignalTroubleshooting Start Low or No VSC Signal CheckStorage Verify Sample Storage (Time & Temperature) Start->CheckStorage CheckAdsorption Inspect for Adsorption (Inert Surfaces) CheckStorage->CheckAdsorption Storage OK CheckLeaks Perform Leak Check (Injector, Gas Lines) CheckAdsorption->CheckLeaks Surfaces Inert CheckMatrix Evaluate Matrix Effects (Dilution, Standards) CheckLeaks->CheckMatrix No Leaks CheckMS Optimize MS Parameters (Ion Source) CheckMatrix->CheckMS Matrix Effects Addressed Resolved Signal Restored CheckMS->Resolved Parameters Optimized Problem Problem Step Troubleshooting Step Solution Solution

Caption: Troubleshooting workflow for low or no VSC signal.

Issue 2: Poor Reproducibility (Irreproducible Results)

Symptoms:

  • Significant variation in peak areas or retention times between replicate injections of the same sample or standard.[6]

Possible Causes & Solutions:

CauseSolution
Inconsistent Injection Volume Use an autosampler for precise and repeatable injections.[6] If performing manual injections, ensure a consistent and well-practiced technique.
Variable Sample Preparation Standardize all sample preparation steps, including extraction time, temperature, and agitation.[6]
Fluctuations in GC Oven Temperature Calibrate the GC oven to ensure a stable and accurate temperature profile.[6]
Carrier Gas Flow Instability Check for leaks in the gas lines and ensure that gas pressure regulators are functioning correctly.[6]
Sample Inhomogeneity For solid or heterogeneous samples, ensure proper homogenization before taking an aliquot for analysis.

Experimental Workflow for Ensuring Reproducibility:

ReproducibilityWorkflow Start Start: VSC Analysis Homogenize Homogenize Sample Start->Homogenize StandardizePrep Standardize Sample Preparation (Time, Temp, Agitation) Homogenize->StandardizePrep AutomatedInjection Use Autosampler for Injection StandardizePrep->AutomatedInjection CalibrateGC Calibrate GC Oven Temperature AutomatedInjection->CalibrateGC CheckFlow Verify Carrier Gas Flow Stability CalibrateGC->CheckFlow Analyze Analyze Replicates CheckFlow->Analyze Evaluate Evaluate Reproducibility (%RSD of Peak Areas/RTs) Analyze->Evaluate Acceptable Acceptable Reproducibility Evaluate->Acceptable RSD < 15% Troubleshoot Troubleshoot Further Evaluate->Troubleshoot RSD >= 15%

Caption: Workflow for achieving reproducible VSC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended maximum storage time and temperature for VSC samples?

For optimal results, VSC samples should be analyzed as soon as possible after collection. A maximum storage time of 18 to 24 hours is recommended to ensure a relative recovery of at least 75% for a range of VSCs.[1][2] Samples should be stored at a temperature not exceeding 20°C, with refrigeration at 5°C being preferable to improve the stability of more volatile compounds like hydrogen sulfide.[1][13]

Q2: Which type of sample container is best to minimize VSC loss?

The choice of container is crucial. Tedlar® bags are widely used and have demonstrated good stability for many VSCs.[1][14] Nalophan™ and Flexfoil™ bags are also good alternatives, showing high recovery rates for storage up to 24 hours.[1] For liquid samples, amber glass vials with PTFE-faced silicone septa are recommended to minimize photodegradation and analyte interaction with the container.[1] It is also important to fill the vial completely to eliminate headspace.[1][15]

Q3: How can I reduce the adsorption of VSCs in my analytical system?

Adsorption can be minimized by using inert materials throughout the entire sample pathway.[3][4] This includes sample containers, transfer lines, and the GC inlet liner. Silanized surfaces and materials like SilcoTek® coatings can significantly reduce the activity of metal surfaces.[16] Regularly cleaning and replacing the inlet liner is also important.[5]

Q4: What are common sources of contamination in VSC analysis?

Contamination can arise from several sources, including impurities in carrier or detector gases, bleed from the injector septum and liner, and introduction of contaminants from solvents, glassware, or sample handling equipment.[6] Pre-flushing sample bags with high-purity nitrogen or zero air can help remove potential contaminants before sample collection.[1]

Q5: How do I perform a reliable calibration for VSC analysis?

A dynamic dilution and loop sampling method is recommended for its reliability and efficiency when using gas standards.[17][18] For liquid standards, dissolving VSCs in n-pentane and using a loop sampling method has been shown to achieve the best calibration results.[17][18] It is crucial to use high-quality, stable calibration standards.

Quantitative Data Summary

Table 1: Effect of Storage Temperature on the Relative Recovery (%) of VSCs in Tedlar® Bags after 24 Hours

Compound5°C20°C30°C
Hydrogen Sulfide~90%~85%~50-54%
Methanethiol~93%~90%~76-78%
Ethanethiol~95%~92%~77-80%
Dimethyl Sulfide>95%>95%>95%
(Data synthesized from[13])

Table 2: Comparison of Relative Recovery (%) of VSCs in Different Bag Materials after 18 Hours of Storage at ≤20°C without Light Exposure

CompoundTedlar®Nalophan™Mylar®
Hydrogen Sulfide~80%~70%~60%
Methanethiol~85%~75%~65%
Dimethyl Sulfide>90%>85%>80%
(Data synthesized from[1][2])

Experimental Protocols

Protocol 1: Collection and Storage of Gaseous VSC Samples

  • Container Selection: Choose an appropriate sample bag material such as Tedlar®, Nalophan™, or Flexfoil®.[1] Ensure the bag is clean and has not been previously used for high-concentration samples.

  • Pre-flushing: Before sample collection, flush the bag at least three times with high-purity nitrogen or zero air to remove any potential contaminants.[1]

  • Sample Collection: Fill the bag with the gaseous sample, taking care not to over-pressurize.

  • Storage: Store the sample in a cool, dark environment, preferably in a refrigerator at approximately 5°C.[1]

  • Analysis: Analyze the sample as soon as possible, ideally within 18-24 hours of collection.[1][2] Allow the bag to come to room temperature before analysis to prevent condensation.

Protocol 2: Preparation of Liquid VSC Samples for Headspace Analysis

  • Vial Selection: Use amber glass vials with PTFE-faced silicone septa.[1]

  • Sample Transfer: Transfer the liquid sample to the vial, filling it completely to eliminate any headspace.[1][15]

  • Sealing: Immediately cap the vial, ensuring a tight seal.[1]

  • Matrix Modification (if necessary): For samples with high concentrations of interfering compounds (e.g., ethanol), dilute the sample with deionized water. The addition of NaCl (e.g., 20% w/v) can be used to increase the volatility of VSCs.[12]

  • Equilibration: Place the vial in the autosampler tray and allow it to equilibrate at the specified temperature and time for your method before injection.

  • Analysis: Use a headspace autosampler for automated and reproducible injection into the GC.

References

Troubleshooting poor peak shape in dimethyl tetrasulfide chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dimethyl Tetrasulfide (DMTS) Chromatography

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the gas chromatography (GC) analysis of this compound (DMTS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound (DMTS) peak is tailing. What are the common causes and solutions?

Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing sulfur compounds like DMTS. It can compromise quantification and resolution.[1] The primary causes stem from unwanted interactions within the GC system or improper setup.[1][2][3]

Potential Causes & Solutions:

  • Active Sites in the Inlet: Standard glass liners have active silanol (B1196071) groups that can interact strongly with polarizable sulfur compounds, causing tailing.[3]

    • Solution: Use an ultra-inert (UI) or similarly deactivated inlet liner.[4][5][6][7] These liners have a specially treated surface to minimize active sites.[4][5] For samples containing non-volatile residues, a liner with deactivated glass wool can help trap these matrix components while ensuring inertness.[5][7]

  • Column Contamination or Degradation: Accumulation of non-volatile sample matrix components at the head of the column can create active sites.[2][8] Column activity can also increase as the stationary phase degrades over time.

    • Solution: Trim the first 15-30 cm from the front of the column to remove contaminated sections. If tailing persists, the column may need to be replaced.[8] Regularly using a guard column can also extend the life of your analytical column.[8]

  • Chemical Interactions: DMTS can interact with any active surfaces in the flow path, not just the liner and column. This includes metal surfaces in the injector or detector.[2][3]

    • Solution: Ensure the entire flow path is as inert as possible. Consider using inert-coated ferrules and gold-plated inlet seals to minimize metallic interactions.[5][9]

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create "dead volumes" or turbulence in the carrier gas flow, leading to tailing.[2][3]

    • Solution: Carefully follow the manufacturer's instructions for column installation, ensuring the correct insertion depth in both the inlet and detector.[3][8]

Q2: I'm seeing multiple peaks when I should only see one for DMTS. Why is this happening?

The appearance of extra peaks often points to the degradation of DMTS.

Potential Causes & Solutions:

  • Thermal Decomposition in the Inlet: DMTS is thermally labile. High inlet temperatures can cause it to decompose into smaller, more stable polysulfides like dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS).[10][11]

    • Solution: Lower the inlet temperature. Start with a lower temperature (e.g., 200 °C) and gradually increase only as needed to ensure proper volatilization without degradation.

  • Sample Matrix Effects: Components within your sample matrix could be reacting with DMTS.

    • Solution: Review your sample preparation procedure. Ensure the sample solvent is compatible and non-reactive. If possible, perform a sample cleanup step (e.g., Solid Phase Extraction) to remove interfering matrix components.[8]

Q3: My DMTS peak shape is inconsistent between runs. What should I check?

Inconsistent peak shape is often related to issues with the injection process or system contamination that varies with each run.

Potential Causes & Solutions:

  • Septum Contamination: A cored or degraded septum can release small particles into the liner, leading to variable activity and poor reproducibility.

    • Solution: Replace the septum. Use high-quality septa and ensure the syringe needle is not burred.

  • Injection Technique: Inconsistent injection volumes or speeds can affect peak shape, especially in manual injections.

    • Solution: Use an autosampler for the best reproducibility. If injecting manually, strive for a consistent and rapid injection technique.

  • Inlet Contamination: Contamination in the inlet liner can lead to variable results.[8]

    • Solution: Perform regular inlet maintenance, including replacing the liner and O-ring.[8]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor peak shape for DMTS.

G cluster_0 Troubleshooting this compound Peak Shape start Poor DMTS Peak Shape tailing Is the peak tailing? start->tailing multiple_peaks Are there multiple, unexpected peaks? tailing->multiple_peaks No check_liner Use Ultra-Inert Inlet Liner tailing->check_liner Yes inconsistent Is the peak shape inconsistent? multiple_peaks->inconsistent No lower_temp Lower Inlet Temperature multiple_peaks->lower_temp Yes replace_septum Replace Septum inconsistent->replace_septum Yes trim_column Trim Column Inlet (15-30 cm) check_liner->trim_column check_install Verify Correct Column Installation trim_column->check_install good_peak Peak Shape Improved check_install->good_peak check_sample_prep Review Sample Prep for Reactivity lower_temp->check_sample_prep check_sample_prep->good_peak inlet_maintenance Perform Inlet Maintenance replace_septum->inlet_maintenance inlet_maintenance->good_peak G cluster_1 Thermal Degradation of DMTS in GC Inlet DMTS4 This compound (C2H6S4) DMTS3 Dimethyl Trisulfide (C2H6S3) DMTS4->DMTS3 Heat DMDS Dimethyl Disulfide (C2H6S2) DMTS3->DMDS Heat S Sulfur Radical (S) DMTS3->S DMDS->S

References

Technical Support Center: Enhancing Sensitivity of Analytical Methods for Trace Level Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you enhance the sensitivity of your analytical methods for trace level detection.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to resolve them.

Question: I am observing a low signal-to-noise ratio (S/N) for my analyte. How can I improve it?

Answer:

A low signal-to-noise (S/N) ratio is a common challenge in trace analysis, fundamentally limiting your detection capabilities.[1][2][3] Improving this ratio involves either increasing the analyte signal, decreasing the baseline noise, or a combination of both.[1][2][3]

1. Strategies to Increase Analyte Signal:

  • Optimize Chromatographic Conditions:

    • Column Selection: Employing columns with smaller internal diameters (e.g., 2.1 mm instead of 4.6 mm) can increase sensitivity by reducing peak volume and thus increasing peak height.[4] Similarly, using columns with smaller particle sizes (e.g., sub-2 µm) enhances peak efficiency, leading to sharper and taller peaks.[4][5][6]

    • Mobile Phase Composition: Adjusting the mobile phase pH to ensure the analyte is in its most readily ionizable form can significantly boost the signal in LC-MS.[7] The choice of organic solvent (e.g., methanol (B129727) vs. acetonitrile) and the use of additives like formic acid or ammonium (B1175870) formate (B1220265) can also enhance ionization efficiency.[7][8][9]

    • Gradient Elution: Using a sharp gradient can produce narrower and taller peaks compared to isocratic elution.[8][10]

  • Enhance Mass Spectrometry Response:

    • Ion Source Optimization: The settings of the ion source, such as nebulizer gas pressure, drying gas temperature and flow rate, and capillary voltage, are critical for efficient ionization.[5][7][11] These parameters should be optimized for each specific analyte.

    • Choice of Ionization Technique: Ensure the chosen ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) is appropriate for your analyte's polarity and molecular weight.[7][12] ESI is generally better for polar, ionizable compounds, while APCI is often more suitable for less polar molecules.[7][12]

    • Declustering Potential/Fragmentor Voltage: Applying an accelerating voltage in the initial stages of the mass spectrometer can help to break up solvent clusters, reducing noise and sometimes enhancing the analyte signal.[7]

  • Increase Sample Concentration:

    • Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be used to concentrate the analyte before injection.[1][13][14]

    • Injection Volume: Increasing the injection volume can lead to a stronger signal, but be mindful of potential peak shape distortion and column overload.[4][10]

2. Strategies to Decrease Baseline Noise:

  • Improve Mobile Phase Quality: Use high-purity solvents and additives to minimize contaminants that can contribute to background noise.[12][15] Ensure mobile phases are properly degassed to prevent bubble formation, which can cause baseline disturbances.[15][16]

  • System Cleanliness: A contaminated LC system, including the column, injector, and detector, can be a significant source of noise.[11][16] Regular system flushing and maintenance are crucial.

  • Electronic Filtering: Most detectors have a time constant or filter setting that can be adjusted to smooth the baseline.[4][17] However, excessive filtering can also reduce the signal height of sharp peaks.[3]

  • Proper Shielding: Ensure the instrument is properly shielded from environmental electronic noise.[17]

Logical Workflow for Improving Signal-to-Noise Ratio

G Troubleshooting Low Signal-to-Noise Ratio start Low S/N Observed increase_signal Increase Signal start->increase_signal decrease_noise Decrease Noise start->decrease_noise opt_chrom Optimize Chromatography increase_signal->opt_chrom opt_ms Optimize MS increase_signal->opt_ms inc_conc Increase Concentration increase_signal->inc_conc mobile_phase Improve Mobile Phase decrease_noise->mobile_phase system_clean Clean System decrease_noise->system_clean filtering Adjust Filtering decrease_noise->filtering end S/N Improved opt_chrom->end opt_ms->end inc_conc->end mobile_phase->end system_clean->end filtering->end

Caption: Troubleshooting workflow for addressing low signal-to-noise ratio.

Question: My results are inconsistent and I suspect matrix effects are the cause. How can I identify and mitigate them?

Answer:

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a significant challenge in LC-MS/MS analysis, leading to poor accuracy and reproducibility.[13][18] They can either suppress or enhance the analyte signal.

1. Identifying Matrix Effects:

  • Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs.[19] A constant flow of the analyte standard is infused into the mass spectrometer post-column while a blank, extracted sample matrix is injected. Dips or peaks in the analyte's baseline signal indicate the retention times where matrix components are causing interference.[19]

  • Post-Extraction Spike: This is a quantitative method to assess the extent of matrix effects.[19] The response of an analyte spiked into a blank, extracted matrix is compared to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) can be calculated, where MF < 1 indicates ion suppression and MF > 1 indicates ion enhancement.[19]

2. Mitigating Matrix Effects:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[13]

    • Solid-Phase Extraction (SPE): This technique is highly effective at cleaning up complex samples by selectively isolating the analyte.[13]

    • Liquid-Liquid Extraction (LLE): LLE can separate the analyte from interfering matrix components based on their differential solubility in two immiscible liquids.

    • Protein Precipitation: For biological samples, precipitating proteins can remove a major source of interference.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food and agricultural samples.[8]

  • Optimize Chromatographic Separation: If interfering compounds cannot be completely removed, separating them chromatographically from the analyte is crucial.

    • Modify Gradient Profile: Adjusting the gradient can help to resolve the analyte from co-eluting matrix components.

    • Change Stationary Phase: Using a column with a different selectivity may alter the elution order and separate the analyte from interferences.

  • Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate quantification.

Decision Tree for Managing Matrix Effects

Caption: Decision-making process for identifying and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Limit of Detection (LOD) and Limit of Quantitation (LOQ)?

A1: The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.[20] It is often determined as the concentration that gives a signal-to-noise ratio of 3:1.[18] The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy.[20] The LOQ is typically determined as the concentration that provides a signal-to-noise ratio of 10:1.[18]

Q2: How do I choose the right sample preparation technique for my analysis?

A2: The choice of sample preparation technique depends on several factors, including the nature of your analyte, the complexity of the sample matrix, the required level of cleanup, and the analytical technique being used.[13]

  • Solid-Phase Extraction (SPE): Highly versatile and selective, ideal for complex matrices and when high levels of cleanup and concentration are needed.[1][13]

  • Liquid-Liquid Extraction (LLE): A classic technique suitable for separating analytes based on their solubility in immiscible solvents. It is often used for samples with lower complexity.

  • Protein Precipitation: A simple and rapid method for removing proteins from biological samples, but it provides minimal cleanup of other matrix components.

  • QuEChERS: Primarily used for multi-residue pesticide analysis in food matrices, it is known for its speed and simplicity.[8]

Q3: Can changing the HPLC column dimensions improve my sensitivity?

A3: Yes, changing HPLC column dimensions can have a significant impact on sensitivity.[6]

  • Internal Diameter (ID): Reducing the column ID (e.g., from 4.6 mm to 2.1 mm) leads to less on-column dilution of the sample, resulting in taller and narrower peaks, which increases the signal height and thus the S/N ratio.[4][5][6]

  • Length: Shorter columns can lead to faster analyses and sharper peaks, which can improve sensitivity, provided that resolution from interfering peaks is maintained.[3][6]

  • Particle Size: Columns packed with smaller particles (e.g., < 2 µm in UHPLC) provide higher efficiency, leading to narrower peaks and increased sensitivity.[4][5][6]

Data Presentation

Table 1: Comparison of LOD and LOQ for Pesticide Analysis in Food Matrices using LC-MS/MS

PesticideMatrixLOD (µg/kg)LOQ (µg/kg)Reference
Various (45 pesticides)Fruits and Vegetables0.02 - 1.9010[21]
Various (510 pesticides)Tomato, Wheat, Olive Oil-1, 5, 10 (as QC levels)[14]
Quinolone & TetracyclineAnimal Foods0.31.0[10]
Various (Multi-residue)Rice-0.5 - 20[22]

Table 2: Comparison of Detection Limits for Heavy Metal Analysis

TechniqueAnalyteMatrixTypical LODReference
ICP-MSMercury (Hg)Marine Sediment1.9 µg/kg[23]
AAS (TDA AAS)Mercury (Hg)Marine Sediment0.35 µg/kg[23]
ICP-OES (CV-ICP-OES)Mercury (Hg)Marine Sediment165 µg/kg[23]
ICP-MSVarious-ppt range[12][24]
AASVarious-ppm range[12][24]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) Procedure

This protocol outlines the basic steps for performing solid-phase extraction for sample cleanup and concentration.

1. Conditioning (Solvation):

  • Purpose: To wet the sorbent and activate it for analyte retention.[2][25]

  • Procedure: Pass 2-3 column volumes of a solvent that is miscible with the sample matrix (e.g., methanol for reversed-phase sorbents) through the SPE cartridge.[2][25]

2. Equilibration:

  • Purpose: To create a chemical environment in the cartridge similar to the sample matrix to ensure consistent interaction.

  • Procedure: Pass 2-3 column volumes of the same solvent as the sample matrix (e.g., water or buffer for aqueous samples) through the cartridge.[25] Do not let the sorbent run dry.

3. Sample Loading:

  • Purpose: To apply the sample to the sorbent for analyte retention.

  • Procedure: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate to allow for adequate interaction between the analyte and the sorbent.

4. Washing:

  • Purpose: To remove weakly bound interferences from the sorbent.[25]

  • Procedure: Pass 1-3 column volumes of a wash solvent (stronger than the sample solvent but weaker than the elution solvent) through the cartridge.[25]

5. Elution:

  • Purpose: To disrupt the analyte-sorbent interaction and collect the purified analyte.[2]

  • Procedure: Pass a small volume of a strong elution solvent through the cartridge to desorb the analyte. Collect the eluate. For better recovery, a two-step elution with smaller volumes can be performed.

6. Drying and Reconstitution (Optional):

  • Purpose: To concentrate the analyte further.

  • Procedure: Evaporate the elution solvent under a stream of nitrogen or using a vacuum centrifuge. Reconstitute the dried residue in a small, known volume of a solvent compatible with the analytical instrument.[25]

Experimental Workflow for Solid-Phase Extraction (SPE)

G start Start SPE conditioning 1. Conditioning (e.g., Methanol) start->conditioning equilibration 2. Equilibration (e.g., Water/Buffer) conditioning->equilibration sample_loading 3. Sample Loading equilibration->sample_loading washing 4. Washing (Remove Interferences) sample_loading->washing elution 5. Elution (Collect Analyte) washing->elution end Purified Analyte elution->end

Caption: Step-by-step workflow for a typical Solid-Phase Extraction procedure.

Protocol 2: QuEChERS Sample Preparation for Pesticide Residue Analysis (AOAC Method)

This protocol is a general guideline based on the AOAC Official Method 2007.01 for food samples with >80% water content.

1. Sample Homogenization:

  • Homogenize the sample to ensure it is uniform and representative.

2. Extraction:

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of 1% acetic acid in acetonitrile (B52724).

  • Add the appropriate internal standards.

  • Add the QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at >1,500 rcf for 1 minute.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing the appropriate sorbents (e.g., MgSO₄ for water removal, PSA for removing sugars and fatty acids, C18 for removing nonpolar interferences, and/or GCB for removing pigments).

  • Shake vigorously for 30 seconds.

  • Centrifuge at >1,500 rcf for 1 minute.

  • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS/MS.

Experimental Workflow for QuEChERS

G start Homogenized Sample extraction 1. Extraction (Acetonitrile, Salts) start->extraction centrifuge1 Centrifuge extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dspe 2. dSPE Cleanup (Sorbents) supernatant->dspe centrifuge2 Centrifuge dspe->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract

Caption: Simplified workflow for the QuEChERS sample preparation method.

References

Validation & Comparative

A Head-to-Head Battle: GC-MS vs. GC-SCD for Organosulfur Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of organosulfur compound analysis, the choice of analytical technique is paramount. Gas Chromatography (GC) is the undisputed separation workhorse, but the detection method—Mass Spectrometry (MS) or Sulfur Chemiluminescence Detection (SCD)—can significantly impact the quality and utility of the data. This guide provides an objective comparison of GC-MS and GC-SCD, supported by experimental data, to inform the selection of the most appropriate technique for your specific analytical challenge.

Organosulfur compounds are a diverse class of molecules that play critical roles in pharmaceuticals, food and beverage chemistry, environmental science, and the petroleum industry. Their analysis is often challenging due to their reactivity, volatility, and the frequent presence of complex sample matrices. While both GC-MS and GC-SCD are powerful tools for this purpose, they operate on different principles, offering distinct advantages and disadvantages.

At a Glance: Key Performance Differences

FeatureGC-MSGC-SCD
Principle Separation by GC, followed by ionization and mass-to-charge ratio analysis.Separation by GC, followed by high-temperature oxidation to sulfur monoxide (SO), which reacts with ozone to produce light.
Selectivity Good; can be improved with Selected Ion Monitoring (SIM). Susceptible to matrix interference.Excellent for sulfur compounds. Highly selective against hydrocarbons.
Sensitivity (LOD) Good to excellent (low ppb to ppt (B1677978) with preconcentration).Excellent (low ppb to sub-ppb).[1]
Identification Excellent; provides structural information from mass spectra.Poor; based on retention time only.
Quantitation Good; requires calibration for each compound.Excellent; equimolar response allows for quantification of unknown sulfur compounds with a single standard.[1]
Linearity Good; typically 2-3 orders of magnitude.Excellent; typically >3 orders of magnitude.[2]
Matrix Effects Can be significant, leading to ion suppression or enhancement.[2][3]Minimal; not significantly affected by co-eluting hydrocarbons.[1][2]

Delving Deeper: A Quantitative Comparison

ParameterGC-MSGC-SCD
Limit of Detection (LOD) Typically in the low µg/L (ppb) range. Can reach ng/L (ppt) levels with sample preconcentration techniques like Solid Phase Microextraction (SPME).Routinely achieves low µg/L (ppb) to sub-µg/L levels.[1] Detection limits of < 100 ppb for total sulfur in benzene (B151609) have been reported.[2]
Linearity (Dynamic Range) Generally exhibits a linear response over 2-3 orders of magnitude.Demonstrates excellent linearity over a wide dynamic range, often exceeding 3 orders of magnitude.[2]
Repeatability (%RSD) Typically <10% for replicate injections, but can be higher in complex matrices.Excellent repeatability, with Relative Standard Deviations (RSDs) often below 3% for replicate injections. For example, at a 1 ppm wt level of thiophene (B33073) in benzene, an RSD of 1.95% has been demonstrated.[2]

The Power of Two: Simultaneous Analysis with a Detector Splitting System

For a comprehensive understanding of complex samples, a combined approach utilizing both GC-MS and GC-SCD can be invaluable. A detector splitting system allows the effluent from the GC column to be simultaneously directed to both an MS and an SCD.[4][5] This approach provides the best of both worlds: the SCD chromatogram offers a clear and selective view of the sulfur-containing compounds, while the MS provides confident identification of these compounds and characterization of the non-sulfur matrix components.[4]

In a study analyzing a light oil sample, the total ion chromatogram (TIC) from the GC-MS showed numerous overlapping peaks from hydrocarbons, making it difficult to discern the sulfur compounds. In contrast, the simultaneous GC-SCD chromatogram clearly and selectively detected only the sulfur-containing components.[4] This allowed for the targeted identification of a sulfur compound in the GC-MS data that was otherwise obscured by the matrix.[4]

Experimental Protocols: A Glimpse into the Methodology

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the analysis of organosulfur compounds using both GC-SCD and GC-MS.

Experimental Protocol: GC-SCD for Sulfur Compounds in Gasoline (based on ASTM D5623)

1. Sample Preparation:

  • NIST standard reference materials for sulfur in gasoline are used for calibration and validation.[6]

  • An internal standard, such as diphenyl disulfide, is spiked into the samples and standards for quality control.[6]

2. GC-SCD System and Conditions:

  • Gas Chromatograph: Agilent Intuvo 9000 GC or similar.[6]

  • Detector: Agilent 8355 Sulfur Chemiluminescence Detector (SCD) or equivalent.[6]

  • Column: Agilent J&W DB-Sulfur SCD (60 m x 0.32 mm, 4.2 µm film thickness) or similar inert column.[2]

  • Injection: 1 µL split injection (e.g., 10:1 split ratio).[6]

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow.

  • Oven Program: 40 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min).

  • SCD Parameters:

    • Burner Temperature: 800 °C.

    • Detector Temperature: 250 °C.

    • Gas Flows (H₂, Air, O₂): As per manufacturer's recommendations.

Experimental Protocol: GC-MS for Volatile Organosulfur Compounds (General Method)

1. Sample Preparation (using Headspace SPME):

  • Place a known volume of the liquid sample or a known weight of the solid sample into a headspace vial.

  • Add an internal standard.

  • Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

  • Expose a Solid Phase Microextraction (SPME) fiber to the headspace for a defined period to adsorb the analytes.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Shimadzu GCMS-QP2020 NX or similar.[4]

  • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

  • Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: Desorb the SPME fiber in the heated GC inlet.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow.

  • Oven Program: 40 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Interface Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Acquisition Mode: Full Scan for identification, Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Visualizing the Workflow and Comparison

To better illustrate the analytical processes and the key decision points, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_detection Detection cluster_data_analysis Data Analysis Sample Sample Collection InternalStandard Internal Standard Spiking Sample->InternalStandard Extraction Extraction / Dilution / SPME InternalStandard->Extraction GC_Inlet GC Inlet Extraction->GC_Inlet GC_Column GC Column GC_Inlet->GC_Column Splitter Detector Splitter GC_Column->Splitter SCD Sulfur Chemiluminescence Detector (SCD) Splitter->SCD Selective MS Mass Spectrometer (MS) Splitter->MS Identification SCD_Data Selective Sulfur Quantitation SCD->SCD_Data MS_Data Compound Identification & Matrix Analysis MS->MS_Data Combined_Analysis Comprehensive Analysis SCD_Data->Combined_Analysis MS_Data->Combined_Analysis

Fig. 1: Combined GC-MS and GC-SCD experimental workflow.

comparison_diagram cluster_attributes Key Attributes GCMS GC-MS Selectivity Selectivity GCMS->Selectivity Good (SIM) Sensitivity Sensitivity GCMS->Sensitivity Good-Excellent Identification Identification Power GCMS->Identification Excellent Quantitation Quantitation GCMS->Quantitation Good Matrix Matrix Tolerance GCMS->Matrix Susceptible GCSCD GC-SCD GCSCD->Selectivity Excellent for Sulfur GCSCD->Sensitivity Excellent GCSCD->Identification Poor GCSCD->Quantitation Excellent (Equimolar) GCSCD->Matrix High

Fig. 2: Logical comparison of GC-MS and GC-SCD attributes.

Conclusion: Making the Right Choice

The selection between GC-MS and GC-SCD for organosulfur compound analysis is not a matter of one being definitively superior to the other, but rather which is better suited for the specific analytical goal.

Choose GC-SCD when:

  • The primary objective is the highly sensitive and selective detection and quantification of sulfur compounds.

  • The sample matrix is complex and known to cause interference with other detectors.

  • Quantification of unknown sulfur compounds is necessary, leveraging the equimolar response.

  • High sample throughput for quantitative analysis is required.

Choose GC-MS when:

  • The primary objective is the confident identification and structural elucidation of organosulfur compounds.

  • Analysis of both sulfur and non-sulfur compounds in the same run is necessary.

  • The sample matrix is relatively clean, or when using SIM mode can overcome matrix interferences.

For the most comprehensive analysis, especially in complex research and development settings, a system equipped with both detectors provides the most powerful and versatile solution. By understanding the fundamental differences and performance characteristics of each technique, researchers can make an informed decision to ensure the generation of high-quality, reliable, and relevant data for their work with organosulfur compounds.

References

A Comparative Guide to Analytical Methods for Dimethyl Tetrasulfide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dimethyl tetrasulfide (DMTS) is critical for understanding its role in various biological and chemical processes. This guide provides an objective comparison of the primary analytical methods used for DMTS quantification, supported by experimental data from various studies.

Comparison of Analytical Methods

The two most prevalent techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of the most suitable method depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.Separation of compounds in a liquid phase based on their interaction with a stationary phase, followed by detection.
Sample Preparation Typically involves extraction with an organic solvent (e.g., dichloromethane, methyl acetate) or headspace solid-phase microextraction (HS-SPME).[1][2][3][4]May involve derivatization to enhance detection or direct injection for samples in a suitable solvent.[5][6][7]
Selectivity Highly selective due to the combination of chromatographic separation and mass spectrometric detection.[1][2]Selectivity depends on the column, mobile phase, and detector used. Derivatization can improve selectivity for polysulfides.[5][8]
Sensitivity Generally offers high sensitivity, with limits of detection (LOD) in the nanomolar (nM) to nanogram per liter (ng/L) range.[1][3][9]Sensitivity is dependent on the detector. UV detectors are common, while coupling with mass spectrometry (LC-MS) or other sensitive detectors can achieve very high sensitivity.[8][10]
Limit of Detection (LOD) As low as 0.06 µM in rabbit whole blood and 5.0 ng/L in freshwater lakes.[1][3]Can reach the nanomolar range, for instance, 28 nM for sulfane sulfurs using a specific derivatization agent.[8]
Limit of Quantification (LOQ) 10 ng/L in tap and source water.[9][10]17 ng/L in freshwater lakes.[3]
Key Advantages Excellent for volatile and semi-volatile compounds, providing high resolution and specificity.Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Offers various detection methods.[5][11]
Considerations May require derivatization for non-volatile compounds. High temperatures in the injector can potentially cause degradation of thermally labile compounds like polysulfides.[12]Mobile phase selection and potential for co-elution of interfering compounds need careful consideration. Derivatization adds a step to the sample preparation.[5][6]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical techniques. Below are summarized protocols for GC-MS and HPLC based on published literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for DMTS in Water Samples

This method is suitable for the determination of DMTS in tap water and source water.

  • Sample Preservation and Preparation :

    • Collect water samples in glass flasks. Due to the potential for degradation by disinfectants in tap water, sample preservation methods should be evaluated.[9]

    • For analysis, a common technique is purge-and-trap, where the volatile DMTS is purged from the water sample with an inert gas and trapped on a sorbent material.[9][13]

    • Alternatively, headspace solid-phase microextraction (HS-SPME) can be used to extract DMTS from the sample headspace.[3]

  • Instrumentation :

    • A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.[1][2][9]

    • Column : A DB-5MS analytical column (30 m × 0.25 mm, i.d. × 0.25 µm) or similar is suitable for separation.[2]

    • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).[2]

    • Injector Temperature : Typically around 230 °C in splitless mode.[2]

    • Oven Temperature Program : An initial temperature of 40°C held for a few minutes, followed by a ramp up to a higher temperature (e.g., 50°C) to elute DMTS.[2]

    • MS Detector : Operated in electron ionization (EI) mode. The ion source and transfer line temperatures are typically set around 230°C.[2]

  • Quantification :

    • Quantification is based on the peak area of a characteristic ion of DMTS. Calibration curves are constructed using standard solutions of known concentrations.[9][10]

High-Performance Liquid Chromatography (HPLC) with UV Detection for Polysulfides

This protocol describes a general approach for the analysis of polysulfides, which can be adapted for DMTS. Derivatization is often employed to convert the ionic polysulfides into more stable and detectable species.[5][6]

  • Sample Preparation (with Derivatization) :

    • Polysulfides in the sample are derivatized to form more hydrophobic dimethylpolysulfanes. A common derivatizing agent is methyl trifluoromethanesulfonate.[6][14] This step "freezes" the polysulfide distribution, preventing their rapid interconversion.[7]

  • Instrumentation :

    • An HPLC system equipped with a UV detector is used.[5][15]

    • Column : A reversed-phase C18 column is typically used for the separation of the derivatized polysulfides.[5]

    • Mobile Phase : A gradient of acetonitrile (B52724) or methanol (B129727) and water is commonly employed.[5]

    • Flow Rate : A typical flow rate is around 1.0 mL/min.[5]

    • Detection : UV detection is performed at a wavelength where the dimethylpolysulfanes absorb, for example, 254 nm.[5]

  • Quantification :

    • The concentration of each dimethylpolysulfane, including DMTS, is determined by comparing its peak area to a calibration curve prepared from standards.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the analytical process, the following diagrams illustrate a typical experimental workflow for DMTS quantification and a conceptual representation of its involvement in signaling pathways.

cluster_workflow Experimental Workflow for DMTS Quantification Sample_Collection Sample Collection (e.g., Biological fluid, Water) Sample_Preparation Sample Preparation (Extraction / Derivatization) Sample_Collection->Sample_Preparation Preservation Analytical_Separation Analytical Separation (GC or HPLC) Sample_Preparation->Analytical_Separation Detection Detection (MS or UV) Analytical_Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: General experimental workflow for the quantification of this compound.

cluster_pathway Conceptual Signaling Role of DMTS DMTS DMTS Cellular_Thiols Cellular Thiols (e.g., Glutathione) DMTS->Cellular_Thiols Reaction Sulfane_Sulfur_Species Other Sulfane Sulfur Species Cellular_Thiols->Sulfane_Sulfur_Species Equilibrium Signaling_Proteins Signaling Proteins (Cysteine Residues) Sulfane_Sulfur_Species->Signaling_Proteins Persulfidation Cellular_Response Cellular Response Signaling_Proteins->Cellular_Response Modulation of Activity

Caption: Conceptual role of DMTS in cellular signaling through persulfidation.

References

A Comparative Analysis of the Biological Activities of Dimethyl Polysulfides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of dimethyl disulfide (DMDS), dimethyl trisulfide (DMTS), and dimethyl tetrasulfide (DMTSs), with a focus on their cytotoxic, anti-inflammatory, and antioxidant properties. The information presented is collated from various scientific studies to aid in research and drug development endeavors.

Executive Summary

Dimethyl polysulfides, characterized by the formula CH3-S(n)-CH3 where 'n' denotes the number of sulfur atoms, are volatile organic compounds found in a variety of natural sources. These compounds have garnered significant interest in the scientific community for their diverse biological activities. This guide reveals that the biological potency of dimethyl polysulfides, particularly their cytotoxicity, tends to increase with the number of sulfur atoms in the polysulfide chain. While quantitative comparative data for anti-inflammatory and antioxidant activities are less direct, existing studies suggest a similar trend.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the cytotoxic, anti-inflammatory, and antioxidant activities of dimethyl disulfide, dimethyl trisulfide, and this compound.

Table 1: Comparative Cytotoxicity of Dimethyl Polysulfides
CompoundCell LineAssayConcentrationEffectReference
Dimethyl Disulfide (DMDS)Jurkat (human leukemia)Cell Viability20 µMDecreased cell viability[1]
HL-60 (human leukemia)Cell Viability20 µMDecreased cell viability[1]
Dimethyl Trisulfide (DMTS)Jurkat (human leukemia)Cell Viability20 µMDecreased cell viability (greater than DMDS)[1]
HL-60 (human leukemia)Cell Viability20 µMDecreased cell viability (greater than DMDS)[1]
This compoundJurkat (human leukemia)Cell Viability20 µMDecreased cell viability (similar to DMTS)[1]
HL-60 (human leukemia)Cell Viability20 µMDecreased cell viability (greater than DMTS)[1]
Table 2: Anti-inflammatory Activity of Dimethyl Polysulfides
CompoundModelKey FindingsReference
Dimethyl Disulfide (DMDS)LPS-induced RAW 264.7 cellsInhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production.
Dimethyl Trisulfide (DMTS)Experimental acute pancreatitis in mice and ratsDose-dependently reduced severity of pancreatitis, decreased leukocyte infiltration and myeloperoxidase activity.[2][3][4][5][2][3][4][5]

Note: Direct comparative IC50 values for anti-inflammatory activity were not available in the searched literature.

Table 3: Antioxidant Activity of Dimethyl Polysulfides
CompoundAssayKey FindingsReference
Dimethyl Trisulfide (DMTS)In vitro and in vivo models of acute pancreatitisExhibited cytoprotection against H2O2, reduced reactive oxygen species (ROS) levels.[2][3][4][5][2][3][4][5]
Disodium (B8443419) Polysulfides (surrogates)Peroxyl radical scavengingEfficacy increased with the number of sulfur atoms (tetrasulfide > trisulfide > disulfide).[6][6]

Note: Direct comparative IC50 values for the antioxidant activity of dimethyl polysulfides were not available in the searched literature. The data on disodium polysulfides suggests a trend that may be applicable to dimethyl polysulfides.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Culture: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the dimethyl polysulfides for a predetermined duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the half-maximal inhibitory concentration (IC50) is calculated.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds (dimethyl polysulfides).

  • Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The formation of a purple azo dye is measured spectrophotometrically at approximately 540 nm.

  • Data Analysis: The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve, and the percentage of NO inhibition is calculated.

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The decrease in absorbance of the DPPH solution, due to its reduction by the antioxidant, is measured at approximately 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Visualization of Key Processes

Cytotoxicity Pathway of Dimethyl Polysulfides

The following diagram illustrates the proposed mechanism of apoptosis induction by dimethyl polysulfides, which involves the generation of reactive oxygen species (ROS) and subsequent activation of caspase-3.[1]

cluster_cell Cancer Cell DMPS Dimethyl Polysulfides (DMDS, DMTS, DMTTS) ROS Reactive Oxygen Species (ROS) Generation DMPS->ROS Induces Caspase3_inactive Pro-caspase-3 ROS->Caspase3_inactive Activates Caspase3_active Active Caspase-3 Caspase3_inactive->Caspase3_active Cleavage Apoptosis Apoptosis Caspase3_active->Apoptosis Executes

Caption: Proposed mechanism of dimethyl polysulfide-induced apoptosis.

Experimental Workflow for Cytotoxicity (MTT Assay)

The workflow for assessing the cytotoxicity of dimethyl polysulfides using the MTT assay is depicted below.

Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Treatment Treat with Dimethyl Polysulfides Cell_Seeding->Treatment Incubation_24h Incubate (e.g., 24h) Treatment->Incubation_24h MTT_Addition Add MTT Reagent Incubation_24h->MTT_Addition Incubation_4h Incubate (4h) MTT_Addition->Incubation_4h Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance Analysis Calculate Cell Viability & IC50 Absorbance->Analysis End End Analysis->End

Caption: Workflow of the MTT assay for cytotoxicity testing.

Logical Relationship of Biological Activities

The biological activities of dimethyl polysulfides appear to be correlated with the number of sulfur atoms in the polysulfide chain.

Sulfur_Atoms Number of Sulfur Atoms in Dimethyl Polysulfide Cytotoxicity Cytotoxicity Sulfur_Atoms->Cytotoxicity Increases Anti_inflammatory Anti-inflammatory Activity (Potential Trend) Sulfur_Atoms->Anti_inflammatory Potentially Increases Antioxidant Antioxidant Activity (Potential Trend) Sulfur_Atoms->Antioxidant Potentially Increases

Caption: Correlation of sulfur atoms with biological activity.

References

A Comparative Guide to the Thermal Stability of Dimethyl Disulfide, Trisulfide, and Tetrasulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the relative thermal stability of dimethyl disulfide (DMDS), dimethyl trisulfide (DMTS), and dimethyl tetrasulfide (DM4S). The stability of these organosulfur compounds is a critical parameter in various applications, including their use as sulfiding agents in industrial processes and their role as volatile flavor and odor compounds. Understanding their thermal decomposition behavior is essential for process optimization, safety, and product formulation.

Executive Summary

Data Presentation: A Quantitative Comparison

The thermal stability of these compounds is fundamentally linked to the energy required to break their sulfur-sulfur bonds. The following table summarizes the key quantitative data available for DMDS, DMTS, and DM4S.

CompoundChemical FormulaMolar Mass ( g/mol )S-S Bond Dissociation Energy (kJ/mol)Reported Decomposition Temperature (°C)
Dimethyl Disulfide (DMDS)CH₃-S-S-CH₃94.20~293182-373[1]
Dimethyl Trisulfide (DMTS)CH₃-S-S-S-CH₃126.26~188 (approx. 45 kcal/mol)[2]Starts to decompose at 80[2]
This compound (DM4S)CH₃-S-S-S-S-CH₃158.33~151 (central S-S bond, approx. 36 kcal/mol)[2]Less stable than DMTS[2]

Note: The reported decomposition temperatures for DMDS are from different sources and were likely determined under varying experimental conditions, which can significantly influence the results.

The data clearly indicates that with an increasing number of sulfur atoms, the S-S bond dissociation energy decreases, leading to lower thermal stability.

Relative Thermal Stability

The relationship between the number of sulfur atoms and thermal stability is inversely proportional. As the sulfur chain lengthens, the central sulfur-sulfur bonds become progressively weaker.

G cluster_0 Relative Thermal Stability DMDS Dimethyl Disulfide (DMDS) (Most Stable) DMTS Dimethyl Trisulfide (DMTS) DMDS->DMTS Decreasing Stability DM4S This compound (DM4S) (Least Stable) DMTS->DM4S Decreasing Stability

Caption: Logical relationship of thermal stability among dimethyl polysulfides.

Experimental Protocols

Thermogravimetric analysis (TGA) is a standard technique for determining the thermal stability of materials. The following is a generalized protocol for the comparative analysis of dimethyl disulfide, trisulfide, and tetrasulfide.

Objective: To determine the onset and peak decomposition temperatures of DMDS, DMTS, and DM4S under a controlled atmosphere.

Apparatus:

  • Thermogravimetric Analyzer (TGA) with a high-precision balance and a furnace capable of controlled heating rates.

  • Inert gas supply (e.g., Nitrogen or Argon).

  • Volatile-compatible sample pans (e.g., aluminum).

Procedure:

  • Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Handle the dimethyl polysulfides in a well-ventilated fume hood due to their strong odors and volatility.

  • TGA Measurement:

    • Place an empty sample pan in the TGA and tare the balance.

    • Introduce a small, consistent sample mass (e.g., 5-10 mg) into the pan.

    • Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to prevent oxidative decomposition.

    • Heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • Determine the onset decomposition temperature, which is the temperature at which significant mass loss begins. This can be determined using various methods, such as the intersection of the baseline with the tangent of the decomposition step on the TGA curve[3][4].

    • The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.

G cluster_workflow Generalized TGA Experimental Workflow start Start instrument_prep Instrument Calibration (Mass and Temperature) start->instrument_prep sample_prep Sample Preparation (5-10 mg in pan) instrument_prep->sample_prep tga_run TGA Measurement - Inert Atmosphere (N2) - Heating Ramp (e.g., 10°C/min) sample_prep->tga_run data_collection Record Mass vs. Temperature tga_run->data_collection data_analysis Data Analysis - Plot TGA Curve - Determine Onset Temperature data_collection->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining thermal stability using TGA.

Conclusion

The relative thermal stability of dimethyl disulfide, trisulfide, and tetrasulfide follows a clear and predictable trend: DMDS > DMTS > DM4S . This trend is governed by the strength of the sulfur-sulfur bonds within the polysulfide chain. As the chain length increases, the S-S bonds, particularly the central ones, become weaker, requiring less energy to initiate thermal decomposition. This understanding is crucial for professionals in research and drug development when handling, storing, and utilizing these compounds in thermally sensitive applications. The provided experimental protocol offers a standardized approach for researchers to obtain comparative thermal stability data for these and other volatile organosulfur compounds.

References

A Comparative Guide to the Odor Profiles of Volatile Sulfur Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Volatile sulfur compounds (VSCs) are a class of organic molecules that play a pivotal role in the aroma profiles of a vast array of products, from foodstuffs to pharmaceuticals. Despite often being present in minute concentrations, their exceptionally low odor thresholds make them significant contributors to both desirable and undesirable scents.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of the distinct odor characteristics of different VSCs is crucial for product development, quality control, and formulation optimization. This guide provides a comparative analysis of the odor profiles of key VSCs, supported by experimental data and detailed methodologies for their evaluation.

The Dichotomy of Sulfur Aromas: Concentration is Key

The sensory perception of VSCs is profoundly influenced by their concentration. At trace levels, often below one microgram per kilogram, many VSCs impart pleasant and characteristic notes to products like coffee and tropical fruits.[1][2] However, as their concentration increases, these same compounds can produce potent, often unpleasant "sulfurous" or "rotten egg" off-odors.[1] This concentration-dependent duality underscores the importance of precise analytical techniques to characterize and quantify VSCs.

Quantitative Odor Profiles of Common Volatile Sulfur Compounds

The following table summarizes the odor thresholds and characteristic descriptors of several common VSCs. The odor threshold is the lowest concentration of a compound that is detectable by the human nose. These values can vary depending on the medium in which they are measured (e.g., water or air).

Compound NameChemical FormulaOdor Threshold (in water)Odor Descriptor(s)
Hydrogen SulfideH₂S0.02 - 0.07 ppbRotten eggs, sulfurous[3][4]
Methanethiol (Methyl Mercaptan)CH₃SH~1 ppbCabbage, cheesy, sulfurous[4][5]
Dimethyl Sulfide (DMS)(CH₃)₂S~1 ppbCabbage, canned corn (at low concentrations)[2][4]
Dimethyl Disulfide (DMDS)(CH₃)₂S₂~12 ppbCabbage, sulfury, bouillon[4]
Dimethyl Trisulfide (DMTS)(CH₃)₂S₃0.01 - 0.1 ppbCabbage, onion, sulfury[4]
Carbon DisulfideCS₂~100 ppbSulfurous, slightly sweet
2-FurfurylthiolC₅H₆OS0.005 ppbRoasted coffee[1][6]
3-Mercapto-3-methylbutyl formateC₆H₁₂O₂S-Blackcurrant, box tree
MethionalC₄H₈OS0.2 ppbBoiled potato[2][6]
Allyl isothiocyanateC₄H₅NS-Mustard, pungent[2]
Diallyl disulfideC₆H₁₀S₂-Garlic[2]

Note: Odor thresholds can vary significantly based on the matrix and the sensory panel.

Experimental Protocols for Odor Profile Analysis

The primary technique for determining the odor profiles of volatile compounds is Gas Chromatography-Olfactometry (GC-O).[2][7] This method combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.

Detailed Methodology for Gas Chromatography-Olfactometry (GC-O)

1. Sample Preparation:

  • Objective: To extract and concentrate the volatile sulfur compounds from the sample matrix.

  • Procedure:

    • Static Headspace (SHS): Suitable for highly volatile compounds. A sample is placed in a sealed vial and heated to allow volatiles to equilibrate in the headspace. A sample of the headspace gas is then injected into the GC.[8]

    • Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the sample's headspace or directly immersed in a liquid sample. Volatiles adsorb to the fiber and are then thermally desorbed in the GC inlet.[8]

    • Solvent Extraction: For less volatile compounds, liquid-liquid extraction with a suitable solvent (e.g., dichloromethane) can be employed, followed by concentration of the extract.[9]

2. Gas Chromatographic Separation:

  • Objective: To separate the individual volatile compounds in the extract.

  • Typical GC Parameters for VSC Analysis:

    • Injector: Split/splitless or cool-on-column inlet. For SPME, a dedicated inlet is used.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5, DB-Wax) is commonly used.

    • Oven Temperature Program: An initial low temperature (e.g., 40°C) is held for a few minutes, then ramped up to a final temperature (e.g., 250°C) to elute the compounds.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

3. Olfactometric Detection:

  • Objective: To have trained sensory panelists sniff the GC effluent and describe the perceived odors.

  • Procedure:

    • The column effluent is split between a chemical detector (e.g., Mass Spectrometer, Flame Ionization Detector) and an olfactory detection port (ODP).[10]

    • The ODP delivers the effluent in a stream of humidified, odorless air to the panelist's nose.

    • Panelists record the retention time, duration, and a descriptor for each odor detected.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be used, where the sample is serially diluted and re-analyzed to determine the "flavor dilution" (FD) factor or "charm" value, which indicates the potency of each odorant.[2]

4. Data Analysis:

  • Objective: To correlate the sensory data with the chemical data to identify the compounds responsible for specific odors.

  • Procedure:

    • The retention times of the detected odors are matched with the retention times of the peaks from the chemical detector.

    • Mass spectrometry is used to identify the chemical structure of the compounds corresponding to the odor events.

Visualizing the Mechanisms of Odor Perception

Experimental Workflow for GC-O Analysis

The following diagram illustrates the typical workflow for analyzing the odor profiles of volatile sulfur compounds using Gas Chromatography-Olfactometry.

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_detection Detection & Analysis Sample Sample Matrix Extraction Extraction/Concentration (SPME, Headspace, etc.) Sample->Extraction GC_Inlet GC Inlet Extraction->GC_Inlet GC_Column Capillary Column GC_Inlet->GC_Column Splitter Effluent Splitter GC_Column->Splitter MS_Detector Mass Spectrometer (Identification) Splitter->MS_Detector ODP Olfactory Detection Port (Sensory Panel) Splitter->ODP Data_Analysis Data Correlation & Analysis MS_Detector->Data_Analysis ODP->Data_Analysis

A simplified workflow for the analysis of volatile compounds using Gas Chromatography-Olfactometry (GC-O).
Signaling Pathway for Olfactory Perception of VSCs

The perception of odors, including those from VSCs, is initiated by the binding of odorant molecules to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[11] These receptors are G-protein coupled receptors (GPCRs).[3][5][11] The binding of a VSC, sometimes facilitated by a metal ion like copper for certain thiols, triggers a cascade of intracellular events.[11]

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VSC Volatile Sulfur Compound (Odorant) OR Olfactory Receptor (GPCR) VSC->OR 1. Binding G_Protein G-protein (Golf) OR->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel Ca_Na Ca²⁺ / Na⁺ Influx CNG_Channel->Ca_Na ATP ATP ATP->AC cAMP->CNG_Channel 5. Opening Depolarization Depolarization Ca_Na->Depolarization 6. Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential 7. Signal Generation

The signal transduction pathway for the perception of volatile sulfur compounds.

This intricate signaling cascade allows for the detection of a vast number of odorants with high sensitivity and specificity, ultimately leading to the complex perception of aromas that are critical in various scientific and industrial applications.

References

In-Lab vs. Commercial Standards for Dimethyl Tetrasulfide Calibration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with volatile sulfur compounds, accurate quantification of dimethyl tetrasulfide (DMTS) is crucial. This often necessitates the use of calibration standards. The choice between preparing these standards in-lab or purchasing them from a commercial supplier has significant implications for experimental accuracy, cost, and efficiency. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols.

Performance Comparison: In-Lab vs. Commercial DMTS Standards

The selection of a suitable standard hinges on factors such as purity, stability, cost, and the availability of certification. While in-lab preparation offers a cost-effective solution, commercial standards typically provide higher purity, certified concentration, and greater convenience.

FeatureIn-Lab Prepared StandardsCommercial Standards
Purity Variable, dependent on synthesis and purification methods. May contain impurities from starting materials and side reactions. Prone to disproportionation into other dimethyl polysulfides (e.g., dimethyl trisulfide, dimethyl pentasulfide).High purity, typically ≥98%.[1] Accompanied by a Certificate of Analysis (CoA) specifying purity and impurity profiles.
Stability Stability can be a significant concern. Dimethyl polysulfides are known to be unstable and can degrade over time, especially when exposed to heat, light, or impurities.[2] Studies on related compounds like dimethyl trisulfide show significant degradation when not stored under optimal conditions (e.g., hermetically sealed at low temperatures).[2]Generally more stable due to optimized formulation and packaging. Often supplied in sealed ampules under an inert atmosphere to prolong shelf life.
Concentration Accuracy Dependent on the accuracy of the synthesis, purification, and characterization methods employed in-house. Requires careful validation.Certified concentration with a specified uncertainty, traceable to primary standards.
Cost Lower initial cost of raw materials. However, the overall cost can increase due to labor, purification, characterization, and potential for failed batches.Higher initial purchase price.
Convenience Time-consuming process involving synthesis, purification, and characterization.Ready-to-use, saving significant time and effort.
Certification & Traceability Typically lacks formal certification and traceability to national or international standards.Provided with a Certificate of Analysis (CoA), ensuring traceability and compliance with quality standards.

Experimental Data Summary

The following table summarizes typical analytical parameters for the calibration of dimethyl trisulfide (a closely related and often co-eluting compound) using both in-lab and commercial standards. While specific data for this compound is limited, these values provide a reasonable expectation of performance.

ParameterIn-Lab DMTS Standard (Illustrative)Commercial DMTS Standard (Illustrative)Analytical Method
Linearity (R²) >0.995>0.999GC-MS, HPLC-UV
Limit of Detection (LOD) 1-10 ng/L0.05-5 ng/LGC-MS
Limit of Quantitation (LOQ) 5-30 ng/L0.2-15 ng/LGC-MS

Note: The data presented for in-lab standards are illustrative and can vary significantly based on the purity and stability of the prepared standard. Commercial standard data is based on reported performance for similar volatile sulfur compounds.

Experimental Protocols

In-Lab Preparation of this compound Standard

The synthesis of this compound can be challenging due to the compound's instability. A common laboratory method involves the reaction of a methyl source with a sulfur source.

Synthesis of this compound:

A potential synthetic route for this compound involves the reaction of methanethiol (B179389) with sulfur monochloride or dichloride. However, this reaction can lead to a mixture of dimethyl polysulfides with varying sulfur chain lengths.

A more controlled synthesis involves the reaction of methyl mercaptan with sulfur dichloride.[3]

Purification:

Purification of the synthesized this compound is critical to remove byproducts and unreacted starting materials. This is typically achieved through fractional distillation under reduced pressure. The purity of the final product must be thoroughly assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Characterization and Quantification:

The identity of the synthesized this compound should be confirmed by comparing its mass spectrum and NMR spectrum with literature data.[4][5][6] The concentration of the prepared standard solution is then determined using a primary standard of a stable, related compound or by quantitative NMR (qNMR).

Calibration using a Commercial this compound Standard

Utilizing a commercial standard simplifies the calibration process significantly.

Preparation of Calibration Standards:

  • Obtain a certified this compound standard from a reputable supplier (e.g., Sigma-Aldrich, Santa Cruz Biotechnology).[1]

  • Prepare a stock solution by accurately weighing a small amount of the neat standard and dissolving it in a suitable solvent (e.g., methanol, hexane).

  • Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations covering the expected range of the samples.

Instrument Calibration:

  • Analyze the prepared calibration standards using the chosen analytical method (e.g., GC-MS or HPLC-UV).

  • Construct a calibration curve by plotting the instrument response (e.g., peak area) against the known concentration of each standard.

  • Verify the linearity of the calibration curve (R² > 0.99).

Workflow Diagrams

cluster_in_lab In-Lab Standard Workflow cluster_commercial Commercial Standard Workflow synthesis Synthesis of DMTS purification Purification (e.g., Distillation) synthesis->purification characterization Characterization (GC-MS, NMR) purification->characterization quantification Quantification (qNMR) characterization->quantification calibration_in_lab Instrument Calibration quantification->calibration_in_lab purchase Purchase Certified Standard prep_solutions Prepare Dilution Series purchase->prep_solutions calibration_commercial Instrument Calibration prep_solutions->calibration_commercial

Figure 1. Workflow for calibration using in-lab versus commercial standards.

Signaling Pathways and Logical Relationships

The choice between in-lab and commercial standards directly impacts the reliability of analytical data, which in turn affects downstream applications in research and development.

cluster_choice Standard Choice cluster_attributes Key Attributes cluster_outcome Experimental Outcome in_lab In-Lab Standard purity_stability Purity & Stability in_lab->purity_stability Variable accuracy_traceability Accuracy & Traceability in_lab->accuracy_traceability Lower project_timeline Project Timeline & Cost in_lab->project_timeline Time Consuming commercial Commercial Standard commercial->purity_stability High commercial->accuracy_traceability High, Certified commercial->project_timeline Efficient data_reliability Data Reliability purity_stability->data_reliability accuracy_traceability->data_reliability

Figure 2. Logical relationships in the selection of a calibration standard.

Conclusion

The decision to use in-lab prepared or commercially sourced this compound standards should be made after careful consideration of the specific requirements of the analytical method and the overall project goals. For applications demanding the highest level of accuracy, reliability, and traceability, such as in regulated drug development environments, the use of certified commercial standards is strongly recommended. While in-lab synthesis may appear more cost-effective initially, the potential for impurities, instability, and the significant investment in time and resources for preparation and validation can outweigh the financial benefits. For exploratory research or when a certified standard is unavailable, in-lab preparation may be a viable option, provided that rigorous purification and characterization are performed.

References

A Guide to Inter-Laboratory Measurement of Dimethyl Tetrasulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the measurement of dimethyl tetrasulfide (DMTS), a compound of increasing interest in various research fields. While a formal, large-scale inter-laboratory comparison study for DMTS is not publicly available, this document synthesizes data from a multi-laboratory validation study and details established analytical protocols to offer insights into the expected reproducibility and performance of current methods. The information presented here can assist laboratories in establishing and validating their own analytical procedures for DMTS.

Quantitative Data Summary

The following tables summarize the performance of a purge-and-trap gas chromatography-mass spectrometry (GC-MS) method for the analysis of dimethyl trisulfide (DMTS) and the related compound dimethyl disulfide (DMDS), as validated by five independent laboratories.[1] This multi-laboratory validation provides a strong indication of the method's reproducibility and can serve as a benchmark for inter-laboratory comparisons.

Table 1: Method Detection and Quantification Limits [1]

CompoundMethod Detection Limit (MDL) (ng/L)Limit of Quantification (LOQ) (ng/L)
Dimethyl Disulfide (DMDS)310
Dimethyl Trisulfide (DMTS)310

Table 2: Linearity Data from Five Laboratories [1]

LaboratoryDMDS Correlation Coefficient (r)DMTS Correlation Coefficient (r)
Lab 10.99980.9999
Lab 20.99900.9992
Lab 30.99960.9997
Lab 40.99950.9996
Lab 50.99970.9998
Concentration range: 10 ng/L to 100 ng/L

Table 3: Precision and Accuracy Data [1]

CompoundRelative Standard Deviation (RSD) (%)Recovery (%)
Dimethyl Disulfide (DMDS)0.90 - 7.381.2 - 120
Dimethyl Trisulfide (DMTS)1.1 - 7.673.6 - 118

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are protocols for two common techniques used for DMTS analysis.

1. Purge-and-Trap Gas Chromatography-Mass Spectrometry (GC-MS) for DMTS in Water [1]

This method is suitable for the analysis of trace levels of DMTS in tap water and source water.

  • Sample Preservation: Due to the potential for degradation by disinfectants, samples should be preserved. The addition of a quenching agent may be necessary. Samples should be stored at 4°C and analyzed within 24 hours.

  • Purge-and-Trap System:

    • Purge Gas: High-purity nitrogen.

    • Purge Time: Dependent on system optimization.

    • Trap Material: Appropriate sorbent for volatile sulfur compounds.

    • Desorption Temperature: 230°C for 3 minutes.

    • Bake Temperature: Higher than desorption temperature to clean the trap.

  • Gas Chromatography (GC) System:

    • Column: A capillary column suitable for volatile organic compounds, such as a DB-5MS or equivalent.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of around 40°C, held for a few minutes, followed by a temperature ramp to a final temperature of approximately 250°C.

    • Inlet: Splitless injection mode.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for achieving low detection limits.

    • Target Ions for DMTS: m/z 126 (quantification) and 111 (identification).[2]

    • Internal Standard: A deuterated analog, such as DMTS-d6, is recommended for improved accuracy and precision.[2]

2. Stir Bar Sorptive Extraction (SBSE) GC-MS for DMTS in Biological Matrices (e.g., Blood) [2]

This method is designed for the analysis of DMTS in complex biological samples.

  • Sample Preparation:

    • Treat whole blood with an acid (e.g., perchloric acid) to lyse red blood cells and denature proteins.

    • Spike the sample with an internal standard (e.g., 5 µM DMTS-d6).

    • Add a polydimethylsiloxane (B3030410) (PDMS)-coated stir bar to the sample.

    • Perform the stir bar sorptive extraction for 1 hour at a constant stirring speed (e.g., 700 rpm).

    • Remove the stir bar, gently dry it, and place it in a thermal desorption unit (TDU) tube.

  • Thermal Desorption and GC-MS Analysis:

    • Thermal Desorption Unit (TDU): The stir bar is heated to desorb the DMTS into the GC inlet.

    • Cooled Injection System (CIS): The desorbed analytes are focused at a low temperature before being transferred to the GC column.

    • GC-MS System:

      • Column: A non-polar capillary column such as a DB-5MS (30 m × 0.25 mm I.D., 0.25 µm film thickness).[2]

      • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1 mL/min).[2]

      • Oven Temperature Program: Initial temperature of 30°C for 1 minute, then ramped at a high rate (e.g., 120°C/min) to 250°C and held for 1 minute.[2]

      • Mass Spectrometer: Operated in EI mode with SIM for quantification.

      • Quantification Ions: m/z 126 for DMTS and m/z 132 for DMTS-d6.[2]

      • Identification Ions: m/z 111 for DMTS and m/z 114 for DMTS-d6.[2]

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

cluster_0 Purge-and-Trap GC-MS Workflow for DMTS in Water Sample Collection Sample Collection Sample Preservation\n(4°C, 24h analysis) Sample Preservation (4°C, 24h analysis) Sample Collection->Sample Preservation\n(4°C, 24h analysis) Purge and Trap\n(Concentration) Purge and Trap (Concentration) Sample Preservation\n(4°C, 24h analysis)->Purge and Trap\n(Concentration) Thermal Desorption Thermal Desorption Purge and Trap\n(Concentration)->Thermal Desorption GC Separation GC Separation Thermal Desorption->GC Separation MS Detection\n(SIM Mode) MS Detection (SIM Mode) GC Separation->MS Detection\n(SIM Mode) Data Analysis Data Analysis MS Detection\n(SIM Mode)->Data Analysis

Caption: Workflow for Purge-and-Trap GC-MS analysis of DMTS in water.

cluster_1 SBSE GC-MS Workflow for DMTS in Blood Blood Sample Blood Sample Acid Lysis &\nProtein Denaturation Acid Lysis & Protein Denaturation Blood Sample->Acid Lysis &\nProtein Denaturation Internal Standard Spiking Internal Standard Spiking Acid Lysis &\nProtein Denaturation->Internal Standard Spiking Stir Bar Sorptive Extraction\n(1 hour) Stir Bar Sorptive Extraction (1 hour) Internal Standard Spiking->Stir Bar Sorptive Extraction\n(1 hour) Thermal Desorption Thermal Desorption Stir Bar Sorptive Extraction\n(1 hour)->Thermal Desorption GC Separation GC Separation Thermal Desorption->GC Separation MS Detection\n(SIM Mode) MS Detection (SIM Mode) GC Separation->MS Detection\n(SIM Mode) Quantification Quantification MS Detection\n(SIM Mode)->Quantification

Caption: Workflow for SBSE GC-MS analysis of DMTS in blood samples.

cluster_2 Logical Relationship for Inter-Laboratory Comparison Coordinating Lab Coordinating Lab Sample Preparation\n& Distribution Sample Preparation & Distribution Coordinating Lab->Sample Preparation\n& Distribution Participating Labs Participating Labs Analysis of Samples Analysis of Samples Participating Labs->Analysis of Samples Data Analysis Data Analysis Assessment of\nWithin- & Between-Lab Variability Assessment of Within- & Between-Lab Variability Data Analysis->Assessment of\nWithin- & Between-Lab Variability Sample Preparation\n& Distribution->Participating Labs Reporting of Results Reporting of Results Analysis of Samples->Reporting of Results Reporting of Results->Data Analysis

Caption: Logical flow of a typical inter-laboratory comparison study.

References

Safety Operating Guide

Proper Disposal Procedures for Dimethyl Tetrasulfide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational guidance, this document outlines the proper disposal procedures for dimethyl tetrasulfide, ensuring the safety of laboratory personnel and environmental compliance. This information is intended for researchers, scientists, and drug development professionals.

This compound is a volatile organosulfur compound with a potent, unpleasant odor. Proper handling and disposal are crucial to maintain a safe laboratory environment and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, including protocols for both bulk quantities and laboratory-scale decontamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to adhere to the following safety protocols:

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times.[1] This includes:

    • Eye Protection: Tightly fitting safety goggles with side-shields.[1]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber).[1]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.

    • Respiratory Protection: For spills or situations with a risk of exceeding exposure limits, a full-face respirator with an appropriate cartridge for organic vapors should be used.[1]

  • Ignition Sources: this compound is flammable. Ensure that there are no open flames, sparks, or hot surfaces in the vicinity of handling and disposal operations.[1]

I. Disposal of Bulk Quantities of this compound

The primary and recommended method for the disposal of bulk quantities of this compound is through a licensed and certified hazardous waste disposal facility.

Operational Plan:

  • Containerization:

    • Ensure the this compound is in a properly sealed, labeled, and chemically compatible container. The original container is often the most suitable.

    • The container must be in good condition, with no leaks or damage.

  • Labeling:

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

    • Indicate the hazards associated with the chemical, such as "Flammable," "Harmful if Swallowed," and "Irritant."

  • Storage:

    • Store the sealed and labeled container in a designated satellite accumulation area for hazardous waste.[2]

    • The storage area must be well-ventilated and away from incompatible materials, particularly oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • The material will typically be disposed of via controlled incineration with flue gas scrubbing.[1]

II. Laboratory-Scale Decontamination and Disposal of Residuals

For small quantities of this compound, such as residue in containers or minor spills, chemical neutralization can be performed by trained personnel within a chemical fume hood. Oxidative methods are effective for breaking down the malodorous sulfur compounds into less volatile and less odorous products.

Experimental Protocol: Oxidative Treatment of this compound Residues

This protocol describes the use of sodium hypochlorite (B82951) (bleach) or potassium permanganate (B83412) to neutralize small amounts of this compound.

Materials:

  • Sodium hypochlorite solution (household bleach, typically 5-6%)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH) or Sulfuric acid (H₂SO₄) for pH adjustment (if using KMnO₄)

  • Water

  • Appropriate glassware

  • Stir plate and stir bar

Procedure A: Neutralization with Sodium Hypochlorite (Bleach)

  • Preparation: In a chemical fume hood, prepare a 10-20% solution of household bleach in water.

  • Application:

    • For contaminated glassware: Rinse the glassware with the bleach solution, ensuring all surfaces are coated. Allow the solution to sit in the glassware for at least 30 minutes.

    • For small liquid spills: After absorbing the bulk of the spill with an inert absorbent material (e.g., vermiculite (B1170534) or sand), carefully add the bleach solution to the absorbent material.

  • Reaction: The bleach will oxidize the this compound. The reaction may be exothermic.

  • Disposal of Neutralized Solution: Once the reaction is complete (the strong odor should be significantly reduced), the resulting solution should be collected as hazardous waste. Check the pH and neutralize if necessary before collection.

  • Final Cleaning: Wash the decontaminated glassware thoroughly with soap and water.

Procedure B: Neutralization with Potassium Permanganate

Potassium permanganate is a strong oxidizing agent that can effectively degrade organic sulfur compounds.

  • Preparation of Oxidizing Solution: In a chemical fume hood, prepare a solution of potassium permanganate. The effectiveness can be enhanced in acidic or basic conditions.

    • Acidic Conditions: Prepare a ~5% solution of KMnO₄ in 3 M sulfuric acid.

    • Basic Conditions: Prepare a ~5% solution of KMnO₄ in 1 M sodium hydroxide.

  • Application: Slowly and carefully add the potassium permanganate solution to the this compound residue or contaminated material. The purple color of the permanganate will disappear as it is consumed in the reaction. Continue adding the solution until a faint purple color persists, indicating an excess of the oxidizing agent.

  • Quenching Excess Permanganate: After the reaction is complete, any remaining purple color (excess permanganate) can be quenched by the careful addition of a reducing agent such as sodium metabisulfite (B1197395) until the solution becomes colorless or brown.

  • Disposal: The final solution and any precipitate (manganese dioxide) should be collected as hazardous waste.

Parameter Sodium Hypochlorite (Bleach) Method Potassium Permanganate Method
Reagent Concentration 10-20% aqueous solution of household bleach~5% solution in acidic or basic media
Reaction Time Minimum 30 minutesVaries; monitor for color change
Key Indicator Significant reduction in odorDisappearance of purple color
Byproducts Oxidized sulfur compounds, chloride saltsManganese dioxide, salts
Safety Considerations Generates chlorine gas if mixed with acids.Strong oxidant; handle with care.

III. Spill Management

In the event of a this compound spill, immediate action is crucial to mitigate hazards.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your supervisor and institutional safety personnel.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial spill pillows to prevent it from spreading.

  • Absorption: Carefully cover the spill with the absorbent material, working from the outside in.

  • Collection: Once the liquid is fully absorbed, scoop the contaminated material into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Decontaminate the spill area using one of the oxidative methods described in Section II.

  • Disposal: The collected absorbent material and any decontamination solutions must be disposed of as hazardous waste.

Logical Workflow for this compound Disposal

Dimethyl_Tetrasulfide_Disposal_Workflow Workflow for this compound Disposal cluster_assessment Initial Assessment cluster_bulk Bulk Quantity Disposal cluster_residual Residual/Spill Decontamination start Identify this compound for Disposal assess_quantity Assess Quantity start->assess_quantity containerize Containerize and Label assess_quantity->containerize Bulk Quantity choose_method Choose Decontamination Method assess_quantity->choose_method Residuals or Small Spill store Store in Satellite Accumulation Area containerize->store contact_ehs Contact EH&S for Pickup store->contact_ehs incineration Professional Incineration contact_ehs->incineration bleach_method Oxidize with Sodium Hypochlorite choose_method->bleach_method kmno4_method Oxidize with Potassium Permanganate choose_method->kmno4_method collect_waste Collect as Hazardous Waste bleach_method->collect_waste kmno4_method->collect_waste final_disposal Dispose via EH&S collect_waste->final_disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Dimethyl tetrasulfide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for handling Dimethyl tetrasulfide in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure to this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye Protection Tightly fitting safety gogglesMust conform to EN 166 (EU) or NIOSH (US) standards, with side-shields for complete protection from splashes.[1]
Hand Protection Chemical impermeable glovesGloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] Wash and dry hands after handling.[1]
Body Protection Fire/flame resistant and impervious clothingProvides protection against chemical splashes and fire hazards.[1]
Respiratory Protection Full-face respiratorRequired if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Handling should be done in a well-ventilated place.[1]

Emergency Procedures

Immediate and appropriate responses in case of an emergency are crucial.

Emergency SituationFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1] Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes.[1] Seek immediate medical attention.[1]
Ingestion Rinse the mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1] Firefighters should wear self-contained breathing apparatus.[1]
Spill or Leak Avoid breathing vapors, mist, or gas.[1] Use personal protective equipment, including chemical impermeable gloves.[1] Ensure adequate ventilation.[1] Remove all sources of ignition.[1] Prevent further leakage if safe to do so.[1] Do not let the chemical enter drains.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal ensures safety and compliance.

Handling and Storage Plan

StepProcedure
1. Preparation Work in a well-ventilated area.[1] Ensure emergency exits are accessible.[1]
2. Handling Wear suitable protective clothing, including gloves and eye protection.[1] Avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition.[1] Prevent fire caused by electrostatic discharge.[1]
3. Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from foodstuff containers and incompatible materials.[1]

Disposal Plan

StepProcedure
1. Waste Collection Collect waste in suitable, closed containers labeled for disposal.[1]
2. Spill Cleanup Material Adhered or collected material from a spill should be promptly disposed of in accordance with appropriate laws and regulations.[1]
3. Final Disposal The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations.[1]
4. Contaminated Packaging Containers can be triple-rinsed and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1] Combustible packaging materials may be incinerated.[1]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal cluster_emergency Emergency Response prep_ppe 1. Don PPE (Goggles, Gloves, Lab Coat) prep_area 2. Prepare Well-Ventilated Area prep_ppe->prep_area handle_chem 3. Handle this compound (Avoid Contact, Use Non-Sparking Tools) prep_area->handle_chem store_chem 4. Store Properly (Cool, Dry, Well-Ventilated Area) handle_chem->store_chem spill Spill handle_chem->spill Potential Incident exposure Personal Exposure handle_chem->exposure Potential Incident collect_waste 5. Collect Waste in Labeled Containers store_chem->collect_waste dispose_waste 6. Dispose via Licensed Facility (e.g., Incineration) collect_waste->dispose_waste spill_response Evacuate, Ventilate, Contain with Inert Material spill->spill_response exposure_response Administer First Aid, Seek Medical Attention exposure->exposure_response

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.